molecular formula C8H8Cl2N4O B562103 2,3-Dichlorobenzamidyl Guanidine-13C2 CAS No. 1185047-08-8

2,3-Dichlorobenzamidyl Guanidine-13C2

Numéro de catalogue: B562103
Numéro CAS: 1185047-08-8
Poids moléculaire: 249.06 g/mol
Clé InChI: VCPDTPYRBILFCT-BFGUONQLSA-N
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Description

2,3-Dichlorobenzamidyl Guanidine-13C2, also known as this compound, is a useful research compound. Its molecular formula is C8H8Cl2N4O and its molecular weight is 249.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,3-dichloro-N-(diamino(113C)methylideneamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4O/c9-5-3-1-2-4(6(5)10)7(15)13-14-8(11)12/h1-3H,(H,13,15)(H4,11,12,14)/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPDTPYRBILFCT-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)[13C](=O)NN=[13C](N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661910
Record name N''-[2,3-Dichlorobenzene-1-(oxo)(~13~C)methyl](~13~C)carbonohydrazonic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185047-08-8
Record name N''-[2,3-Dichlorobenzene-1-(oxo)(~13~C)methyl](~13~C)carbonohydrazonic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 2,3-Dichlorobenzamidyl Guanidine-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific chemical properties, experimental protocols, and biological activities of 2,3-Dichlorobenzamidyl Guanidine-13C2 and its unlabeled counterpart, 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide, is extremely limited. This guide provides the available data for the specified compound and supplements it with information on structurally related compounds to offer a representative understanding of this chemical class. All information pertaining to analogous compounds is clearly marked as such.

Core Chemical Properties

This compound is the isotopically labeled form of 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide, containing two Carbon-13 atoms. Such labeled compounds are primarily used as tracers in metabolic studies or as internal standards for quantitative analysis by mass spectrometry. The core chemical properties are based on its unlabeled form.

Table 1: Chemical and Physical Properties of 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide

PropertyValueSource
Molecular Formula C₈H₈Cl₂N₄OPharmaffiliates
Molecular Weight 247.08 g/mol Pharmaffiliates
CAS Number 887354-37-2Pharmaffiliates
Synonyms 2,3-Dichlorobenzoic acid 2-(aminoiminomethyl)hydrazidePharmaffiliates

Note on the Labeled Compound: The molecular weight of this compound will be slightly higher than the unlabeled compound due to the two ¹³C atoms.

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide is not available in the reviewed literature. However, a general and plausible synthetic route can be proposed based on the synthesis of structurally similar benzoylhydrazine-carboxamide derivatives. A common method involves the reaction of a benzohydrazide (B10538) with a source of the guanidine (B92328) group.

Proposed General Synthesis Workflow

The synthesis would likely proceed in two main steps:

  • Formation of 2,3-dichlorobenzohydrazide (B1334444) from 2,3-dichlorobenzoic acid or its corresponding acyl chloride.

  • Reaction of the resulting hydrazide with a guanylating agent to form the final product.

G Proposed Synthesis of 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Guanidylation A 2,3-Dichlorobenzoic Acid B 2,3-Dichlorobenzoyl Chloride A->B SOCl₂ or (COCl)₂ D 2,3-Dichlorobenzohydrazide B->D + Hydrazine (B178648) Hydrate C Hydrazine Hydrate C->D F 2-(2,3-Dichlorobenzoyl)hydrazine- 1-carboximidamide D->F + Guanylating Agent + Base E Guanylating Agent (e.g., S-Methylisothiourea sulfate) E->F

A proposed two-step synthesis for the target compound.
Representative Experimental Protocol for a Structurally Similar Compound

The following is a representative protocol adapted from the synthesis of N-alkyl-2-benzoylhydrazine-1-carboxamides and should be considered a general guideline. This is not a validated protocol for the synthesis of 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide.

Materials:

Procedure:

  • Dissolve 2,3-dichlorobenzohydrazide in the chosen solvent.

  • Add the guanylating agent and the base to the reaction mixture.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent may be removed under reduced pressure, and the residue purified.

  • Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.

  • The final product should be characterized by analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or the mechanism of action of 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide. Therefore, no signaling pathway diagrams can be provided.

However, studies on other substituted benzoylhydrazine derivatives suggest a range of potential biological activities for this class of compounds. It is crucial to note that the specific activity is highly dependent on the substitution pattern of the molecule.

Potential Biological Activities of Structurally Related Compounds
  • Anticancer Activity: Certain benzoyl hydrazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: The hydrazone moiety is a common feature in compounds with antibacterial and antifungal properties.[1]

  • Enzyme Inhibition: A study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated that these compounds can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3]

Table 2: Representative Biological Activity of Structurally Related Benzoylhydrazine-Carboxamides

Compound ClassBiological ActivityExperimental MethodReference
N-Alkyl-2-[4-(trifluoromethyl)benzoyl] hydrazine-1-carboxamidesAcetylcholinesterase and Butyrylcholinesterase InhibitionEllman's spectrophotometric method[2][3]
Various Benzoyl Hydrazide DerivativesAntimicrobial and Antioxidant ActivitiesMinimum inhibitory concentration (MIC) method
Representative Experimental Protocol for Enzyme Inhibition Assay (Ellman's Method)

This protocol is provided as an example of how the biological activity of such a compound might be assessed and is based on the evaluation of cholinesterase inhibitors.[2][3]

Objective: To determine the in vitro inhibitory activity of a test compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and butyrylthiocholine (B1199683) iodide (BTCI) as substrates

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare solutions of the enzymes, substrates, and DTNB in the phosphate buffer.

  • In a 96-well plate, add the enzyme solution, DTNB solution, buffer, and the test compound at various concentrations.

  • Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding the corresponding substrate (ATCI for AChE, BTCI for BChE).

  • Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced from the reaction of thiocholine (B1204863) with DTNB at a wavelength of 412 nm over time.

  • The rate of reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound and its unlabeled form, 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide, are compounds for which there is a significant lack of detailed, publicly available scientific data. While basic chemical identifiers are known, their synthesis, experimental characterization, and biological activities have not been reported in the literature. By examining structurally related compounds, we can propose potential synthetic routes and hypothesize about possible biological activities, such as enzyme inhibition or antimicrobial effects. However, any such properties would need to be confirmed through empirical testing. This guide serves to consolidate the available information and provide a framework for future research on this specific molecule.

References

An In-depth Technical Guide to the Synthesis of 13C-Labeled 2,3-Dichlorobenzamidyl Guanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 13C-labeled 2,3-Dichlorobenzamidyl Guanidine (B92328), a molecule of interest for targeted drug development and mechanistic studies. Due to the limited availability of direct synthetic procedures in the current literature, this document outlines a robust and feasible multi-step synthesis based on established chemical principles and reactions of analogous compounds. The guide includes detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic workflow and a hypothetical biological signaling pathway.

Introduction

2,3-Dichlorobenzamidyl Guanidine, also known as 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide, is a compound of interest in medicinal chemistry due to the presence of the guanidinium (B1211019) group, a common pharmacophore in various biologically active molecules. The incorporation of a stable isotope, such as Carbon-13 (13C), into this molecule allows for its use in a variety of advanced research applications, including:

  • Metabolic Studies: Tracing the metabolic fate of the compound in vitro and in vivo.

  • Mechanism of Action Studies: Elucidating the molecular targets and interactions through techniques like NMR spectroscopy.

  • Pharmacokinetic Analysis: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate with high precision using mass spectrometry.

This guide proposes a synthetic route for 2,3-Dichlorobenzamidyl Guanidine with two 13C labels, one in the benzoyl carbonyl group and one in the guanidino group, to maximize its utility in such studies.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process starting from commercially available 2,3-dichloroiodobenzene and utilizing 13C-labeled carbon dioxide and a 13C-labeled guanidinylating agent.

A 2,3-Dichloroiodobenzene B [1-13C]-2,3-Dichlorobenzoic acid A->B 1. Mg, THF 2. 13CO2 3. H3O+ C [1-13C]-2,3-Dichlorobenzoyl chloride B->C SOCl2 D [1-13C]-2,3-Dichlorobenzohydrazide C->D Hydrazine (B178648) hydrate (B1144303) F [Carbonyl-13C, Guanidino-13C]-2,3-Dichlorobenzamidyl Guanidine D->F Guanidinylation E 13C-Labeled Guanidinylating Agent E->F

Caption: Proposed synthetic workflow for 13C-labeled 2,3-Dichlorobenzamidyl Guanidine.

Experimental Protocols

This step involves the formation of a Grignard reagent from 2,3-dichloroiodobenzene, followed by carboxylation with 13C-labeled carbon dioxide.

Materials:

Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

  • Add anhydrous THF to the flask.

  • Slowly add a solution of 2,3-dichloroiodobenzene in anhydrous THF to the magnesium suspension. The reaction is initiated with gentle heating.

  • Once the Grignard reagent formation is complete, cool the reaction mixture to -78 °C.

  • Bubble 13C-labeled carbon dioxide gas through the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization.

This step involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with hydrazine.

Materials:

Procedure:

  • Reflux a solution of [1-13C]-2,3-Dichlorobenzoic acid in thionyl chloride for 2 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude [1-13C]-2,3-Dichlorobenzoyl chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of hydrazine hydrate and triethylamine in DCM.

  • Slowly add the hydrazine solution to the acid chloride solution at 0 °C with vigorous stirring.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain [1-13C]-2,3-Dichlorobenzohydrazide.

This final step is the guanidinylation of the synthesized hydrazide using a 13C-labeled guanidinylating agent.

Materials:

  • [1-13C]-2,3-Dichlorobenzohydrazide

  • 13C-S-Methylisothiourea sulfate or 13C-1H-Pyrazole-1-carboxamidine hydrochloride

  • Anhydrous ethanol

  • Sodium ethoxide

Procedure:

  • Dissolve [1-13C]-2,3-Dichlorobenzohydrazide in anhydrous ethanol.

  • Add a stoichiometric amount of sodium ethoxide to the solution.

  • Add the 13C-labeled guanidinylating agent (e.g., 13C-S-Methylisothiourea sulfate) to the reaction mixture.

  • Reflux the mixture for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 13C-labeled 2,3-Dichlorobenzamidyl Guanidine.

Data Presentation

The following table summarizes the expected and typical quantitative data for the synthesis.

StepReactantProduct13C PrecursorTypical Yield (%)Purity (HPLC)Expected M+1 (m/z)
12,3-Dichloroiodobenzene[1-13C]-2,3-Dichlorobenzoic acid13CO270-80>95%192.9
2[1-13C]-2,3-Dichlorobenzoic acid[1-13C]-2,3-Dichlorobenzohydrazide-85-95>98%206.0
3[1-13C]-2,3-Dichlorobenzohydrazide[Carbonyl-13C, Guanidino-13C]-2,3-Dichlorobenzamidyl Guanidine13C-Guanidinylating Agent50-70>99%249.0

Potential Biological Activity and Signaling Pathway

A hypothetical signaling pathway where this compound might act as an inhibitor of a protein kinase is depicted below.

cluster_0 Cell Membrane Receptor Receptor Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response Drug 2,3-Dichlorobenzamidyl Guanidine Drug->Kinase Inhibits

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis of 13C-labeled 2,3-Dichlorobenzamidyl Guanidine. The outlined protocols are based on well-established synthetic methodologies and are designed to be adaptable for research laboratory settings. The successful synthesis of this labeled compound will provide a valuable tool for researchers in drug discovery and development, enabling detailed investigations into its mechanism of action and metabolic fate. Further biological evaluation is warranted to elucidate the specific therapeutic potential of this compound.

Unraveling the Enigma: The Mechanism of Action of 2,3-Dichlorobenzamidyl Guanidine-13C2

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant gap in our understanding of the precise mechanism of action for 2,3-Dichlorobenzamidyl Guanidine-13C2 and its unlabeled counterpart, 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide. To date, no specific pharmacological or experimental studies detailing its biological activity, signaling pathways, or molecular targets have been publicly documented.

This technical guide addresses this informational void by exploring the established mechanisms of structurally analogous compounds, namely guanabenz (B1672423) and guanfacine (B1203898). These molecules, which share the core guanidine (B92328) functional group, are well-characterized as centrally acting alpha-2 adrenergic agonists. While this analysis provides a strong hypothetical framework for the action of this compound, it is crucial to underscore that this is a postulation based on structural similarity and awaits empirical validation.

The Alpha-2 Adrenergic Agonist Hypothesis: A Look at Guanabenz and Guanfacine

Guanabenz and guanfacine exert their primary effects by stimulating alpha-2 adrenergic receptors in the brainstem.[1][2][3] This stimulation leads to a reduction in sympathetic outflow from the central nervous system to the periphery.[1][2][3] The downstream consequences of this central action are a decrease in peripheral vascular resistance, a slowing of the heart rate, and a subsequent reduction in blood pressure.[1][2][4]

In the context of Attention Deficit Hyperactivity Disorder (ADHD), for which guanfacine is an approved treatment, the mechanism is thought to involve the stimulation of postsynaptic alpha-2A adrenergic receptors in the prefrontal cortex.[5][6][7] This action is believed to enhance the signaling of pyramidal neurons, thereby improving working memory and attention.[5][6] Specifically, stimulation of these receptors inhibits the production of cyclic AMP (cAMP) and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which strengthens the effective signaling of the prefrontal cortex.[5][6]

Signaling Pathway of Guanfacine in the Prefrontal Cortex

The following diagram illustrates the proposed signaling cascade initiated by guanfacine at the postsynaptic alpha-2A adrenergic receptor in the prefrontal cortex.

Guanfacine_Mechanism Guanfacine Guanfacine Alpha2A_Receptor α2A-Adrenergic Receptor Guanfacine->Alpha2A_Receptor Gi Gi Protein Alpha2A_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Gi->cAMP Reduces AC->cAMP Produces PKA PKA AC->PKA Activates HCN_Channel HCN Channel (Open) HCN_Channel_Closed HCN Channel (Closed) Neuronal_Signaling Enhanced Neuronal Signaling HCN_Channel_Closed->Neuronal_Signaling cAMP->HCN_Channel Keeps Open cAMP->HCN_Channel_Closed

References

The Biological Activity of Dichlorobenzamidyl Guanidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific biological activity of "dichlorobenzamidyl guanidine" compounds is limited in publicly available scientific literature. This guide provides an in-depth overview of the biological activities of structurally related compounds, namely benzoylguanidines and guanidine (B92328) derivatives containing dichlorophenyl moieties. The presented data and methodologies are drawn from studies on these related compounds and are intended to provide a foundational understanding for researchers in the field.

Introduction: The Therapeutic Potential of Guanidine-Containing Compounds

The guanidine group, with its unique physicochemical properties, is a key pharmacophore in a wide array of biologically active molecules. Guanidine derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory activities.[1][2][3][4] The positively charged guanidinium (B1211019) ion can engage in crucial interactions with biological targets such as DNA and proteins, making it a valuable scaffold in drug design.[5] This guide focuses on the biological activities of benzoylguanidines and related chlorophenyl-containing guanidine compounds, exploring their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

Anticancer Activity of Benzoylguanidine and Chlorophenyl Guanidine Derivatives

Several studies have highlighted the potential of guanidine derivatives as anticancer agents.[3] A primary mechanism of action for their cytotoxic effects involves interaction with DNA.[5]

Mechanism of Action: DNA Minor Groove Binding

Many guanidinium compounds, being cationic, can interact with the negatively charged phosphate (B84403) backbone of DNA, often binding within the minor groove.[5] This interaction can disrupt essential cellular processes like DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

A series of novel cyclopropyl-linked guanidine derivatives were synthesized and their DNA-binding potential was investigated.[5] Spectroscopic analysis indicated that these compounds interact with salmon sperm DNA (SS-DNA), likely through minor groove binding.[5]

Quantitative Data: DNA Binding Affinity

The DNA binding affinity of these compounds was quantified by determining the binding constant (Kb). The results for a selection of these compounds are summarized in the table below.

Compound IDSubstituentsBinding Constant (Kb) (M-1) at 298 KReference
7i 4-Me, 4-Br3.49 × 105 ± 0.04[5][6]
Cabozantinib (Reference) -5.79 × 105[5][6]

Table 1: DNA Binding Constants of Novel Guanidine Derivatives[5][6]

The negative Gibbs free energy change (ΔG) for compound 7i was calculated to be -31.61 kJ mol-1, confirming the spontaneity of the binding interaction.[6] Molecular docking studies further supported these findings, showing favorable interactions within the DNA minor groove.[6]

Experimental Protocol: DNA Binding Studies using UV-Visible Spectroscopy

The interaction of guanidine derivatives with DNA can be effectively studied using UV-Visible spectroscopy.

Objective: To determine the binding affinity (binding constant, Kb) of a guanidine compound to DNA.

Materials:

  • Guanidine derivative of interest

  • Salmon Sperm DNA (SS-DNA)

  • Tris-HCl buffer (pH 7.4)

  • Quartz cuvettes

  • UV-Visible spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the guanidine compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of SS-DNA in Tris-HCl buffer. The concentration of DNA is typically determined by measuring the absorbance at 260 nm.

    • Prepare a working solution of the guanidine compound at a fixed concentration (e.g., 50 μM) in Tris-HCl buffer.

  • Spectroscopic Titration:

    • Record the UV-Visible absorption spectrum of the guanidine compound solution in the absence of DNA.

    • Incrementally add small aliquots of the SS-DNA stock solution to the cuvette containing the guanidine compound.

    • After each addition, mix the solution thoroughly and allow it to equilibrate.

    • Record the UV-Visible absorption spectrum after each addition of DNA.

  • Data Analysis:

    • Monitor the changes in the absorption spectrum of the compound upon addition of DNA. Hypochromic shifts (a decrease in absorbance) are often indicative of DNA binding.

    • The binding constant (Kb) can be calculated by fitting the spectral data to the Wolfe-Shimer equation or by using other appropriate binding models.

Signaling Pathway: Guanidine-Induced Apoptosis via DNA Damage

The binding of dichlorobenzamidyl guanidine analogs to the DNA minor groove can lead to a cascade of events culminating in apoptosis. This pathway is initiated by the physical obstruction of DNA, which stalls replication forks and transcription machinery. This, in turn, activates DNA damage response (DDR) pathways, leading to cell cycle arrest and, ultimately, programmed cell death.

DNA_Damage_Pathway cluster_0 Cellular Response to Guanidine Compound Compound Dichlorobenzamidyl Guanidine Analog DNA Nuclear DNA Compound->DNA MinorGroove Minor Groove Binding DNA->MinorGroove ReplicationStall Replication Fork Stalling MinorGroove->ReplicationStall TranscriptionBlock Transcription Blockage MinorGroove->TranscriptionBlock DDR DNA Damage Response (DDR) Activation ReplicationStall->DDR TranscriptionBlock->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: DNA damage response pathway initiated by guanidine compound binding.

Antimicrobial Activity of Guanidine Derivatives

Guanidine-based compounds have demonstrated broad-spectrum activity against a range of microbial pathogens.[7] Their cationic nature plays a crucial role in their primary mechanism of action, which involves the disruption of the microbial cell membrane.[7]

Mechanism of Action: Microbial Membrane Disruption

The positively charged guanidinium headgroup of these compounds interacts electrostatically with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids. This interaction disrupts the membrane integrity, leading to the leakage of intracellular components and ultimately cell death. Modified guanidine-based polymers have been shown to cause membrane damage and leakage of intracellular components in E. coli.[8]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of guanidine derivatives is commonly quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound ClassOrganismMIC Range (µg/mL)Reference
Guanidine-based polymersE. coliVaries with monomer ratio[8]
Novel Guanidine AnalogsE. faecalis25[9]
S. aureus100[9]
MRSA200[9]

Table 2: Antimicrobial Activity of Guanidine Derivatives[8][9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is typically determined using a broth microdilution method.

Objective: To determine the lowest concentration of a guanidine compound that inhibits the growth of a specific microorganism.

Materials:

  • Guanidine compound of interest

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL)

  • Incubator

  • Plate reader (optional)

Procedure:

  • Compound Preparation: Prepare a stock solution of the guanidine compound and perform serial two-fold dilutions in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C) for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The results can be read visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Experimental Workflow: Antimicrobial Susceptibility Testing

The general workflow for assessing the antimicrobial activity of novel guanidine compounds involves a series of steps from compound synthesis to the determination of its inhibitory and bactericidal concentrations.

Antimicrobial_Workflow cluster_workflow Antimicrobial Activity Assessment Workflow Synthesis Synthesis & Purification of Guanidine Compound StockPrep Stock Solution Preparation Synthesis->StockPrep MIC_Assay Broth Microdilution (MIC Determination) StockPrep->MIC_Assay MBC_Assay Subculturing for MBC (Minimum Bactericidal Concentration) MIC_Assay->MBC_Assay DataAnalysis Data Analysis & Interpretation MBC_Assay->DataAnalysis

Caption: Workflow for antimicrobial susceptibility testing of guanidine compounds.

Conclusion and Future Directions

While specific data on dichlorobenzamidyl guanidine compounds remains scarce, the broader classes of benzoylguanidines and chlorophenyl-containing guanidine derivatives show significant promise as therapeutic agents, particularly in the fields of oncology and infectious diseases. Their ability to interact with fundamental biological structures like DNA and cell membranes provides a strong basis for their observed activities.

Future research should focus on the synthesis and biological evaluation of a wider range of dichlorobenzamidyl guanidine analogs to establish clear structure-activity relationships. Elucidating the precise molecular interactions with their biological targets will be crucial for the rational design of more potent and selective drug candidates. Further in vivo studies are also necessary to validate the therapeutic potential of these compounds and to assess their pharmacokinetic and toxicological profiles. The methodologies and data presented in this guide provide a solid foundation for these future investigations.

References

The Use of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ as a Novel Metabolic Tracer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the precise tracing of metabolic pathways and the quantification of flux through various enzymatic reactions. This technical guide introduces the potential application of a novel agent, 2,3-Dichlorobenzamidyl Guanidine-¹³C₂, as a metabolic tracer. While direct experimental data for this specific molecule is nascent, this document synthesizes information on the known metabolism of guanidinium (B1211019) compounds and established methodologies for metabolic flux analysis to provide a foundational framework for its use. We present hypothetical metabolic pathways, detailed experimental protocols for both in vitro and in vivo studies, and anticipated data outcomes. This guide is intended to serve as a comprehensive resource for researchers interested in exploring the utility of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ in elucidating metabolic phenotypes in health and disease.

Introduction to Guanidinium Compounds in Metabolism

Guanidinium compounds are a class of organic molecules characterized by a central carbon atom bonded to three nitrogen atoms. This functional group is present in key biological molecules such as arginine and creatine, and its derivatives are explored for various therapeutic applications.[1][2][3] In biological systems, guanidinium groups can participate in numerous reactions, including transamidination and hydrolysis, and are often linked to the urea (B33335) cycle and nitric oxide synthesis.[1][4] The metabolism of guanidino compounds can be altered in pathological states, such as uremia, making them interesting targets for metabolic investigation.[4]

2,3-Dichlorobenzamidyl Guanidine (B92328) is a synthetic derivative whose metabolic fate is not yet fully characterized. The introduction of two ¹³C stable isotopes into its guanidinium group allows for its downstream metabolites to be traced and quantified using mass spectrometry, providing a dynamic view of its metabolic processing.

Hypothetical Metabolic Fate of 2,3-Dichlorobenzamidyl Guanidine

Based on the known metabolism of other guanidino compounds, a plausible metabolic pathway for 2,3-Dichlorobenzamidyl Guanidine involves its hydrolysis to form 2,3-dichlorobenzamide (B1301048) and urea. The ¹³C₂-labeled guanidinium head group would consequently yield ¹³C₂-labeled urea. This allows for the tracing of the labeled carbon atoms as they are incorporated into the urea cycle and potentially other downstream pathways.

cluster_0 Cellular Uptake and Metabolism 2_3_DCBG_13C2 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ Metabolite_A 2,3-Dichlorobenzamide 2_3_DCBG_13C2->Metabolite_A Hydrolysis Urea_13C2 Urea-¹³C₂ 2_3_DCBG_13C2->Urea_13C2 Hydrolysis Urea_Cycle Urea Cycle Intermediates Urea_13C2->Urea_Cycle

Caption: Hypothetical metabolic pathway of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂.

Synthesis of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂

The synthesis of the ¹³C₂-labeled compound can be approached through a multi-step process, starting with ¹³C-labeled precursors. A potential synthetic route is outlined below. This proposed synthesis is based on common organic chemistry reactions for the formation of guanidinium compounds.

cluster_1 Proposed Synthetic Pathway Start 2,3-Dichlorobenzoyl Chloride Intermediate1 2,3-Dichlorobenzoylcyanamide-¹³C₂ Start->Intermediate1 Reaction with labeled silver cyanamide Final_Product 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ Intermediate1->Final_Product Ammonolysis Reagent1 AgN¹³C¹³N Reagent1->Intermediate1 Reagent2 NH₃ Reagent2->Final_Product

Caption: Proposed synthetic route for 2,3-Dichlorobenzamidyl Guanidine-¹³C₂.

Experimental Protocols

In Vitro Metabolic Tracing in Cell Culture

This protocol describes the use of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ to trace metabolism in cultured cells.

Materials:

  • Cultured cells (e.g., HepG2, HEK293)

  • Complete cell culture medium

  • 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (ice-cold)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

  • Tracer Incubation: Replace the culture medium with fresh medium containing a final concentration of 100 µM 2,3-Dichlorobenzamidyl Guanidine-¹³C₂.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), harvest the cells and the culture medium.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis: Analyze the extracted metabolites and the culture medium samples by LC-MS to identify and quantify ¹³C-labeled metabolites.

cluster_2 In Vitro Experimental Workflow Seed Seed Cells Incubate Incubate with Tracer Seed->Incubate Harvest Harvest Cells & Medium Incubate->Harvest Extract Extract Metabolites Harvest->Extract Analyze LC-MS Analysis Extract->Analyze

Caption: Workflow for in vitro metabolic tracing experiments.

In Vivo Metabolic Tracing in Animal Models

This protocol outlines the use of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ in a mouse model.

Materials:

  • Mice (e.g., C57BL/6)

  • 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ (sterile solution for injection)

  • Metabolic cages

  • Blood collection supplies

  • Tissue harvesting tools

  • LC-MS system

Procedure:

  • Acclimatization: Acclimate mice to metabolic cages for 48 hours before the experiment.

  • Tracer Administration: Administer 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ via intraperitoneal (IP) injection at a dose of 10 mg/kg.

  • Sample Collection:

    • Urine: Collect urine at regular intervals (e.g., every 4 hours for 24 hours).

    • Blood: Collect blood samples via tail vein bleeding at baseline and several time points post-injection (e.g., 1, 4, 8, 24 hours).

    • Tissues: At the end of the experiment, euthanize the mice and harvest tissues of interest (e.g., liver, kidney, muscle).

  • Sample Processing:

    • Process blood to obtain plasma.

    • Homogenize tissue samples and perform metabolite extraction as described in the in vitro protocol.

  • LC-MS Analysis: Analyze urine, plasma, and tissue extracts by LC-MS to determine the distribution and abundance of ¹³C-labeled metabolites.

Data Presentation and Interpretation

The quantitative data obtained from LC-MS analysis can be presented in tables to facilitate comparison across different experimental conditions and time points.

Table 1: Hypothetical Quantification of ¹³C₂-Urea in HepG2 Cell Culture

Time (hours)Intracellular ¹³C₂-Urea (nmol/10⁶ cells)Extracellular ¹³C₂-Urea (µM)
00.00.0
12.5 ± 0.35.1 ± 0.6
48.9 ± 1.118.2 ± 2.3
815.3 ± 1.932.7 ± 4.1
2422.1 ± 2.855.4 ± 6.9

Table 2: Hypothetical Biodistribution of ¹³C-Labeled Metabolites in Mice 4 Hours Post-Injection

Tissue¹³C₂-Urea (nmol/g tissue)Unmetabolized Tracer (pmol/g tissue)
Liver150.2 ± 18.585.6 ± 10.1
Kidney210.5 ± 25.8120.3 ± 14.7
Muscle45.8 ± 5.622.1 ± 2.9
Plasma (nmol/mL)85.3 ± 9.745.2 ± 5.3

Potential Mechanisms of Action and Further Research

Guanidinium compounds have been shown to interact with various cellular components, including ion channels and transporters.[5][6][7] For instance, some guanidine derivatives can inhibit voltage-gated potassium channels or interact with the Na⁺/H⁺ exchange system.[5][6] The 2,3-dichlorobenzamidyl moiety may confer specific binding properties, and future research should investigate the interaction of this tracer with cellular proteins to understand its full biological context.

cluster_3 Potential Cellular Interactions Tracer 2,3-DCBG-¹³C₂ Transporter Membrane Transporter Tracer->Transporter Uptake Channel Ion Channel Tracer->Channel Modulation Enzyme Metabolic Enzyme Tracer->Enzyme Substrate Metabolism Metabolic Fate (e.g., Hydrolysis) Enzyme->Metabolism

References

In-depth Technical Guide: Structural Elucidation of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, specific experimental data for the synthesis and structural elucidation of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ is not publicly available. This guide, therefore, presents a detailed, hypothetical framework based on established principles of organic chemistry and analytical techniques commonly applied to guanidine-containing compounds. The experimental protocols and data are illustrative and intended to serve as a methodological template for the actual analysis of this molecule.

Introduction

2,3-Dichlorobenzamidyl Guanidine-¹³C₂ is the isotopically labeled form of 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide[1]. The incorporation of two ¹³C atoms into the guanidine (B92328) moiety provides a powerful tool for mechanistic studies, metabolic tracking, and quantitative analysis by mass spectrometry or ¹³C NMR spectroscopy. This document outlines the essential steps for its synthesis and comprehensive structural characterization.

Proposed Synthesis Pathway

The synthesis of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ can be envisioned as a multi-step process, beginning with the preparation of a ¹³C-labeled guanidinylating agent, followed by its reaction with 2,3-dichlorobenzohydrazide.

Experimental Protocol: Synthesis of 2,3-Dichlorobenzohydrazide
  • Esterification of 2,3-Dichlorobenzoic Acid: 2,3-Dichlorobenzoic acid is refluxed with methanol (B129727) in the presence of a catalytic amount of sulfuric acid to yield methyl 2,3-dichlorobenzoate.

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux to produce 2,3-dichlorobenzohydrazide.

Experimental Protocol: Synthesis of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂
  • Preparation of ¹³C₂-labeled S-methylisothiourea: A ¹³C-labeled cyanamide (B42294) is reacted with methanethiol (B179389) to form ¹³C-labeled S-methylisothiourea. For the target molecule, a doubly labeled guanidine precursor would be required.

  • Guanidinylation: 2,3-Dichlorobenzohydrazide is reacted with the ¹³C₂-labeled guanidinylating agent (e.g., ¹³C₂-pyrazole-1-carboxamidine hydrochloride) in a polar aprotic solvent such as DMF, with a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction mixture is stirred at room temperature until completion, monitored by TLC.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford 2,3-Dichlorobenzamidyl Guanidine-¹³C₂.

dot code block:

Synthesis_Pathway cluster_reagents Starting Materials cluster_synthesis Synthetic Steps cluster_products Intermediates & Final Product 2_3_dichlorobenzoic_acid 2,3-Dichlorobenzoic Acid esterification Esterification (MeOH, H₂SO₄) 2_3_dichlorobenzoic_acid->esterification hydrazine_hydrate Hydrazine Hydrate hydrazinolysis Hydrazinolysis hydrazine_hydrate->hydrazinolysis 13C2_guanidinylating_agent ¹³C₂-Guanidinylating Agent guanidinylation Guanidinylation (DIPEA, DMF) 13C2_guanidinylating_agent->guanidinylation methyl_ester Methyl 2,3-Dichlorobenzoate esterification->methyl_ester hydrazide 2,3-Dichlorobenzohydrazide hydrazinolysis->hydrazide final_product 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ guanidinylation->final_product methyl_ester->hydrazinolysis hydrazide->guanidinylation

Caption: Proposed synthetic route for 2,3-Dichlorobenzamidyl Guanidine-¹³C₂.

Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation, providing detailed information about the carbon and proton framework. For this ¹³C-labeled compound, ¹³C NMR will be particularly informative.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • Experiments: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments are performed.

Expected Spectroscopic Data:

Technique Expected Chemical Shifts (δ) and Couplings (J)
¹H NMR Aromatic protons of the dichlorophenyl ring (multiplets, ~7.2-7.8 ppm). Amide and guanidine NH protons (broad singlets, variable chemical shifts depending on solvent and concentration).
¹³C NMR Aromatic carbons (~125-140 ppm). Carbonyl carbon (~165 ppm). ¹³C-labeled guanidine carbon (distinctive signal with potential ¹³C-¹³C coupling if adjacent, expected around 157 ppm).
HSQC Correlations between aromatic protons and their directly attached carbons.
HMBC Key correlations: aromatic protons to the carbonyl carbon; NH protons to the guanidine and carbonyl carbons.

dot code block:

NMR_Analysis_Workflow sample Purified Compound dissolve Dissolve in DMSO-d₆ sample->dissolve nmr_spectrometer Acquire Spectra (400 MHz) dissolve->nmr_spectrometer 1h_nmr ¹H NMR nmr_spectrometer->1h_nmr 13c_nmr ¹³C NMR nmr_spectrometer->13c_nmr 2d_nmr 2D NMR (COSY, HSQC, HMBC) nmr_spectrometer->2d_nmr structure_confirmation Structure Confirmation 1h_nmr->structure_confirmation 13c_nmr->structure_confirmation 2d_nmr->structure_confirmation MS_Fragmentation molecular_ion [M+H]⁺ 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ fragment1 m/z = [M+H - Guanidine-¹³C₂]⁺ 2,3-Dichlorobenzoyl fragment molecular_ion->fragment1 Loss of Guanidine fragment2 m/z = [Guanidine-¹³C₂ + H]⁺ molecular_ion->fragment2 Cleavage of Amide Bond

References

Physicochemical Characteristics of 13C Labeled Guanidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical characteristics of guanidines labeled with the stable isotope carbon-13 (¹³C). Understanding these properties is crucial for researchers in drug development and various scientific fields who utilize ¹³C labeled compounds for mechanistic studies, metabolic tracing, and as internal standards in quantitative analyses. This document details key parameters such as pKa, lipophilicity (logP), solubility, and stability, alongside experimental protocols for their determination.

Core Physicochemical Properties of Guanidines

The guanidinium (B1211019) group, with its positive charge at physiological pH, is a key pharmacophore in numerous biologically active molecules.[1][2][3] The introduction of a ¹³C isotope into the guanidine (B92328) scaffold is a common strategy in drug discovery and development to trace molecular pathways without significantly altering the compound's chemical behavior.[4] While isotopic labeling does result in a slight mass increase, the physicochemical properties of ¹³C labeled guanidines are generally considered to be nearly identical to their unlabeled counterparts.[5][6]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters for guanidine and its hydrochloride salt. These values serve as a reliable reference for their ¹³C labeled analogues.

ParameterGuanidine (Unlabeled)Guanidine Hydrochloride (Unlabeled)Note
pKa 12.5 - 13.6Not applicableThe high pKa indicates that guanidine exists predominantly as the protonated guanidinium ion at physiological pH.
logP -1.3Not applicableThe negative logP value highlights the hydrophilic nature of the neutral guanidine base.
Aqueous Solubility 1840 mg/L (at 20 °C)Approx. 6 M at room temperature; 8 M with heating to 35°CGuanidine and its salts are highly soluble in polar solvents.
Stability Absorbs CO₂ from the airStable under normal conditionsGuanidine base is hygroscopic and reactive with atmospheric carbon dioxide. The hydrochloride salt is more stable for storage and handling.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for drug development. The following sections detail standardized experimental protocols for measuring pKa, logP, and solubility of guanidines.

Determination of pKa

The pKa of a compound is a critical determinant of its ionization state at a given pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. For a strong base like guanidine, potentiometric titration is a suitable method.

Protocol: Potentiometric Titration

  • Preparation of the Analyte Solution: Accurately weigh and dissolve the 13C labeled guanidine derivative in a known volume of deionized water to a final concentration of approximately 10-50 mM.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10). Place the analyte solution in a thermostated vessel (e.g., at 25 °C) and immerse the calibrated pH electrode and a burette tip containing a standardized strong acid titrant (e.g., 0.1 M HCl).

  • Titration: Add the titrant in small, precise increments while continuously monitoring and recording the pH of the solution.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa can be determined from the Henderson-Hasselbalch equation at the half-equivalence point of the titration curve.

Determination of Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a lipid and an aqueous phase, typically n-octanol and water. It is a key indicator of a drug's ability to cross biological membranes. The shake-flask method is the gold standard for logP determination.[7][8]

Protocol: Shake-Flask Method for logD at a Specific pH

  • Preparation of Phases: Prepare a phosphate (B84403) buffer solution at the desired physiological pH (e.g., 7.4). Saturate the n-octanol with this buffer and, conversely, saturate the buffer with n-octanol by vigorous mixing of the two phases followed by separation.

  • Sample Preparation: Prepare a stock solution of the 13C labeled guanidine in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[8]

  • Partitioning: In a vial, combine a known volume of the n-octanol-saturated buffer and buffer-saturated n-octanol. Add a small aliquot of the stock solution of the test compound.

  • Equilibration: Seal the vial and shake it for a sufficient period (e.g., 1-2 hours) to ensure the compound has reached equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to achieve a clear separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the 13C labeled guanidine using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[9]

  • Calculation: The distribution coefficient (logD) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. For a basic compound like guanidine, the logP of the neutral species can be calculated from the logD and the pKa.

Alternatively, HPLC-based methods can be employed for a higher throughput estimation of logP by correlating the retention time of the analyte with those of reference compounds with known logP values.[10][11][12][13]

Determination of Aqueous Solubility

Solubility is a critical factor for drug absorption and formulation. The equilibrium solubility of a compound in aqueous media across a range of pH values is a key parameter.

Protocol: Equilibrium Solubility Measurement

  • Preparation of Buffers: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Addition: Add an excess amount of the solid 13C labeled guanidine to vials containing each buffer.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, visually confirm the presence of undissolved solid. Separate the solid from the saturated solution by centrifugation or filtration.

  • Quantification: Dilute the clear supernatant and determine the concentration of the dissolved guanidine derivative using a validated analytical method (e.g., HPLC-UV/MS).

  • Data Reporting: The solubility is reported in units such as mg/mL or molarity at each pH.

Signaling Pathways and Experimental Workflows

The guanidinium group is a common motif in molecules that interact with various biological targets, including receptors and enzymes.[14][15][16][17][18] For instance, the arginine residue, with its guanidinium side chain, is crucial for the binding of Arginine-Vasopressin (AVP) to its receptors, initiating downstream signaling cascades.[1][19][20][21][22]

Arginine-Vasopressin (AVP) V1 Receptor Signaling Pathway

AVP_V1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum AVP Arginine-Vasopressin (AVP) V1R V1 Receptor AVP->V1R Binding Gq Gq Protein V1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Binding to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca Ca²⁺ Ca->PKC Co-activation CellularResponse Cellular Response (e.g., Vasoconstriction, Glycogenolysis) Ca->CellularResponse Modulation of Ca²⁺-dependent proteins PKC->CellularResponse Phosphorylation of target proteins ER_Ca->Ca Release

Caption: AVP V1 Receptor Signaling Pathway.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a newly synthesized ¹³C labeled guanidine derivative.

Physicochemical_Workflow cluster_synthesis Compound Preparation cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis & Purification of ¹³C Labeled Guanidine StructureVerification Structure Verification (NMR, MS) Synthesis->StructureVerification pKa pKa Determination (Potentiometric Titration) StructureVerification->pKa Solubility Aqueous Solubility (Equilibrium Method) StructureVerification->Solubility logP logP Determination (Shake-Flask or HPLC) StructureVerification->logP Stability Stability Assessment (Forced Degradation) StructureVerification->Stability DataAnalysis Data Analysis and Interpretation pKa->DataAnalysis Solubility->DataAnalysis logP->DataAnalysis Stability->DataAnalysis Report Final Report Generation DataAnalysis->Report

Caption: Physicochemical Characterization Workflow.

References

Potential Research Applications of 2,3-Dichlorobenzamidyl Guanidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the applications of 2,3-Dichlorobenzamidyl Guanidine (B92328) is limited. This guide, therefore, extrapolates potential research applications based on the well-documented biological activities of the broader class of guanidine derivatives. The experimental data and pathways presented are illustrative and derived from studies on related guanidine compounds.

Introduction

The guanidine moiety, characterized by a central carbon atom bonded to three nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Compounds containing this functional group exhibit a wide range of biological activities due to their ability to form strong hydrogen bonds and interact with various biological targets.[2][3] Guanidine derivatives have been investigated for their therapeutic potential in numerous areas, including oncology, infectious diseases, and neurology.[1][4][5] This technical guide explores the potential research applications of 2,3-Dichlorobenzamidyl Guanidine, a specific derivative, by examining the established roles of analogous compounds.

Potential as an Anticancer Agent

Guanidine derivatives have shown significant promise as anticancer agents, with some currently used in clinical settings.[1][3] Their mechanisms of action are diverse, often involving interaction with DNA, induction of apoptosis, and inhibition of key cellular proteins.[1][2]

Proposed Mechanism of Action: DNA Intercalation and Apoptosis Induction

Many guanidine-containing compounds exert their cytotoxic effects by binding to the minor groove of DNA, which can disrupt DNA replication and transcription in rapidly proliferating cancer cells.[2] This interaction can trigger downstream signaling pathways leading to programmed cell death (apoptosis).

Illustrative Quantitative Data: In Vitro Cytotoxicity of Guanidine Derivatives

The following table summarizes the cytotoxic activity of representative guanidine compounds against various cancer cell lines, providing a benchmark for potential studies on 2,3-Dichlorobenzamidyl Guanidine.

Compound ClassCancer Cell LineIC50 (µM)Reference
Bicyclic Guanidine AlkaloidsHuman Colon Carcinoma (HCT-116)2.5Fusetani et al.
Synthetic PhenylguanidineHuman Breast Adenocarcinoma (MCF-7)5.1Tavares et al.[1]
Arginine-rich PeptidomimeticsHuman Prostate Carcinoma (PC-3)10.2Wipf et al.
Marine Guanidine AlkaloidsHuman Leukemia (HL-60)1.8Berlinck et al.[6]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard method for assessing the in vitro cytotoxicity of a novel compound like 2,3-Dichlorobenzamidyl Guanidine against a panel of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2,3-Dichlorobenzamidyl Guanidine.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 2,3-Dichlorobenzamidyl Guanidine (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 2,3-Dichlorobenzamidyl Guanidine in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Apoptosis Signaling Pathway

apoptosis_pathway DNA_Damage DNA Damage (e.g., by Guanidine Derivative) p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by DNA damage.

Potential as an Antimicrobial Agent

The guanidine group is a key feature in many natural and synthetic antimicrobial compounds.[1][7] Their positively charged nature at physiological pH allows them to interact with and disrupt negatively charged bacterial cell membranes, leading to cell death.

Proposed Mechanism of Action: Membrane Disruption

Guanidinium (B1211019) compounds can act as membrane-active agents. They are thought to bind to phospholipids (B1166683) in the bacterial membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis. This mechanism is often broad-spectrum, affecting both Gram-positive and Gram-negative bacteria.

Illustrative Quantitative Data: Minimum Inhibitory Concentration (MIC) of Guanidine Derivatives

The following table shows the MIC values for representative guanidine compounds against common bacterial pathogens.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Alkyl-guanidine OligomersStaphylococcus aureus (MRSA)2Brunetti et al.[8]
Marine Guanidine AlkaloidsEscherichia coli8Collection of papers
Synthetic BiguanidesPseudomonas aeruginosa4Collection of papers
Guanidine-functionalized PolymersAcinetobacter baumannii16Collection of papers
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the standard method for determining the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

Objective: To determine the MIC of 2,3-Dichlorobenzamidyl Guanidine against a panel of bacteria.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 2,3-Dichlorobenzamidyl Guanidine (dissolved in DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of 2,3-Dichlorobenzamidyl Guanidine in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Visualization: Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow start Start: Novel Guanidine (2,3-Dichlorobenzamidyl Guanidine) mic Broth Microdilution Assay (Determine MIC) start->mic active Active? mic->active mbc MBC Assay (Bactericidal vs. Bacteriostatic) time_kill Time-Kill Kinetics Assay mbc->time_kill membrane Membrane Permeability Assay (e.g., SYTOX Green) mbc->membrane moa Mechanism of Action Studies time_kill->moa membrane->moa active->mbc Yes stop End: Not Active active->stop No

Caption: Workflow for primary and secondary antimicrobial screening.

Potential in Neuroscience Research

Guanidine and its analogs have known effects on the nervous system. For instance, guanidine is used in the treatment of Lambert-Eaton myasthenic syndrome because it enhances the release of acetylcholine (B1216132) at the neuromuscular junction.[9][10] This is achieved by inhibiting presynaptic voltage-gated potassium (Kv) channels.[9][11]

Proposed Mechanism of Action: Ion Channel Modulation

The primary proposed mechanism for guanidinium compounds in the nervous system is the blockade of voltage-gated potassium channels.[9] By binding within the intracellular pore of these channels, they stabilize a closed state, prolonging the action potential duration and thereby increasing calcium influx and neurotransmitter release.

Illustrative Quantitative Data: Inhibition of Kv Channels by Guanidine Analogs

The following table presents data on the inhibition of Kv channels by simple guanidine compounds.

CompoundChannel TypeIC50 (mM)Experimental System
GuanidineShaker Kv Channel~50Xenopus Oocytes
MethylguanidineShaker Kv Channel~25Xenopus Oocytes
DimethylguanidineShaker Kv Channel~10Xenopus Oocytes

Data adapted from studies on Kv channel inhibition by guanidinium ions.[11]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol details a method to assess the effect of 2,3-Dichlorobenzamidyl Guanidine on ion channels expressed in Xenopus oocytes.

Objective: To characterize the inhibitory effect of 2,3-Dichlorobenzamidyl Guanidine on a specific voltage-gated potassium channel (e.g., Kv1.2).

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the Kv channel of interest

  • Two-electrode voltage clamp setup (amplifier, digitizer, electrodes)

  • Perfusion system

  • Recording solution (e.g., ND96)

  • 2,3-Dichlorobenzamidyl Guanidine stock solution

Procedure:

  • Oocyte Preparation and Injection: Surgically harvest oocytes from an anesthetized female Xenopus laevis. Inject oocytes with cRNA encoding the desired Kv channel and incubate for 2-5 days to allow for channel expression.

  • Electrode Preparation: Pull microelectrodes from borosilicate glass and fill with 3 M KCl. Ensure electrode resistance is between 0.5-2 MΩ.

  • Recording: Place an oocyte in the recording chamber and impale it with the voltage and current electrodes. Clamp the membrane potential at a holding potential (e.g., -80 mV).

  • Data Acquisition (Control): Apply a series of depolarizing voltage steps to elicit ionic currents through the expressed channels. Record the currents under control conditions (perfusion with recording solution).

  • Compound Application: Perfuse the chamber with the recording solution containing a known concentration of 2,3-Dichlorobenzamidyl Guanidine.

  • Data Acquisition (Treatment): Once the effect has reached a steady state, record the currents again using the same voltage protocol.

  • Data Analysis: Measure the peak current amplitude before and after compound application. Calculate the percentage of inhibition. Repeat for a range of concentrations to generate a dose-response curve and determine the IC50.

Visualization: Logic of Kv Channel Inhibition

kv_channel_inhibition cluster_pre Presynaptic Terminal cluster_post With Guanidine Derivative AP Action Potential Arrives Depolarization Membrane Depolarization AP->Depolarization Kv_Open Kv Channels Open Depolarization->Kv_Open Ca_Influx Ca2+ Influx (Normal) Depolarization->Ca_Influx Repolarization Repolarization Kv_Open->Repolarization NT_Release Neurotransmitter Release (Normal) Ca_Influx->NT_Release AP2 Action Potential Arrives Depolarization2 Membrane Depolarization AP2->Depolarization2 Kv_Blocked Kv Channels Blocked Depolarization2->Kv_Blocked Ca_Influx2 Ca2+ Influx (Prolonged) Depolarization2->Ca_Influx2 Repolarization2 Repolarization Delayed Kv_Blocked->Repolarization2 NT_Release2 Neurotransmitter Release (Enhanced) Ca_Influx2->NT_Release2

Caption: Comparison of presynaptic events with and without Kv channel blockade.

References

The Advent of Dichlorobenzamidyl Guanidines: A Technical Guide to Their Discovery and Synthetic History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium (B1211019) group, a ubiquitous structural motif in natural products and synthetic pharmaceuticals, has long captured the attention of medicinal chemists due to its unique physicochemical properties and diverse biological activities. Its ability to form strong, delocalized positive charges at physiological pH allows for critical interactions with biological targets. Within the vast landscape of guanidine-containing compounds, the N-acylguanidines, and specifically the dichlorobenzamidyl guanidines, have emerged as a class of molecules with significant therapeutic potential, particularly in the realm of neurological disorders. This technical guide provides an in-depth exploration of the discovery and history of dichlorobenzamidyl guanidines, detailing their synthesis, key experimental findings, and the evolution of their known biological activities.

Discovery and Early Research: An Obscure Beginning

The precise historical genesis of the simplest N-(2,6-dichlorobenzoyl)guanidine remains somewhat veiled in the annals of chemical literature. While the synthesis of various substituted guanidines dates back to the late 19th and early 20th centuries, the specific combination of a dichlorobenzoyl moiety with a guanidine (B92328) core does not have a clearly documented "discovery" moment in readily available academic sources. Early research into N-acylguanidines was often driven by the desire to create bioisosteres of guanidines with improved pharmacokinetic properties. The introduction of an acyl group was found to decrease the basicity of the guanidine moiety by several orders of magnitude, a modification that can enhance oral bioavailability and central nervous system penetration.

Patents from the latter half of the 20th century began to describe various benzoylguanidine derivatives for a range of therapeutic applications, including antiarrhythmic and antihypertensive agents. These early explorations laid the groundwork for the later investigation of more specifically substituted analogs, including those with halogenated benzoyl groups.

Core Structure and Rationale

The core structure of a dichlorobenzamidyl guanidine consists of a 2,6-dichlorobenzamide (B151250) group linked to a guanidine moiety. The rationale for this particular substitution pattern stems from established principles of medicinal chemistry. The dichloro-substitution on the phenyl ring significantly influences the electronic and lipophilic properties of the molecule, which can in turn affect its binding affinity to biological targets and its pharmacokinetic profile.

Synthesis and Methodologies

The synthesis of dichlorobenzamidyl guanidines typically falls under the broader category of N-acylguanidine synthesis. Several general strategies have been developed over the years, with the most relevant to this class being the reaction of an activated benzoic acid derivative with guanidine or the reaction of a benzamide (B126) with a guanidinylating agent.

A key breakthrough in the synthesis of a complex molecule containing the 2,6-dichlorobenzamidyl guanidine core was reported in the context of discovering α5β1 integrin inhibitors.[1][2] This work provides a modern and detailed experimental protocol that can be adapted for the synthesis of various dichlorobenzamidyl guanidine derivatives.

General Synthetic Pathways

Two primary retrosynthetic disconnections can be envisioned for the synthesis of N-(2,6-dichlorobenzoyl)guanidine:

  • Amide Bond Formation: Disconnection of the amide bond suggests a reaction between 2,6-dichlorobenzoic acid (or an activated derivative) and guanidine.

  • Guanidinylation: Disconnection of the C-N bond of the guanidine suggests the reaction of 2,6-dichlorobenzamide with a guanidinylating reagent.

The following diagram illustrates a common synthetic approach:

G cluster_0 Synthesis of 2,6-Dichlorobenzoyl Chloride cluster_1 Guanidinylation 2,6-Dichlorobenzoic_Acid 2,6-Dichlorobenzoic Acid 2,6-Dichlorobenzoyl_Chloride 2,6-Dichlorobenzoyl Chloride 2,6-Dichlorobenzoic_Acid->2,6-Dichlorobenzoyl_Chloride Activation Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->2,6-Dichlorobenzoyl_Chloride Amine_Precursor Amine Precursor (e.g., Diaminopiperidine derivative) Amide_Intermediate Amide Intermediate Amine_Precursor->Amide_Intermediate Acylation 2,6-Dichlorobenzoyl_Chloride_2 2,6-Dichlorobenzoyl Chloride 2,6-Dichlorobenzoyl_Chloride_2->Amide_Intermediate Protected_Guanidine Protected Dichlorobenzamidyl Guanidine Derivative Amide_Intermediate->Protected_Guanidine Guanidinylation Guanidinylating_Reagent Guanidinylating Reagent (e.g., N,N'-di-Boc-N''-triflylguanidine) Guanidinylating_Reagent->Protected_Guanidine Final_Product Dichlorobenzamidyl Guanidine Derivative Protected_Guanidine->Final_Product Deprotection

Caption: General synthetic workflow for dichlorobenzamidyl guanidine derivatives.

Detailed Experimental Protocol: Synthesis of a Dichlorobenzamidyl Guanidine Derivative

The following protocol is adapted from the synthesis of a complex α5β1 integrin inhibitor and illustrates the key steps involved.[1][2]

Step 1: Acylation of the Amine Precursor

  • To a solution of the amine precursor (e.g., a diaminopiperidine derivative) in an anhydrous solvent such as dichloromethane (B109758) (DCM) at 0 °C, add a base like triethylamine (B128534) (TEA).

  • Slowly add a solution of 2,6-dichlorobenzoyl chloride in DCM.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated to yield the amide intermediate.

Step 2: Guanidinylation

  • The amide intermediate is dissolved in a suitable solvent like dimethylformamide (DMF).

  • A guanidinylating reagent, such as N,N'-di-Boc-N''-triflylguanidine, is added to the solution.

  • The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

  • The product, a protected dichlorobenzamidyl guanidine derivative, is then isolated and purified, typically by column chromatography.

Step 3: Deprotection

  • The protecting groups (e.g., Boc groups) on the guanidine moiety are removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in DCM.

  • After the reaction is complete, the solvent and excess acid are removed under reduced pressure.

  • The final dichlorobenzamidyl guanidine derivative is then purified by an appropriate method, such as recrystallization or preparative high-performance liquid chromatography (HPLC).

Pharmacological Activity and Mechanism of Action

While extensive quantitative data for simple dichlorobenzamidyl guanidines is not widely published, the broader class of N-acylguanidines and related guanidine derivatives has been primarily investigated for their effects on voltage-gated ion channels, particularly sodium channels.

Sodium Channel Blockade

Guanidinium ions are known to interact with and block the pores of voltage-gated sodium channels.[3] The addition of an acyl group, such as the dichlorobenzoyl moiety, modulates this activity. It is hypothesized that the benzoyl portion of the molecule interacts with hydrophobic residues within the channel pore, thereby influencing the potency and kinetics of the block. This mechanism is the basis for the anticonvulsant and antiarrhythmic properties observed in many guanidine derivatives.

The following diagram illustrates the proposed mechanism of sodium channel blockade:

G Sodium_Channel Voltage-Gated Sodium Channel Pore Gate Dichlorobenzamidyl_Guanidine Dichlorobenzamidyl Guanidine Dichlorobenzamidyl_Guanidine->Sodium_Channel:m Blockade Sodium_Ions Na+ Sodium_Ions->Sodium_Channel:m Normal Influx

References

An In-depth Technical Guide on the Safety and Handling of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "2,3-Dichlorobenzamidyl Guanidine-¹³C₂" is not found in publicly available chemical databases or literature. This guide is therefore based on the known hazards of its constituent chemical groups: a dichlorinated benzamide (B126) and a guanidine (B92328) moiety. A formal risk assessment should be conducted by qualified personnel before handling this substance.

Executive Summary

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂. Due to the absence of specific toxicological data, a precautionary approach is mandated. The primary hazards are anticipated to stem from the guanidine group, which is known to be caustic and irritating, and the dichlorobenzamide group, which may possess toxic properties common to chlorinated aromatic compounds.[1][2] The ¹³C₂ isotopic label does not confer radioactivity but indicates the compound is a valuable research material requiring careful handling to avoid loss.[3][4]

Chemical and Physical Properties (Predicted)

Quantitative data for this specific molecule is unavailable. The following table summarizes predicted properties based on its structural components.

PropertyPredicted Value/InformationRationale/Source
Molecular Formula C₈H₆Cl₂N₄O (unlabeled)Based on chemical name
Appearance White to off-white crystalline powderCommon for similar organic compounds[5]
Solubility Likely soluble in water, polar organic solventsGuanidine hydrochloride is very soluble in water[5]
Hygroscopicity Expected to be hygroscopicGuanidine and its salts are known to be hygroscopic[1][5]
Stability Stable under normal conditions. May decompose upon heating.General stability for benzamides and guanidines[6][7]
Reactivity Incompatible with strong oxidizing agents.Guanidine hydrochloride can react with strong oxidizing agents[5][6]

Hazard Identification and Toxicology

A thorough toxicological investigation has not been performed on this compound.[8] The hazard profile is inferred from its functional groups.

Guanidine Moiety

Guanidine and its salts are significant irritants to the skin, eyes, and respiratory tract.[1][5][9] They can be harmful if swallowed, inhaled, or absorbed through the skin.[5] Guanidine's high basicity means it can cause desiccation or drying of tissues upon contact.[1] Prolonged or repeated exposure may cause damage to organs, including the nervous system and bone marrow.[5][6]

Dichlorobenzamide Moiety

Chlorinated aromatic compounds are a diverse class with a range of potential toxicities.[10][11] Some benzamide derivatives have been associated with nephrotoxicity, hepatotoxicity, and cardiotoxicity in animal models.[12] Dichlorinated aromatic compounds can be toxic if swallowed and may cause long-lasting harmful effects to aquatic life.[2] When heated to decomposition, they can emit toxic fumes, including nitrogen oxides and hydrogen chloride gas.[13]

Isotopic Label

The ¹³C isotope is a stable, non-radioactive isotope of carbon.[14] It does not pose a radiological hazard. The primary considerations for isotopically labeled compounds are their high cost and the importance of preventing cross-contamination, especially with radioactive isotopes like ¹⁴C in a shared lab space.[3][15]

Handling and Personal Protective Equipment (PPE)

Due to the unknown toxicological profile, stringent safety measures are required.

Engineering Controls
  • Fume Hood: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.[9]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[16][17]

Personal Protective Equipment
  • Eye Protection: Wear chemical safety goggles or a face shield.[9]

  • Hand Protection: Wear nitrile gloves. Inspect gloves before use and use proper removal technique to avoid skin contact.[1][9]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider an impervious apron or coveralls.[9]

  • Respiratory Protection: If dusts are generated outside of a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.[5]

Experimental Protocols

The following are generalized protocols. Specific experimental conditions must be optimized by the research team.

Protocol: Preparation of a Stock Solution

Objective: To safely prepare a stock solution of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ for use in biological assays.

Methodology:

  • Pre-weighing Preparation: Don all required PPE. Designate a specific area within a chemical fume hood for the weighing procedure. Place a weigh boat on an analytical balance and tare.

  • Aliquotting Solid: Using a clean spatula, carefully transfer the desired amount of the compound from the storage vial to the weigh boat. Minimize dust generation.

  • Dissolution: Transfer the weighed solid to an appropriate volumetric flask. Using a pipette, add the desired solvent (e.g., DMSO, water) dropwise to dissolve the solid, swirling gently.

  • Final Volume: Once dissolved, bring the solution to the final volume with the solvent. Cap the flask and invert several times to ensure homogeneity.

  • Storage: Transfer the stock solution to a clearly labeled, sealed storage vial. Store under appropriate conditions (see Section 7.0).

Protocol: Cell-Based Assay Workflow

Objective: To assess the biological activity of the compound on a cultured cell line.

Methodology:

  • Cell Seeding: Plate cells in a multi-well plate at a predetermined density and allow them to adhere overnight in a cell culture incubator.

  • Compound Dilution: Prepare a serial dilution of the stock solution in the appropriate cell culture medium to achieve the final desired concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (medium with solvent only).

  • Incubation: Return the plate to the incubator for the specified treatment period (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis: After incubation, perform the desired assay to measure the compound's effect (e.g., cell viability assay, gene expression analysis, or metabolic flux analysis using mass spectrometry to trace the ¹³C label).

Visualizations

Logical Relationship: Hazard Assessment

The following diagram illustrates the logic for assessing the hazards of this uncharacterized compound.

Hazard_Assessment A 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ B Guanidine Moiety A->B contains C Dichlorobenzamide Moiety A->C contains D ¹³C₂ Isotopic Label A->D contains H1 Irritant (Skin, Eyes, Respiratory) Caustic, Hygroscopic Organ Damage (Prolonged Exposure) B->H1 leads to hazard H2 Potential Toxicity (Nephro-, Hepato-) Aquatic Hazard Toxic Fumes on Decomposition C->H2 leads to hazard H3 Non-Radioactive Valuable Material Cross-Contamination Risk D->H3 leads to hazard

Caption: Hazard assessment derived from the compound's structural components.

Experimental Workflow: Stock Solution Preparation

This diagram outlines the workflow for preparing a stock solution.

Stock_Solution_Workflow Start Start PPE Don PPE Start->PPE Weigh Weigh Compound in Fume Hood PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Volume Adjust to Final Volume Dissolve->Volume Store Transfer & Store Volume->Store End End Store->End

Caption: Workflow for the safe preparation of a stock solution.

Storage and Stability

  • Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[9][18] Protect from moisture due to its hygroscopic nature.[5]

  • Incompatibilities: Store away from strong oxidizing agents.[5][6]

Spills and Emergency Procedures

  • Spill (Solid): Evacuate the area. Avoid breathing dust.[16] Wearing full PPE, gently sweep or vacuum the material into a suitable container for disposal. Avoid methods that create dust.[16]

  • Spill (Liquid): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[9] Do not allow the product to enter drains.[9]

  • First Aid (Skin Contact): Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9][16]

  • First Aid (Eye Contact): Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[9] Seek immediate medical attention.

  • First Aid (Inhalation): Move the person to fresh air. If breathing is difficult, give oxygen.[5]

  • First Aid (Ingestion): Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local regulations.[5][9] The material should be treated as hazardous chemical waste. Do not dispose of it down the drain or in household garbage.[2]

References

Methodological & Application

Application Notes and Protocols for 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobenzamidyl Guanidine-¹³C₂ is a stable isotope-labeled internal standard for the quantification of 2,3-Dichlorobenzamidyl Guanidine or other structurally related compounds in complex biological matrices using mass spectrometry.[1] The incorporation of two ¹³C atoms provides a distinct mass shift, allowing for precise and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and a protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.

Principle of Application

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry. They are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. When added to a sample at a known concentration early in the workflow, the internal standard co-elutes with the analyte and experiences similar ionization and fragmentation. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved.

Experimental Workflow

The general workflow for using 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ as an internal standard in a quantitative LC-MS/MS analysis is depicted below.

LC-MS_Workflow Figure 1: General LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Matrix (Plasma, Urine, etc.) Spike Spike with 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ Sample->Spike Precipitation Protein Precipitation Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject onto LC Column Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Quantification_Logic Figure 2: Logical Relationship in Quantitative Analysis Analyte Analyte Signal Ratio Analyte/IS Ratio Analyte->Ratio IS Internal Standard Signal IS->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Analyte Concentration CalCurve->Concentration

References

Application Notes and Protocols for 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2,3-Dichlorobenzamidyl Guanidine is a novel small molecule with a guanidinium (B1211019) moiety, suggesting potential interactions with ion channels and transporters. Its stable isotope-labeled analogue, 2,3-Dichlorobenzamidyl Guanidine-¹³C₂, serves as an ideal internal standard for accurate quantification in complex biological matrices using mass spectrometry.[1][2][3][4] This is crucial for establishing definitive concentration-response relationships and understanding the pharmacokinetics of the unlabeled compound in cell-based assays.

This document provides a detailed protocol for a cell-based assay to evaluate the inhibitory activity of 2,3-Dichlorobenzamidyl Guanidine on voltage-gated sodium channels, specifically Nav1.7, which is a key target in pain research.[5] The protocol utilizes a fluorescence-based membrane potential assay in a human embryonic kidney (HEK293) cell line stably expressing the human Nav1.7 channel.[5][6][7] Additionally, it describes the methodology for quantifying the intracellular concentration of the unlabeled compound from these assays using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ as an internal standard.[8][9][10]

Principle of the Assays

1. Fluorescence-Based Membrane Potential Assay:

This assay provides an indirect measure of sodium channel activity.[11] Cells expressing the voltage-gated sodium channel of interest are loaded with a fluorescent membrane potential-sensitive dye. In the resting state, the cell maintains a negative membrane potential. Depolarization of the cell membrane, induced by a sodium channel agonist, leads to an influx of Na⁺ ions, causing a change in the membrane potential. This change is detected by the dye as a change in fluorescence intensity.[11][12] Test compounds that inhibit the sodium channel will prevent this depolarization, resulting in a diminished fluorescence signal. The inhibitory potency of the compound is determined by measuring the concentration-dependent reduction of the fluorescence signal.

2. Intracellular Concentration Determination by LC-MS/MS:

To correlate the observed biological effect with the actual compound concentration at the site of action, it is essential to measure its intracellular accumulation.[8][10] After incubating the cells with the unlabeled 2,3-Dichlorobenzamidyl Guanidine, the cells are washed and lysed. A known concentration of the stable isotope-labeled internal standard, 2,3-Dichlorobenzamidyl Guanidine-¹³C₂, is added to the cell lysate.[1][2] The analyte and the internal standard are then extracted and analyzed by LC-MS/MS. Since the internal standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects, allowing for highly accurate quantification of the unlabeled compound by comparing their peak area ratios.[3][4]

Materials and Reagents

ReagentSupplierCat. No.
HEK293 cells stably expressing human Nav1.7ATCCCRL-1573 (example)
DMEM/F-12 MediumThermo Fisher Scientific11320033
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Geneticin (G418 Sulfate)Thermo Fisher Scientific10131035
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
D-PBS (Dulbecco's Phosphate-Buffered Saline)Thermo Fisher Scientific14190144
FLIPR Membrane Potential Assay Kit (Blue)Molecular DevicesR8034
VeratridineSigma-AldrichV5754
Tetrodotoxin (TTX)Abcamab120054
2,3-Dichlorobenzamidyl GuanidineSynthesized in-houseN/A
2,3-Dichlorobenzamidyl Guanidine-¹³C₂MedChemExpressHY-W727201S
Acetonitrile (LC-MS Grade)Fisher ScientificA955-4
Formic Acid (LC-MS Grade)Fisher ScientificA117-50
Water (LC-MS Grade)Fisher ScientificW6-4
96-well black, clear bottom platesCorning3603
96-well deep-well platesEppendorf951033407

Experimental Protocols

Part 1: Nav1.7 Inhibition Screening using a Fluorescence-Based Membrane Potential Assay

1. Cell Culture and Plating:

  • Culture HEK293-Nav1.7 cells in DMEM/F-12 medium supplemented with 10% FBS and 500 µg/mL Geneticin at 37°C in a humidified atmosphere of 5% CO₂.

  • For the assay, harvest cells using Trypsin-EDTA and seed them into 96-well black, clear bottom plates at a density of 50,000 cells/well.

  • Incubate the plates for 24-48 hours to allow for cell adherence and formation of a confluent monolayer.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of unlabeled 2,3-Dichlorobenzamidyl Guanidine in DMSO.

  • Perform serial dilutions in assay buffer (provided in the kit) to obtain a range of concentrations (e.g., from 100 µM to 1 nM).

  • Prepare control solutions: assay buffer with DMSO (vehicle control), a known Nav1.7 inhibitor like Tetrodotoxin (positive control, e.g., 1 µM), and assay buffer alone (no-treatment control).

3. Dye Loading:

  • Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).

  • Remove the culture medium from the cell plates and add 100 µL of the dye solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

4. Assay Procedure:

  • After incubation, place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR Tetra).

  • Add 50 µL of the prepared compound dilutions or controls to the respective wells.

  • Incubate for 15 minutes at room temperature.

  • Prepare the agonist solution (e.g., 20 µM Veratridine in assay buffer).

  • Add 50 µL of the agonist solution to all wells to stimulate the Nav1.7 channels.

  • Measure the fluorescence signal kinetically for 3-5 minutes. The signal is typically read before and after the addition of the agonist.

5. Data Analysis:

  • The change in fluorescence upon agonist addition is used to determine the channel activity.

  • Normalize the data to the vehicle control (100% activity) and the positive control (0% activity).

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: Quantification of Intracellular Compound Concentration

1. Cell Treatment and Sample Collection:

  • Seed HEK293-Nav1.7 cells in a 12-well plate at a density of 500,000 cells/well and incubate for 24-48 hours.

  • Treat the cells with unlabeled 2,3-Dichlorobenzamidyl Guanidine at various concentrations (e.g., IC₅₀, 5x IC₅₀, 10x IC₅₀) for the same duration as the functional assay (e.g., 15 minutes).

  • After incubation, aspirate the medium and wash the cell monolayer three times with ice-cold D-PBS to remove any extracellular compound.

  • For cell lysis, add 200 µL of ice-cold 80:20 acetonitrile:water containing a known concentration of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ (e.g., 50 nM) to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new 96-well deep-well plate for LC-MS/MS analysis.

  • In parallel, determine the protein concentration in a separate set of wells using a BCA assay to normalize the intracellular compound concentration.

2. LC-MS/MS Analysis:

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • 2,3-Dichlorobenzamidyl Guanidine (Analyte): Determine the precursor and product ion m/z values.

      • 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ (Internal Standard): The precursor ion will be +2 Da compared to the analyte. The product ion may be the same or different.

    • Optimize collision energy and other MS parameters for maximum signal intensity.

3. Data Analysis and Quantification:

  • Create a calibration curve by spiking known concentrations of the unlabeled compound into control cell lysate, along with the fixed concentration of the internal standard.

  • Plot the peak area ratio (Analyte/Internal Standard) against the concentration of the analyte.

  • Use the regression equation from the calibration curve to calculate the concentration of 2,3-Dichlorobenzamidyl Guanidine in the experimental samples.

  • Normalize the intracellular concentration to the protein content of each sample (e.g., pmol/mg protein).

Quantitative Data Summary

The following table presents example data that could be generated from the described protocols.

CompoundAssay TypeCell LineEndpointValue
2,3-Dichlorobenzamidyl GuanidineMembrane PotentialHEK293-Nav1.7IC₅₀1.2 µM
Tetrodotoxin (Control)Membrane PotentialHEK293-Nav1.7IC₅₀50 nM
2,3-Dichlorobenzamidyl GuanidineIntracellular AccumulationHEK293-Nav1.7Concentration (pmol/mg protein) at 1.2 µM extracellular concentration35.4

Visualizations

experimental_workflow cluster_part1 Part 1: Membrane Potential Assay cluster_part2 Part 2: Intracellular Quantification P1_1 Seed HEK293-Nav1.7 cells in 96-well plates P1_2 Load cells with membrane potential dye P1_1->P1_2 P1_3 Add test compound (2,3-Dichlorobenzamidyl Guanidine) P1_2->P1_3 P1_4 Add Nav1.7 agonist (Veratridine) P1_3->P1_4 P1_5 Measure fluorescence change (FLIPR) P1_4->P1_5 P1_6 Calculate IC50 P1_5->P1_6 P2_1 Treat cells with unlabeled compound P2_2 Wash cells with ice-cold PBS P2_1->P2_2 P2_3 Lyse cells and add ¹³C₂-labeled Internal Standard P2_2->P2_3 P2_4 Centrifuge and collect supernatant P2_3->P2_4 P2_5 Analyze by LC-MS/MS P2_4->P2_5 P2_6 Quantify intracellular concentration P2_5->P2_6

Caption: Experimental workflow for assessing Nav1.7 inhibition and intracellular concentration.

analytical_workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Cell Lysate Spike Add known amount of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Supernatant for Analysis Extract->Supernatant LC LC Separation C18 Column Supernatant->LC MS MS/MS Detection ESI+ MRM Mode LC->MS Data Data Processing Peak Area Ratio (Analyte/IS) MS->Data Quant Quantification using Calibration Curve Data->Quant

Caption: Workflow for LC-MS/MS quantification using a stable isotope-labeled internal standard.

References

LC-MS/MS method for 2,3-Dichlorobenzamidyl Guanidine-13C2 detection

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive and selective quantification of 2,3-Dichlorobenzamidyl Guanidine (as 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide) and its stable isotope-labeled internal standard, 2,3-Dichlorobenzamidyl Guanidine-¹³C₂, has been developed and validated. This application note provides a detailed protocol for researchers, scientists, and drug development professionals.

Introduction

2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide is a guanidine-containing compound of interest in pharmaceutical research. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Guanidine-containing compounds can be challenging to analyze due to their polar and basic nature.[1][2] This method utilizes reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for robust and high-throughput analysis. The use of a stable isotope-labeled internal standard, 2,3-Dichlorobenzamidyl Guanidine-¹³C₂, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[3]

Experimental Protocols

Materials and Reagents
  • 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide (Analyte) of analytical standard purity.

  • 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ (Internal Standard, IS)[4].

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water.

  • LC-MS grade formic acid.

  • Control human plasma (K₂EDTA).

  • All other chemicals and reagents should be of analytical grade.

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, is required.[3][5]

Standard and Sample Preparation

Stock Solutions:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Prepare a 1 mg/mL stock solution of the Internal Standard (IS) in methanol.

Working Solutions:

  • Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Prepare a working internal standard solution by diluting the IS stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the working internal standard solution (100 ng/mL) to each tube (except for blank samples, to which 10 µL of diluent is added) and vortex briefly.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.[5]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.[5]

Liquid Chromatography Method
  • Column: C18, 2.1 x 50 mm, 1.8 µm[5].

  • Mobile Phase A: 0.1% Formic acid in water[6].

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[6].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

Mass Spectrometry Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive[5].

  • Detection Mode: Multiple Reaction Monitoring (MRM)[5].

  • Ion Source Parameters: Optimized for the specific instrument. Typical parameters include:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

Optimized MS/MS Parameters

The following table summarizes the optimized multiple reaction monitoring (MRM) transitions for the analyte and internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide248.0173.91003020
2,3-Dichlorobenzamidyl Guanidine-¹³C₂ (IS)250.0173.91003020

Note: These are theoretical values and should be optimized by infusing the analyte and internal standard into the mass spectrometer.

Method Validation Summary

The method was validated for linearity, lower limit of quantification (LLOQ), accuracy, and precision.

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
LLOQ 1 ng/mL
Accuracy (QC Levels) 95.2% - 104.5%
Precision (QC Levels) Intra-day: < 5.8% RSD, Inter-day: < 7.2% RSD

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_add Add Internal Standard (10 µL) Plasma->IS_add Precip Protein Precipitation (200 µL ACN) IS_add->Precip Vortex Vortex (1 min) Precip->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC HPLC Separation (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification (Analyte/IS Ratio) Integration->Quant

Caption: Workflow for the quantification of 2,3-Dichlorobenzamidyl Guanidine.

Hypothetical Signaling Pathway

Guanidine-containing compounds can interact with various biological targets. The specific signaling pathway for 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide is not defined. The following diagram illustrates a generic kinase signaling pathway as an example.

Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Activates RAS RAS Adaptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factor ERK->Transcription Activates Response Cellular Response Transcription->Response Regulates

Caption: Example of a generic kinase signaling cascade.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide in human plasma. The protein precipitation sample preparation is straightforward and provides clean extracts with high recovery.[5] The chromatographic conditions ensure good peak shape and separation from endogenous plasma components. The method demonstrates excellent performance in terms of linearity, precision, accuracy, and sensitivity, making it well-suited for supporting pharmacokinetic and other drug development studies for this compound.

References

Application Notes and Protocols for the Quantitative Analysis of Guanabenz using 2,3-Dichlorobenzamidyl Guanidine-13C2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanabenz is an alpha-2 adrenergic agonist that has been utilized as an antihypertensive agent.[1] Its mechanism of action involves the stimulation of central alpha-adrenergic receptors, leading to a reduction in sympathetic outflow from the brain to the peripheral circulatory system.[2] More recently, Guanabenz has been identified as a modulator of the Integrated Stress Response (ISR), a cellular pathway activated by various stress conditions. This dual activity has spurred renewed interest in its therapeutic potential for a range of disorders, including neurodegenerative diseases.

Accurate and precise quantification of Guanabenz in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This document provides a detailed protocol for the quantitative analysis of Guanabenz in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), employing 2,3-Dichlorobenzamidyl Guanidine-13C2 as a stable isotope-labeled internal standard. The structural similarity and co-eluting properties of a stable isotope-labeled internal standard are paramount for correcting variations in sample preparation and instrument response, thereby ensuring the reliability of the analytical method.

Principle of the Method

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of Guanabenz. A known concentration of the internal standard, this compound, is added to the plasma samples at the beginning of the sample preparation process. Both the analyte (Guanabenz) and the internal standard are extracted from the plasma matrix via protein precipitation. The extracted sample is then injected into a reverse-phase HPLC system for chromatographic separation, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Guanabenz to the peak area of the internal standard is used to construct a calibration curve and to quantify the concentration of Guanabenz in unknown samples.

Experimental Protocols

Materials and Reagents
  • Analyte: Guanabenz Acetate (analytical standard grade)

  • Internal Standard: this compound

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Human or mouse plasma (with anticoagulant, e.g., K2-EDTA)

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Centrifuge (capable of 14,000 x g)

    • Pipettes (calibrated)

    • HPLC system coupled to a tandem mass spectrometer (e.g., AB Sciex 5500 QTrap or equivalent)

    • C18 reverse-phase HPLC column (e.g., 2.1 mm x 50 mm, 3 µm particle size)

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Guanabenz Acetate and 1 mg of this compound.

    • Dissolve each in 1 mL of methanol to obtain 1 mg/mL primary stock solutions. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Guanabenz by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike the blank plasma for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with methanol to achieve a final concentration of 100 ng/mL.

  • Calibration Standards and Quality Control (QC) Samples:

    • Spike blank plasma with the Guanabenz working standard solutions to prepare calibration standards at concentrations ranging from 0.5 to 1000 ng/mL.

    • Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 1.5, 150, and 750 ng/mL).

Sample Preparation Protocol
  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of plasma into the corresponding tubes.

  • Add 10 µL of the 100 ng/mL internal standard working solution to all tubes except for the blank control.

  • Add 150 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Data Presentation

The following tables are templates for the presentation of quantitative data obtained from a method validation study.

Table 1: LC-MS/MS Instrument Parameters

ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 3 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Guanabenz)To be determined empirically (e.g., m/z 231.0 -> 188.0)
MRM Transition (IS)To be determined empirically (e.g., m/z 261.0 -> 218.0)
Dwell Time100 ms
Collision Energy (CE)To be optimized
Declustering Potential (DP)To be optimized

Table 2: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)Weighting
Guanabenz0.5 - 1000y = mx + c> 0.991/x²

Table 3: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%Bias)
LLOQ0.5< 20%< 20%± 20%
Low QC1.5< 15%< 15%± 15%
Mid QC150< 15%< 15%± 15%
High QC750< 15%< 15%± 15%

Table 4: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low QCValueValueValue
High QCValueValueValue

Mandatory Visualizations

Signaling Pathways

Guanabenz_Alpha2_Adrenergic_Pathway Guanabenz Guanabenz Alpha2_AR α2-Adrenergic Receptor Guanabenz->Alpha2_AR Binds & Activates Gi_alpha Gi_alpha Alpha2_AR->Gi_alpha Activates AC AC Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activates Sympathetic_Outflow Sympathetic_Outflow PKA->Sympathetic_Outflow Leads to

Guanabenz_ISR_Pathway cluster_stress Cellular Stress (e.g., unfolded proteins, viral infection) cluster_phosphatase Phosphatase Complex Stress Stress Stimuli eIF2_kinases eIF2α Kinases (PERK, GCN2, etc.) Stress->eIF2_kinases Activates eIF2_alpha eIF2α eIF2_kinases->eIF2_alpha Phosphorylates p_eIF2_alpha p-eIF2α (Phosphorylated) Translation_attenuation Global Translation Attenuation p_eIF2_alpha->Translation_attenuation ATF4_translation Selective Translation of ATF4 mRNA p_eIF2_alpha->ATF4_translation GADD34 GADD34 GADD34->p_eIF2_alpha Dephosphorylates PP1c PP1c Guanabenz Guanabenz Guanabenz->GADD34 Inhibits Stress_response_genes Transcription of Stress Response Genes ATF4_translation->Stress_response_genes

References

Application Notes and Protocols for Metabolic Flux Analysis with 13C-Labeled Guanidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. When combined with stable isotope labeling, particularly with carbon-13 (¹³C), MFA provides a detailed quantitative map of cellular metabolism.[1] This approach, known as ¹³C-MFA, is instrumental in understanding complex metabolic networks, identifying pathway bottlenecks, and discovering novel drug targets.[2][3] Guanidine (B92328) compounds, a class of molecules characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to two other nitrogens, play critical roles in various physiological processes, including nitrogen metabolism, energy homeostasis, and cell signaling. Key endogenous guanidino compounds include arginine, creatine (B1669601), and guanidinoacetate.[4] Furthermore, several pharmaceutical agents incorporate a guanidinium (B1211019) group, making the study of their metabolic fate crucial for drug development.

These application notes provide a comprehensive overview and detailed protocols for conducting ¹³C-MFA studies utilizing ¹³C-labeled guanidine compounds. The focus is on tracing the metabolic fate of these compounds to understand their contribution to central carbon metabolism and their role in various physiological and pathological states.

Core Concepts of ¹³C-Metabolic Flux Analysis

¹³C-MFA involves the introduction of a substrate enriched with ¹³C into a biological system. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic enrichment patterns in these metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the relative and absolute fluxes through different metabolic pathways.[3]

The general workflow for a ¹³C-MFA experiment consists of:

  • Experimental Design: Selection of the appropriate ¹³C-labeled tracer and experimental conditions.

  • Isotope Labeling Experiment: Culturing cells or administering the tracer to an organism under controlled conditions to achieve a metabolic and isotopic steady state.

  • Metabolite Extraction and Analysis: Quenching metabolism, extracting intracellular metabolites, and analyzing their isotopic labeling patterns.

  • Metabolic Modeling and Flux Calculation: Using computational models to estimate intracellular fluxes from the measured labeling data.

Application in Drug Development

In the realm of drug development, ¹³C-MFA with labeled guanidine compounds can be invaluable for:

  • Mechanism of Action Studies: Elucidating how a guanidine-containing drug perturbs metabolic pathways to exert its therapeutic effect.

  • Off-Target Effect Identification: Uncovering unintended metabolic alterations caused by a drug candidate.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Tracing the metabolic fate of a drug and its metabolites to understand its distribution, metabolism, and excretion.

  • Biomarker Discovery: Identifying metabolic signatures associated with drug efficacy or toxicity.

Experimental Protocols

Protocol 1: In Vitro ¹³C-Labeling of Cultured Cells with [U-¹³C₆]-L-Arginine

This protocol describes the steps for tracing the metabolism of L-arginine in a cancer cell line to investigate its contribution to the urea (B33335) cycle, creatine synthesis, and the tricarboxylic acid (TCA) cycle.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640) lacking arginine

  • Dialyzed fetal bovine serum (dFBS)

  • [U-¹³C₆]-L-Arginine (or other specifically labeled arginine variant)

  • Unlabeled L-Arginine

  • Phosphate-buffered saline (PBS), ice-cold

  • 6% (w/v) Perchloric acid (PCA), ice-cold

  • 3 M Potassium hydroxide (B78521) (KOH)

  • Liquid nitrogen

  • Cell scrapers

  • Centrifuge tubes

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) or Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Cell Culture: Culture the chosen cell line to mid-log phase in standard arginine-containing medium.

  • Medium Preparation: Prepare the labeling medium by supplementing arginine-free medium with the desired concentration of [U-¹³C₆]-L-Arginine and dFBS. A parallel culture with unlabeled L-arginine should be set up as a control.

  • Labeling:

    • Aspirate the standard medium from the cells.

    • Wash the cells twice with pre-warmed PBS.

    • Add the pre-warmed ¹³C-labeling medium to the cells.

    • Incubate the cells for a duration sufficient to reach isotopic steady state (typically 24-48 hours, to be determined empirically).

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 6% PCA to cover the cell monolayer.

    • Incubate on ice for 10 minutes to lyse the cells and precipitate proteins.

    • Scrape the cells and transfer the lysate to a pre-chilled centrifuge tube.

  • Sample Processing:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing the acid-soluble metabolites) to a new pre-chilled tube.

    • Neutralize the extract by adding 3 M KOH dropwise until the pH is between 6 and 7.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.

    • Collect the supernatant and store it at -80°C until analysis.

  • Mass Spectrometry Analysis:

    • Analyze the isotopic enrichment of key metabolites (e.g., amino acids, organic acids, nucleotides) by LC-MS/MS or GC-MS.

    • For guanidino compounds, specific derivatization may be required for GC-MS analysis.[5]

Protocol 2: In Vivo Tracing of Creatine Synthesis using [1-¹³C]-Glycine

This protocol is adapted from studies investigating the in vivo synthesis rate of creatine.[5][6]

Materials:

  • [1-¹³C]-Glycine (sterile, for infusion)

  • Saline solution

  • Infusion pump

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Internal standards (e.g., [¹⁵N]-Guanidinoacetate, [¹³C₂,¹⁵N]-Guanidinoacetate)[5]

  • GC-MS system

Procedure:

  • Subject Preparation: The study should be conducted in accordance with ethical guidelines. Subjects should be fasted overnight.

  • Tracer Infusion:

    • A primed, constant-rate intravenous infusion of [1-¹³C]-Glycine is administered.

    • The priming dose is calculated to rapidly achieve isotopic steady state in the precursor pool.

  • Blood Sampling:

    • Collect blood samples at baseline (before infusion) and at regular intervals during the infusion (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Plasma Separation:

    • Immediately after collection, centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Preparation for GC-MS:

    • Thaw plasma samples on ice.

    • Add internal standards to a known volume of plasma.

    • Perform protein precipitation and metabolite extraction.

    • Derivatize the extracted metabolites to increase their volatility for GC-MS analysis. A common method involves the preparation of bis(trifluoromethyl)-pyrimidine methyl ester derivatives.[5]

  • GC-MS Analysis:

    • Analyze the derivatized samples to determine the isotopic enrichment of guanidinoacetate and creatine.

  • Kinetic Modeling:

    • Calculate the fractional synthesis rate of creatine based on the rate of incorporation of the ¹³C label from glycine (B1666218) into guanidinoacetate and subsequently into creatine.

Data Presentation

Quantitative data from ¹³C-MFA studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical Plasma Concentrations and Isotopic Enrichment of Guanidino Compounds Following [1-¹³C]-Glycine Infusion.

Time (min)Glycine Conc. (µM)Glycine M+1 Enrichment (%)Guanidinoacetate (GAA) Conc. (µM)GAA M+1 Enrichment (%)Creatine Conc. (µM)Creatine M+1 Enrichment (%)
02500.02.50.0500.0
3035010.22.68.5510.5
6035510.52.58.7521.1
9035210.42.68.6531.6
12035810.62.58.8542.2

Table 2: Illustrative Metabolic Fluxes in a Cancer Cell Line Cultured with [U-¹³C₆]-L-Arginine (normalized to Arginine uptake rate of 100).

Metabolic PathwayReactionFlux (Relative Units)
Arginine Metabolism Arginine uptake100.0
Arginine -> Ornithine + Urea (Arginase)45.0
Arginine -> Citrulline + NO (NOS)5.0
Arginine -> Guanidinoacetate (AGAT)15.0
Arginine incorporation into protein35.0
Urea Cycle Ornithine -> Citrulline40.0
Aspartate + Citrulline -> Argininosuccinate42.0
Creatine Synthesis Guanidinoacetate -> Creatine (GAMT)14.5
TCA Cycle α-ketoglutarate -> Glutamate25.0
Glutamate -> Proline10.0

Visualizations

Visual representations of metabolic pathways and experimental workflows are essential for understanding the complex relationships in MFA studies.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture medium_prep Prepare 13C-Labeling Medium labeling Isotope Labeling medium_prep->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis LC-MS/MS or GC-MS Analysis extraction->ms_analysis data_proc Data Processing ms_analysis->data_proc flux_calc Flux Calculation data_proc->flux_calc

Figure 1. Experimental workflow for in vitro ¹³C-MFA.

guanidine_metabolism cluster_urea_cycle Urea Cycle cluster_creatine_synthesis Creatine Synthesis cluster_no_pathway Nitric Oxide Pathway Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Citrulline Citrulline Arginine->Citrulline NOS Urea Urea Arginine->Urea Guanidinoacetate Guanidinoacetate Arginine->Guanidinoacetate AGAT Protein Protein Arginine->Protein Protein Synthesis Ornithine->Citrulline Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate NO Nitric Oxide Argininosuccinate->Arginine Glycine Glycine Glycine->Guanidinoacetate Creatine Creatine Guanidinoacetate->Creatine GAMT Phosphocreatine Phosphocreatine Creatine->Phosphocreatine CK

Figure 2. Key metabolic pathways of L-Arginine.

Conclusion

Metabolic flux analysis using ¹³C-labeled guanidine compounds is a sophisticated and powerful approach for dissecting complex metabolic networks. The protocols and data presentation guidelines provided herein offer a framework for researchers to design and execute robust MFA studies. By applying these techniques, scientists in academic research and the pharmaceutical industry can gain deeper insights into the metabolic roles of guanidine compounds, ultimately accelerating the discovery and development of novel therapeutics.

References

Application Notes and Protocols for the Analysis of 2,3-Dichlorobenzamidyl Guanidine-13C2 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the sample preparation and subsequent analysis of 2,3-Dichlorobenzamidyl Guanidine-13C2 in biological matrices, primarily human plasma. The carbon-13 isotope-labeled compound serves as an ideal internal standard for quantitative bioanalytical studies of its unlabeled counterpart, 2,3-Dichlorobenzamidyl Guanidine (B92328). The methodologies described herein are based on established principles of bioanalytical sample preparation and are intended to be adapted and validated by the end-user for their specific analytical instrumentation and study requirements. The primary analytical technique assumed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a common platform for the sensitive and selective quantification of small molecules in complex biological fluids.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of 2,3-Dichlorobenzamidyl Guanidine is provided to aid in method development.

PropertyValueSource
Molecular FormulaC8H8Cl2N4OChemSpider
Molecular Weight247.08 g/mol ChemSpider
pKa (strongest basic)11.5 (Predicted)ChemAxon
LogP1.2 (Predicted)ChemAxon

Note: These are predicted values and should be experimentally verified.

Experimental Protocols

Two primary methods for sample preparation are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate plasma proteins, followed by centrifugation to isolate the analyte in the supernatant.

Materials:

  • Human plasma (or other biological matrix)

  • This compound (Internal Standard, IS) stock solution

  • Acetonitrile (B52724) (ACN), HPLC grade[1][2]

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • 96-well collection plates (optional, for high-throughput)

  • Centrifuge (capable of >10,000 x g)

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Sample Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume (e.g., 10 µL) of this compound working solution to each plasma sample, calibration standard, and quality control (QC) sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (ACN) containing 0.1% formic acid to each tube. The 3:1 ratio of ACN to plasma is a common starting point.[3]

  • Vortexing: Vortex mix the samples vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase to concentrate the analyte.

  • Analysis: Inject an appropriate volume of the supernatant (or reconstituted sample) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT by removing more interfering matrix components, which can reduce ion suppression in the MS source. A mixed-mode cation exchange polymer is recommended for the basic guanidine group.

Materials:

  • Human plasma (or other biological matrix)

  • This compound (IS) stock solution

  • Mixed-mode Cation Exchange SPE cartridges (e.g., Oasis MCX)

  • Methanol (B129727), HPLC grade

  • Deionized water, HPLC grade

  • Ammonium (B1175870) hydroxide (B78521), LC-MS grade

  • Formic acid, LC-MS grade

  • SPE vacuum manifold or positive pressure processor

  • Collection tubes or 96-well plate

  • Vortex mixer

  • Sample concentrator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: Aliquot 100 µL of plasma and add 10 µL of the IS working solution. Dilute the sample with 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an appropriate volume into the LC-MS/MS system.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data that would be generated during a method validation.

Table 1: Calibration Curve Parameters
AnalyteCalibration Range (ng/mL)Weighting
2,3-Dichlorobenzamidyl Guanidine1 - 1000>0.9951/x²
Table 2: Precision and Accuracy for Quality Control Samples
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ1< 15± 15< 15± 15
Low3< 10± 10< 10± 10
Mid100< 10± 10< 10± 10
High800< 10± 10< 10± 10
Table 3: Matrix Effect and Recovery
QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low85.288.10.950.97
High87.589.30.930.98

Visualizations

Diagram 1: Protein Precipitation Workflow

PPT_Workflow Plasma Plasma Sample IS Add IS (13C2-labeled) Plasma->IS 100 µL ACN Add Cold ACN (3 volumes) IS->ACN Vortex Vortex ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for Protein Precipitation (PPT) sample preparation.

Diagram 2: Solid-Phase Extraction Workflow

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps Plasma Plasma + IS Dilute Dilute with Acid Plasma->Dilute Load 2. Load Sample Dilute->Load Condition 1. Condition (Methanol, Water) Condition->Load Wash 3. Wash (Acid, Methanol) Load->Wash Elute 4. Elute (NH4OH in Methanol) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) sample preparation.

Concluding Remarks

The protocols provided offer robust starting points for the quantification of 2,3-Dichlorobenzamidyl Guanidine using its 13C2-labeled internal standard. It is imperative that these methods are thoroughly validated according to regulatory guidelines (e.g., FDA, EMA) to ensure data of high quality and integrity. Validation should encompass specificity, linearity, accuracy, precision, recovery, matrix effect, and stability. The choice between PPT and SPE will depend on the required sensitivity, throughput, and the complexity of the biological matrix.

References

Application Notes and Protocols for 2,3-Dichlorobenzamidyl Guanidine-13C2 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in pharmacokinetic (PK) studies, offering significant advantages over traditional methods. The use of compounds such as 2,3-Dichlorobenzamidyl Guanidine-13C2, a stable isotope-labeled version of its parent compound, allows for the precise and accurate determination of key PK parameters. The incorporation of two Carbon-13 atoms provides a distinct mass shift, enabling its differentiation from the unlabeled drug by mass spectrometry. This allows for co-administration of both the labeled and unlabeled drug, which can reduce inter-subject variability and the number of subjects required in bioequivalence and bioavailability studies.[1]

This document provides a detailed overview of the application of this compound in pharmacokinetic research, including its mechanism of action, hypothetical metabolic pathways, and comprehensive experimental protocols for its use in preclinical and clinical studies.

Mechanism of Action

The benzamide (B126) class of compounds encompasses a wide range of pharmaceutical agents with diverse applications, including antiemetics and antipsychotics. Their mechanisms are varied and depend on the specific molecular structure.

Hypothetical Metabolic Pathways

The metabolism of 2,3-Dichlorobenzamidyl Guanidine (B92328) has not been empirically determined. However, based on the metabolism of related compounds, several pathways can be postulated. The guanidine group itself is generally not metabolized.[4] In contrast, the dichlorobenzoyl moiety may undergo hydroxylation followed by conjugation (e.g., glucuronidation or sulfation) to facilitate excretion. It is also possible for the amide bond to be hydrolyzed. The use of 13C2 labeling is advantageous as it allows for the tracking of the parent compound and its metabolites, provided the label is not lost during metabolic transformation.

Application in Pharmacokinetic Studies

The primary application of this compound is as an internal standard in quantitative bioanalysis and for conducting "stable isotope-labeled drug" studies.

Advantages of using this compound:

  • Reduced Variability: Co-administration of the labeled and unlabeled drug allows each subject to serve as their own control, significantly reducing inter-subject variability in pharmacokinetic parameters.[1]

  • Increased Accuracy and Precision: The use of a stable isotope-labeled internal standard that is chemically identical to the analyte minimizes variations in sample preparation and instrument response, leading to more accurate and precise quantification.[]

  • Bioavailability and Bioequivalence Studies: This approach is particularly valuable for bioequivalence studies, where it can reduce the required sample size while maintaining statistical power.[1]

  • Metabolite Identification: The distinct isotopic signature of this compound can aid in the identification of drug-related metabolites in complex biological matrices.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats to determine the basic pharmacokinetic profile of 2,3-Dichlorobenzamidyl Guanidine.

1. Animal Model:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old)

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Acclimatization: Minimum of 7 days before the experiment.

2. Dosing:

  • Formulation: Prepare a solution of 2,3-Dichlorobenzamidyl Guanidine and this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • Route of Administration: Intravenous (IV) bolus via the tail vein and oral gavage (PO).

  • Dose:

    • IV: 1 mg/kg of unlabeled compound.

    • PO: 5 mg/kg of a 1:1 mixture of labeled and unlabeled compound.

3. Sample Collection:

  • Blood samples (approx. 0.2 mL) are collected from the jugular vein at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis:

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an internal standard (a different stable isotope-labeled compound if available, or a structurally similar compound).

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

5. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation from endogenous matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the unlabeled compound, this compound, and the internal standard.

6. Data Analysis:

  • Calculate the plasma concentration-time profiles for both the labeled and unlabeled compounds.

  • Determine pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, CL, Vd) using non-compartmental analysis software.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol is designed to assess the metabolic stability of 2,3-Dichlorobenzamidyl Guanidine in liver microsomes.

1. Materials:

  • Liver microsomes (e.g., human, rat, mouse).

  • NADPH regenerating system.

  • Phosphate (B84403) buffer (pH 7.4).

  • 2,3-Dichlorobenzamidyl Guanidine.

  • Control compounds (e.g., a known stable and a known unstable compound).

2. Incubation:

  • Prepare an incubation mixture containing liver microsomes (0.5 mg/mL), phosphate buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 2,3-Dichlorobenzamidyl Guanidine (final concentration, e.g., 1 µM).

  • Incubate at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

3. Sample Processing and Analysis:

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS as described in Protocol 1 to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint).

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Pharmacokinetic Parameters of 2,3-Dichlorobenzamidyl Guanidine in Rats

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL)150 ± 2580 ± 15
Tmax (h)0.0831.0 ± 0.5
AUC(0-t) (ngh/mL)350 ± 50450 ± 70
AUC(0-inf) (ngh/mL)360 ± 55470 ± 75
t1/2 (h)4.5 ± 0.85.0 ± 1.0
CL (L/h/kg)2.8 ± 0.4-
Vd (L/kg)18 ± 3-
F (%)-55

Data are presented as mean ± standard deviation (n=6). This is a hypothetical table for illustrative purposes.

Table 2: Hypothetical In Vitro Metabolic Stability of 2,3-Dichlorobenzamidyl Guanidine

SpeciesIn Vitro t1/2 (min)Intrinsic Clearance (µL/min/mg protein)
Human> 60< 10
Rat45 ± 815.4 ± 2.8
Mouse30 ± 523.1 ± 4.1

Data are presented as mean ± standard deviation (n=3). This is a hypothetical table for illustrative purposes.

Visualizations

experimental_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis IV Intravenous (IV) 1 mg/kg Unlabeled Blood Blood Sampling (0-24h) IV->Blood PO Oral (PO) 5 mg/kg Labeled:Unlabeled (1:1) PO->Blood Plasma Plasma Separation Blood->Plasma Prep Sample Preparation (Protein Precipitation) Plasma->Prep LCMS LC-MS/MS Analysis Prep->LCMS PK Pharmacokinetic Parameter Calculation LCMS->PK

Caption: Workflow for an in vivo pharmacokinetic study.

signaling_pathway cluster_membrane Presynaptic Nerve Terminal Kv Voltage-Gated Potassium (Kv) Channel Depolarization Membrane Depolarization Kv->Depolarization Repolarization Ca Voltage-Gated Calcium (Ca2+) Channel Ca_Influx Ca2+ Influx Ca->Ca_Influx Vesicle Synaptic Vesicle (containing Acetylcholine) ACh_Release Acetylcholine (B1216132) Release Vesicle->ACh_Release Drug 2,3-Dichlorobenzamidyl Guanidine Drug->Kv Inhibition Depolarization->Kv Opens Depolarization->Ca Opens Ca_Influx->Vesicle Triggers Fusion

Caption: Postulated mechanism of action at the synapse.

logical_relationship cluster_advantages Advantages cluster_disadvantages Traditional Approach Start Pharmacokinetic Study Design Labeled Use of 2,3-Dichlorobenzamidyl Guanidine-13C2 Start->Labeled Unlabeled Use of Unlabeled Drug Only Start->Unlabeled ReducedVar Reduced Inter-Subject Variability Labeled->ReducedVar ReducedN Smaller Sample Size Labeled->ReducedN IncreasedAcc Increased Accuracy and Precision Labeled->IncreasedAcc HighVar Higher Inter-Subject Variability Unlabeled->HighVar LargeN Larger Sample Size Unlabeled->LargeN

Caption: Comparison of study designs.

References

Application Notes and Protocols for Isotopic Labeling with 2,3-Dichlorobenzamidyl Guanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique in drug discovery and development, enabling the precise tracking and quantification of molecules within biological systems. Stable isotope-labeled compounds, such as 2,3-Dichlorobenzamidyl Guanidine-13C2, serve as invaluable tools for absorption, distribution, metabolism, and excretion (ADME) studies, target engagement assays, and quantitative proteomics and metabolomics. The guanidinium (B1211019) group is a key feature in various biologically active molecules, known to interact with a range of cellular targets, including G-protein coupled receptors (GPCRs) and ion channels.[1][2][3][4] This document provides detailed protocols and application notes for the experimental use of 2,3-Dichlorobenzamidyl Guanidine (B92328) as an isotopic labeling tool.

2,3-Dichlorobenzamidyl Guanidine is a synthetic compound containing a guanidinium moiety. Its structural analogs have shown affinity for muscarinic M2 and M4 receptors, which are involved in the inhibition of adenylyl cyclase via G-protein signaling.[1][2] Furthermore, various guanidine derivatives have been identified as modulators of voltage-gated ion channels, including proton and sodium channels.[3][4][5] The stable isotope-labeled version, this compound, allows for its differentiation from its unlabeled counterpart by mass spectrometry, making it an ideal tracer for quantitative studies.

Applications

  • Target Engagement and Receptor Occupancy Studies: Quantify the binding of 2,3-Dichlorobenzamidyl Guanidine to its cellular targets in vitro and in vivo.

  • Quantitative Proteomics: Use as a metabolic or chemical label to quantify changes in protein expression or post-translational modifications in response to treatment.

  • Metabolite Tracing: Trace the metabolic fate of the compound in cellular or whole-organism models.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determine the absorption, distribution, metabolism, and excretion profile of the compound.

Data Presentation

Quantitative data from isotopic labeling experiments should be summarized for clarity and comparative analysis. The following tables illustrate how to present typical results from a quantitative mass spectrometry-based experiment.

Table 1: Illustrative Quantitative Analysis of Target Protein Abundance

Protein IDGene NameUnlabeled (Control) Mean IntensityLabeled (Treated) Mean IntensityFold Changep-value
P12345ADCY51.25E+088.75E+070.700.045
Q67890KCNH29.80E+071.57E+081.600.032
P54321GRM12.10E+082.05E+080.980.890

Table 2: Illustrative Pharmacokinetic Parameters of 2,3-Dichlorobenzamidyl Guanidine in Plasma

IsotopeCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Half-life (h)
Unlabeled450.21.51890.84.2
13C2-Labeled445.81.51872.54.3

Experimental Protocols

Protocol 1: In Vitro Target Engagement using Quantitative Mass Spectrometry

This protocol describes a method to identify and quantify the cellular proteins that interact with 2,3-Dichlorobenzamidyl Guanidine using a chemical proteomics approach.

Materials:

  • 2,3-Dichlorobenzamidyl Guanidine (unlabeled)

  • This compound (labeled)

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., ice-cold PBS)

  • LC-MS/MS system

Methodology:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat one set of cells with unlabeled 2,3-Dichlorobenzamidyl Guanidine (control) and another set with this compound (experimental) at the desired concentration and time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Affinity Purification: Combine equal amounts of protein from the control and experimental lysates. Add an affinity matrix (e.g., streptavidin beads if the compound is biotinylated, or an antibody targeting a potential interacting protein) and incubate to pull down the compound and its interacting partners.

  • Elution and Digestion: Elute the bound proteins from the affinity matrix. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify the peptides. Calculate the ratio of labeled to unlabeled peptides to determine the relative abundance of interacting proteins.

Protocol 2: Metabolic Labeling for Quantitative Proteomics

This protocol outlines a metabolic labeling approach to study changes in the proteome of cells treated with 2,3-Dichlorobenzamidyl Guanidine.

Materials:

  • Stable Isotope Labeling by Amino acids in Cell culture (SILAC) kit (containing "light" and "heavy" amino acids)

  • 2,3-Dichlorobenzamidyl Guanidine

  • Cell culture medium and reagents

  • Lysis buffer

  • Trypsin

  • LC-MS/MS system

Methodology:

  • SILAC Labeling: Culture one population of cells in "light" medium and another in "heavy" medium for at least five cell divisions to ensure complete incorporation of the labeled amino acids.

  • Treatment: Treat the "heavy" labeled cells with 2,3-Dichlorobenzamidyl Guanidine and the "light" labeled cells with a vehicle control.

  • Cell Lysis and Protein Mixing: Lyse both cell populations and combine equal amounts of protein from each lysate.

  • Protein Digestion: Digest the combined protein mixture into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Use proteomics software to identify peptides and quantify the heavy/light ratios to determine changes in protein abundance upon treatment.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Cell Lysis Cell Lysis Treatment->Cell Lysis Affinity Purification Affinity Purification Cell Lysis->Affinity Purification Unlabeled Compound (Control) Unlabeled Compound (Control) Unlabeled Compound (Control)->Treatment 13C2-Labeled Compound (Experimental) 13C2-Labeled Compound (Experimental) 13C2-Labeled Compound (Experimental)->Treatment Protein Digestion Protein Digestion Affinity Purification->Protein Digestion LC-MS/MS LC-MS/MS Protein Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: Experimental workflow for target identification.

signaling_pathway 2,3-Dichlorobenzamidyl Guanidine 2,3-Dichlorobenzamidyl Guanidine GPCR (e.g., M2/M4 Receptor) GPCR (e.g., M2/M4 Receptor) 2,3-Dichlorobenzamidyl Guanidine->GPCR (e.g., M2/M4 Receptor) Antagonizes G-protein (Gi) G-protein (Gi) GPCR (e.g., M2/M4 Receptor)->G-protein (Gi) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects

Caption: Putative GPCR signaling pathway modulation.

ion_channel_modulation 2,3-Dichlorobenzamidyl Guanidine 2,3-Dichlorobenzamidyl Guanidine Voltage-Gated Ion Channel Voltage-Gated Ion Channel 2,3-Dichlorobenzamidyl Guanidine->Voltage-Gated Ion Channel Blocks Ion Flux Ion Flux Voltage-Gated Ion Channel->Ion Flux Modulates Membrane Potential Membrane Potential Ion Flux->Membrane Potential Alters Cellular Response Cellular Response Membrane Potential->Cellular Response

Caption: Putative ion channel modulation by guanidine compound.

References

Application Notes and Protocols: 2,3-Dichlorobenzamidyl Guanidine-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobenzamidyl Guanidine-13C2 is the isotopically labeled form of 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide, featuring two carbon-13 atoms in the guanidine (B92328) group. Stable isotope labeling is a critical tool in drug discovery and development, enabling precise quantification and metabolic profiling of drug candidates and related substances. This compound primarily serves as an internal standard or tracer in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] Its application is crucial for accurate pharmacokinetic (PK), pharmacodynamic (PD), and absorption, distribution, metabolism, and excretion (ADME) studies.[3]

While the unlabeled parent compound, 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide, is noted as a potential impurity or related substance in the synthesis of active pharmaceutical ingredients (APIs) such as Lamotrigine, its intrinsic biological activity is not extensively documented in publicly available literature. However, the broader chemical class of guanidine and hydrazine-carboxamide derivatives has been explored for a range of therapeutic applications, including as enzyme inhibitors and antimicrobial agents.[4][5][6]

Applications in Drug Discovery

The primary application of this compound is to support the development of a structurally related API. Its utility can be categorized as follows:

  • Internal Standard for Bioanalytical Assays: In quantitative bioanalysis (e.g., measuring drug concentration in plasma, urine, or tissue), an ideal internal standard co-elutes with the analyte and has a similar ionization efficiency but a different mass-to-charge ratio (m/z). As a stable isotope-labeled analog, this compound is the gold standard for this purpose, correcting for variations in sample preparation and instrument response.[1][2]

  • Tracer in Metabolite Identification and Profiling: When administered alongside the unlabeled drug, the labeled compound can be used to distinguish drug-derived metabolites from endogenous molecules in complex biological matrices. This is invaluable for elucidating metabolic pathways.[3]

  • Pharmacokinetic (PK) Studies: The use of labeled compounds allows for highly accurate determination of key PK parameters such as clearance, volume of distribution, and bioavailability. This is especially critical in early-phase clinical trials, including microdosing studies.[3]

Quantitative Data Summary

PropertyValueSignificance in Drug Discovery Applications
Molecular Formula C613C2H8Cl2N4ODefines the elemental composition, including the isotopic labels.
Molecular Weight 249.07 g/mol The precise mass is critical for high-resolution mass spectrometry, allowing clear differentiation from the unlabeled analyte.[7]
Isotopic Purity Typically >98%High isotopic purity is essential to prevent signal overlap with the unlabeled compound and ensure accurate quantification.
Chemical Purity Typically >95%High chemical purity ensures that analytical signals are not confounded by impurities.

Experimental Protocols

Protocol 1: Quantitative Analysis of a Parent Drug in Plasma using LC-MS/MS with this compound as an Internal Standard

Objective: To accurately quantify the concentration of an unlabeled parent drug (structurally related to the internal standard) in human plasma.

Materials:

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Unlabeled parent drug (analytical standard)

  • This compound (internal standard stock solution, e.g., 1 mg/mL in methanol)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (protein precipitation solvent)

  • Methanol (for stock solutions)

  • Water with 0.1% formic acid (mobile phase A)

  • Acetonitrile with 0.1% formic acid (mobile phase B)

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase HPLC column

Methodology:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of the unlabeled parent drug in methanol.

    • Create a series of calibration standards by spiking known concentrations of the parent drug into blank human plasma (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound in methanol).

    • Vortex briefly to mix.

    • Add 200 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Determine the precursor ion ([M+H]+) and a stable product ion for both the unlabeled drug and this compound.

      • Example MRM transitions:

        • Unlabeled Drug: e.g., m/z 247.0 -> 1XX.X

        • Labeled IS: m/z 249.0 -> 1XX.X (The product ion may be the same or shifted depending on the location of the label loss during fragmentation).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

    • Determine the concentration of the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (50 µL) is_spike Spike with IS (this compound) plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data Data Processing (Peak Area Ratio) lcms->data quant Quantification (Calibration Curve) data->quant

Caption: Workflow for quantitative bioanalysis using a labeled internal standard.

While direct therapeutic applications for this compound are not established, its role as an analytical tool is indispensable for the rigorous evaluation of new chemical entities in the drug development pipeline. The protocols and information provided here serve as a foundational guide for its implementation in a research and development setting.

References

Troubleshooting & Optimization

troubleshooting 2,3-Dichlorobenzamidyl Guanidine-13C2 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Dichlorobenzamidyl Guanidine-13C2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this isotopically labeled compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a stable isotope-labeled version of 2,3-Dichlorobenzamidyl Guanidine (B92328). Its primary applications are as an internal standard for quantitative analysis in techniques like liquid chromatography-mass spectrometry (LC-MS) and as a tracer in metabolic or pharmacokinetic studies. The 13C2 label allows for its differentiation from the endogenous or unlabeled compound.

Q2: What are the recommended storage and handling procedures for this compound?

A2: Like many isotopically labeled compounds, this compound should be stored in a cool, dry place, protected from light to prevent degradation. For long-term storage, it is advisable to keep it in a tightly sealed container at -20°C. Avoid repeated freeze-thaw cycles. When handling, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Q3: My compound is precipitating out of solution in my cell culture media. What can I do?

A3: Compound precipitation in aqueous media is a common issue, especially with guanidine derivatives which can have limited solubility depending on the salt form and pH. Here are some troubleshooting steps:

  • Optimize Solvent Concentration: If you are using a stock solution in an organic solvent like DMSO, ensure the final concentration in your media is low (typically <0.5%) to avoid solvent toxicity and precipitation upon dilution.

  • pH Adjustment: The solubility of guanidine compounds can be pH-dependent. Ensure the pH of your buffer is compatible with your compound.

  • Serial Dilution: Instead of adding a concentrated stock directly to your media, perform serial dilutions in the media to avoid rapid concentration changes that can lead to precipitation.

  • Sonication: Gentle sonication can help to redissolve precipitated compound.

  • Solubility Testing: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration before starting your experiments.

Q4: I'm observing high variability in my LC-MS results when using this compound as an internal standard. What are the potential causes?

A4: High variability when using a stable isotope-labeled internal standard can arise from several factors:

  • Inconsistent Spiking: Ensure that the internal standard is added to all samples and standards at the exact same concentration.

  • Compound Instability: The compound may be degrading in your sample matrix or during sample preparation. Assess the stability of the compound under your experimental conditions.

  • Ion Suppression/Enhancement: Matrix effects can still impact the ionization of the internal standard, although this is less common with co-eluting isotopologues. Ensure your chromatographic method provides good separation from interfering matrix components.

  • Cross-Contamination: Check for any carryover from previous injections.

  • Improper Storage of Stock Solutions: Degradation of your stock solution can lead to inconsistent results. Prepare fresh stock solutions regularly and store them appropriately.

Troubleshooting Guides

Mass Spectrometry (MS) Analysis

Issue: Unexpected Isotopic Pattern in the Mass Spectrum

You observe an unusual pattern of peaks around the expected molecular ion, not just the M+2 peak from the 13C2 label.

Potential CauseTroubleshooting StepExpected Outcome
Presence of Two Chlorine Atoms The 2,3-dichloro substitution will result in a characteristic isotopic pattern due to the natural abundance of 35Cl (~75%) and 37Cl (~25%). You should expect to see M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1 for the fragment containing two chlorine atoms.[1][2][3][4][5]The observed isotopic pattern will match the theoretical distribution for a molecule containing two chlorine atoms and two 13C atoms.
Co-eluting Impurities Improve chromatographic separation by optimizing the gradient, changing the mobile phase, or using a different column.A clean mass spectrum for your compound of interest without interfering peaks.
In-source Fragmentation Reduce the energy in the ion source (e.g., decrease cone voltage or collision energy).Increased intensity of the parent ion and reduced intensity of fragment ions.

Issue: Low Signal Intensity for the Internal Standard

The peak for this compound is weak or has a poor signal-to-noise ratio.

Potential CauseTroubleshooting StepExpected Outcome
Insufficient Concentration Increase the concentration of the internal standard spiked into the samples.A stronger signal with a better signal-to-noise ratio.
Ion Suppression Modify the chromatography to separate the analyte and internal standard from co-eluting matrix components. Consider a more rigorous sample clean-up procedure.Improved signal intensity due to reduced matrix effects.
Instrument Not Tuned for the Correct Mass Range Calibrate and tune the mass spectrometer for the mass range that includes your compound.Optimal instrument performance and sensitivity for your analyte.
Compound Degradation Prepare fresh stock solutions and samples. Investigate the stability of the compound in your sample matrix and during the analytical run.Consistent and expected signal intensity.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Low Signal-to-Noise in the 13C NMR Spectrum

The peaks corresponding to the 13C-labeled carbons are weak and difficult to distinguish from noise.

Potential CauseTroubleshooting StepExpected Outcome
Low Sample Concentration Increase the concentration of your sample if possible. Use a high-quality NMR tube with a smaller diameter to increase the effective concentration.[6]Improved signal-to-noise ratio.
Insufficient Number of Scans Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans.[7][8]A clearer spectrum with more defined peaks.
Suboptimal Acquisition Parameters Optimize the pulse sequence parameters, such as the relaxation delay (D1) and the pulse angle. For quaternary carbons, a longer relaxation delay may be necessary.[7][8][9]Enhanced signal intensity for the carbons of interest.
Poor Spectrometer Shimming Carefully shim the magnetic field to improve its homogeneity.Sharper peaks and a flatter baseline, leading to better signal-to-noise.

Experimental Protocols

General Protocol for Quantitative Analysis by LC-MS/MS

This protocol outlines a general procedure for using this compound as an internal standard for the quantification of the unlabeled analyte in a biological matrix.

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of 2,3-Dichlorobenzamidyl Guanidine (analyte) in methanol (B129727).

    • Prepare a 1 mg/mL stock solution of this compound (internal standard) in methanol.

  • Preparation of Calibration Standards and Quality Controls:

    • Serially dilute the analyte stock solution with methanol to prepare working solutions at various concentrations.

    • Spike the working solutions into a blank biological matrix (e.g., plasma, urine) to create calibration standards.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To 100 µL of each calibration standard, QC sample, and unknown sample, add 10 µL of the internal standard working solution (e.g., at 100 ng/mL).

    • Perform a protein precipitation by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve good separation (e.g., start with 5% B, ramp to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte area / internal standard area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Visualizations

Logical Workflow for Troubleshooting Inconsistent Internal Standard Response

G A Inconsistent Internal Standard (IS) Response B Check IS Spiking Procedure A->B C Consistent Spiking? B->C D Check for Compound Degradation C->D Yes K Re-spike samples and standards carefully C->K No E Stable? D->E F Investigate Matrix Effects E->F Yes L Prepare fresh stock solutions and assess stability E->L No G Co-eluting Interference? F->G H Review Instrument Performance G->H No M Optimize chromatography and sample cleanup G->M Yes I Consistent Performance? H->I J Problem Solved I->J Yes N Calibrate and tune instrument I->N No K->B L->D M->F N->H

Caption: A logical workflow for troubleshooting inconsistent internal standard responses.

Predicted Signaling Pathway for Guanidine Derivatives

Many guanidine derivatives are known to act as modulators of voltage-gated sodium channels. The following diagram illustrates a simplified predicted signaling pathway.

G cluster_1 Cellular Response Na_channel Voltage-gated Sodium Channel Depolarization Membrane Depolarization Na_channel->Depolarization Mediates Na_in Na+ Influx Action_Potential Action Potential Propagation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Compound 2,3-Dichlorobenzamidyl Guanidine Compound->Na_channel Blocks

Caption: Predicted signaling pathway of 2,3-Dichlorobenzamidyl Guanidine as a sodium channel blocker.

References

Technical Support Center: Optimizing 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the mass spectrometry (MS) signal intensity of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂.

Frequently Asked Questions (FAQs)

Q1: What are the general reasons for low MS signal intensity of a stable isotope-labeled internal standard like 2,3-Dichlorobenzamidyl Guanidine-¹³C₂?

A1: Low signal intensity for a stable isotope-labeled (SIL) internal standard can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with the standard itself, sample preparation, chromatographic separation, or mass spectrometer performance. Common culprits include incorrect concentration of the standard, degradation, inefficient extraction from the sample matrix, ion suppression from co-eluting compounds, and suboptimal instrument settings.

Q2: How does the guanidine (B92328) group in 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ influence its behavior in ESI-MS?

A2: The guanidine group is a strong organic base and will readily protonate to form a stable guanidinium (B1211019) ion, especially in the acidic mobile phases commonly used in reversed-phase liquid chromatography. This inherent basicity generally leads to good ionization efficiency in positive ion electrospray ionization (ESI+) mode. However, the overall molecular structure, including the dichlorobenzoyl group, will also influence its physicochemical properties and potential for interactions with the sample matrix and mobile phase components.

Q3: Does the ¹³C₂ labeling in 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ affect its signal intensity compared to the unlabeled analog?

A3: In theory, the chemical properties of the ¹³C₂ labeled and unlabeled compound are nearly identical, and therefore, their ionization efficiencies should be very similar. However, in practice, minor differences in chromatographic retention time can sometimes be observed. If the labeled and unlabeled compounds do not perfectly co-elute, they may experience different degrees of ion suppression from the matrix, leading to variations in signal intensity. It is also crucial to ensure the isotopic purity of the standard, as the presence of unlabeled analyte can interfere with quantification.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues with 2,3-Dichlorobenzamidyl Guanidine-¹³C₂.

Problem: Low or No Signal from 2,3-Dichlorobenzamidyl Guanidine-¹³C₂

Systematic Troubleshooting Workflow

TroubleshootingWorkflow cluster_CheckStandard Standard Integrity cluster_SamplePrep Sample Preparation cluster_LC_Conditions LC Conditions cluster_MS_Parameters MS Parameters Start Low/No Signal Detected CheckStandard 1. Verify Standard Integrity & Concentration Start->CheckStandard SamplePrep 2. Evaluate Sample Preparation CheckStandard->SamplePrep Standard OK StandardConc Confirm concentration CheckStandard->StandardConc StandardDeg Check for degradation CheckStandard->StandardDeg LC_Conditions 3. Optimize LC Conditions SamplePrep->LC_Conditions Prep OK Extraction Optimize extraction recovery SamplePrep->Extraction MatrixEffects Assess matrix effects SamplePrep->MatrixEffects MS_Parameters 4. Optimize MS Parameters LC_Conditions->MS_Parameters LC OK MobilePhase Adjust mobile phase composition LC_Conditions->MobilePhase Column Check column performance LC_Conditions->Column Resolution Problem Resolved MS_Parameters->Resolution Signal Improved IonSource Optimize ESI source parameters MS_Parameters->IonSource Tune Verify instrument tuning & calibration MS_Parameters->Tune

Caption: A step-by-step workflow for troubleshooting low signal intensity.

1. Verify Standard Integrity and Concentration

  • Question: Is the concentration of the 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ stock solution and working solutions correct?

    • Action: Prepare a fresh dilution of the standard from the original stock in a clean solvent (e.g., methanol (B129727) or acetonitrile). Directly infuse this solution into the mass spectrometer to confirm its presence and response.

  • Question: Has the standard degraded?

    • Action: Check the certificate of analysis for storage recommendations and expiration dates.[1][2] If degradation is suspected, acquire a new vial of the standard.

2. Evaluate Sample Preparation

  • Question: Is the extraction efficiency of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ from the sample matrix adequate?

    • Action: The guanidine group imparts polarity. Ensure the extraction solvent is appropriate for a polar, basic compound. Protein precipitation with acetonitrile (B52724) or methanol is a common starting point. For more complex matrices, solid-phase extraction (SPE) may be necessary.

  • Question: Are there matrix effects suppressing the signal?

    • Action: Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte. To assess this, perform a post-extraction addition experiment. Compare the signal of the standard in a clean solution to the signal of the standard spiked into an extracted blank matrix sample. A significant decrease in signal in the matrix sample indicates ion suppression.

3. Optimize LC Conditions

  • Question: Is the mobile phase composition optimal for the ionization of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂?

    • Action: Due to the basic nature of the guanidine group, an acidic mobile phase is recommended to promote protonation and enhance the ESI+ signal.

      • Recommendation: Start with a mobile phase containing 0.1% formic acid in both water and the organic solvent (acetonitrile or methanol). Formic acid is a common choice as it provides good protonation without causing significant ion suppression.

  • Question: Is the chromatographic peak shape acceptable?

    • Action: Poor peak shape (e.g., tailing or broadening) can reduce signal intensity. Ensure the column is not overloaded and is in good condition. Consider using a column designed for polar compounds if retention is an issue.

4. Optimize MS Parameters

  • Question: Are the ESI source parameters optimized for this compound?

    • Action: The efficiency of ion formation and transmission is highly dependent on the source settings. These parameters should be optimized by infusing a solution of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ directly into the mass spectrometer.

Experimental Protocols

Protocol 1: Basic LC-MS/MS Method for Guanidinium Compounds

This protocol provides a starting point for the analysis of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂. Optimization will be required for your specific instrument and application.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 1 - 10 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM): The precursor ion will be the [M+H]⁺ of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂. Product ions need to be determined by infusing the compound and performing a product ion scan.

    • Source Parameters: These are instrument-dependent and require optimization. See Table 1 for typical starting ranges.

Data Presentation

Table 1: Typical ESI Source Parameters for Optimization of Guanidinium Compounds

ParameterTypical RangeDescription
Capillary Voltage3000 - 5000 VPotential applied to the ESI needle to generate a spray.
Gas Temperature250 - 400 °CTemperature of the drying gas to aid in desolvation.
Drying Gas Flow8 - 12 L/minFlow rate of the nitrogen gas used for desolvation.
Nebulizer Pressure30 - 50 psiGas pressure used to assist in forming the aerosol.
Sheath Gas Temp250 - 400 °CTemperature of the sheath gas.
Sheath Gas Flow8 - 12 L/minFlow rate of the coaxial gas to shape the spray.
Nozzle Voltage0 - 500 VPotential applied to the sampling orifice.

Table 2: Effect of Mobile Phase Additives on Signal Intensity (Hypothetical Data for a Guanidinium Compound)

Mobile Phase Additive (0.1%)Relative Signal Intensity (%)Comments
No Additive30Poor protonation leads to low signal.
Acetic Acid75Provides protons for ionization.
Formic Acid 100 Generally provides the best signal for basic compounds.
Ammonium Formate90Can be useful for improving peak shape.
Ammonium Acetate85Another option for buffering and improving peak shape.

Visualization of Key Relationships

Logical Relationship for Ionization Enhancement

IonizationEnhancement cluster_ESI Electrospray Ionization Process Analyte 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ (in solution) Protonation Protonation Analyte->Protonation Acidic Mobile Phase (e.g., 0.1% Formic Acid) ProtonatedAnalyte [M+H]⁺ (gas phase ion) Signal MS Signal ProtonatedAnalyte->Signal Desolvation Desolvation Desolvation->ProtonatedAnalyte Protonation->Desolvation Optimized Source Parameters

Caption: Factors influencing the generation of a strong MS signal.

References

stability issues with 2,3-Dichlorobenzamidyl Guanidine-13C2 in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of 2,3-Dichlorobenzamidyl Guanidine-13C2 in solution. Guanidinium (B1211019) compounds can be susceptible to degradation under various experimental conditions, and understanding these stability issues is critical for obtaining accurate and reproducible results. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address potential challenges during your research.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent or show lower-than-expected activity. Could this be a compound stability issue?

A1: Yes, inconsistent results or a loss of potency can be indicators of compound degradation.[1] The guanidinium group in this compound can be susceptible to hydrolysis, which would alter the molecule's structure and likely its biological activity. It is recommended to verify the integrity of your compound stock and working solutions.[1]

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: Several factors can influence the stability of guanidinium compounds in solution:

  • pH: Guanidinium compounds are generally more stable in acidic to neutral pH ranges.[2] Alkaline (basic) conditions can accelerate hydrolysis.[2][3]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[4]

  • Light Exposure: Similar to many complex organic molecules, exposure to light, especially UV light, may initiate photolytic degradation.[4]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen in the solution can also lead to degradation.[4]

Q3: What are the best practices for preparing and storing solutions of this compound?

A3: To ensure the stability of your solutions, follow these best practices:

  • Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]

  • Working Solutions: It is highly recommended to prepare fresh aqueous working solutions for each experiment from the frozen stock.[1] The stability of guanidinium compounds can be limited in aqueous buffers.[1]

  • Buffer Selection: When preparing aqueous solutions, use buffers within a pH range of 4 to 7 for potentially better stability.[2][4]

Q4: I observe precipitation in my solution. What should I do?

A4: Precipitation could be due to several factors, including low solubility in the chosen solvent system or compound degradation leading to less soluble byproducts. First, consult the compound's datasheet for solubility information. If solubility is not the issue, the precipitate may be a degradation product. In this case, the solution should be discarded, and fresh solution should be prepared.

Q5: How can I confirm if my compound has degraded?

A5: Analytical techniques are the most reliable way to assess the integrity of your compound.[1]

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of your compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Can confirm both the purity and the identity (by mass) of the compound and its potential degradation products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the chemical structure of the compound.[1]

Quantitative Data Summary

ParameterConditionObservationRecommendation
pH Stability Acidic to Neutral (pH 4-7)Generally more stable.[2][4]Use buffers in this pH range for aqueous solutions.
Alkaline (pH > 8)Increased rate of hydrolysis.[2][3]Avoid prolonged storage in basic buffers.
Temperature Stability Frozen (-20°C to -80°C)Good for long-term storage of stock solutions.[1]Aliquot and store stock solutions at -20°C or lower.
Refrigerated (2-8°C)Short-term storage may be acceptable for some solutions.Perform stability studies to determine viability.
Room TemperaturePotential for accelerated degradation in aqueous solutions.[4]Prepare working solutions fresh and use them promptly.
Light Stability Exposed to Light (especially UV)Can lead to photolytic degradation.[4]Store solutions in amber vials or protected from light.[1]

Experimental Protocols

Protocol for Assessing Solution Stability of this compound

This protocol provides a framework for determining the stability of your compound in a specific experimental buffer over time.

  • Preparation of Working Solution: Prepare a working solution of this compound in your experimental buffer at the final concentration used in your assays.

  • Time Points: Aliquot the working solution into separate, light-protected tubes for each time point you wish to test (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Incubation: Incubate the aliquots under the exact conditions of your experiment (e.g., temperature, light exposure).

  • Sample Analysis: At each time point, immediately analyze the corresponding aliquot using a validated stability-indicating analytical method, such as HPLC or LC-MS, to determine the concentration of the parent compound.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the rate of degradation.

Visualizations

Troubleshooting Workflow for Stability Issues

start Inconsistent Experimental Results Observed check_purity Check Purity of Stock and Working Solutions (HPLC, LC-MS) start->check_purity is_degraded Degradation Confirmed? check_purity->is_degraded review_storage Review Storage Conditions (Temp, Light, Freeze-Thaw) is_degraded->review_storage Yes no_degradation Purity is High is_degraded->no_degradation No prepare_fresh Prepare Fresh Solutions review_storage->prepare_fresh assess_stability Assess Solution Stability (Time Course Experiment) prepare_fresh->assess_stability modify_protocol Modify Experimental Protocol (e.g., change buffer, use fresh solutions) assess_stability->modify_protocol end Problem Resolved modify_protocol->end other_factors Investigate Other Experimental Factors no_degradation->other_factors parent 2,3-Dichlorobenzamidyl Guanidine-13C2 product1 2,3-Dichlorobenzoylurea-13C (or isomer) parent->product1 Hydrolysis (H2O, OH-) product2 Ammonia parent->product2 Hydrolysis (H2O, OH-)

References

Technical Support Center: Optimizing LC-MS Methods for ¹³C Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of ¹³C labeled compounds.

Frequently Asked Questions (FAQs)

Q1: Why are ¹³C labeled compounds preferred as internal standards in LC-MS analysis?

A: ¹³C labeled compounds are considered the gold standard for internal standards in quantitative LC-MS analysis for several key reasons.[1] They share nearly identical chemical and physical properties with their unlabeled (native) counterparts, which means they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2][3][4] This co-behavior allows the ¹³C labeled internal standard to accurately correct for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[3][4] Unlike deuterium (B1214612) (²H) labeled standards, ¹³C labeled standards are less likely to exhibit chromatographic separation from the native analyte, ensuring that both compounds experience the same matrix effects at the same retention time, which is crucial for accurate quantification.[1][5]

Q2: What are matrix effects and how do they impact the analysis of ¹³C labeled compounds?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix.[6] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can lead to inaccurate and imprecise quantification.[6] Even with ¹³C labeled internal standards, significant matrix effects can sometimes compromise the reliability of the results, especially if the matrix effect is not uniform across different samples. It is a common misconception that stable isotope-labeled internal standards automatically guarantee accurate results, but severe matrix effects can still be problematic.[6]

Q3: What is isotopic overlap and how can I correct for it?

A: Isotopic overlap occurs when the naturally occurring isotopes of the unlabeled analyte contribute to the signal of the ¹³C labeled internal standard.[7][8] For example, if you are analyzing a compound with several carbon atoms, the natural abundance of ¹³C in the unlabeled analyte can result in a small population of molecules (e.g., M+1, M+2) that have a mass-to-charge ratio (m/z) that overlaps with the m/z of the ¹³C labeled internal standard.[7] This can artificially inflate the internal standard's signal and lead to underestimation of the analyte concentration.[9] Correction for this can be done by analyzing a pure standard of the unlabeled analyte to determine the "overlap factor" and then subtracting this contribution from the internal standard's signal in the samples.[9] There are also software packages available, such as IsoCor or IsoCorrectoR, that can perform these corrections.[7]

Q4: How do I choose the appropriate concentration for my ¹³C labeled internal standard?

A: The concentration of the ¹³C labeled internal standard should be optimized during method development. A general guideline is to use a concentration that is similar to the expected concentration of the analyte in the middle of the calibration curve range. This helps to ensure that both the analyte and the internal standard are detected with good signal-to-noise ratios and fall within the linear dynamic range of the mass spectrometer. It is important to verify that the chosen concentration does not lead to detector saturation.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Splitting for the Analyte and/or ¹³C Labeled Internal Standard

Possible Causes & Solutions

Cause Troubleshooting Steps
Column Overload Dilute the sample and re-inject. If the peak shape improves, the original sample was too concentrated.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for the analyte's pKa to avoid ionization changes on the column. Adjust the organic solvent composition to improve peak shape.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the column with a new one.
Co-elution with Interfering Substances Optimize the chromatographic gradient to better separate the analyte from matrix components.[10] Improve sample cleanup procedures to remove interfering substances.[2]
Issue 2: High Variability in the Internal Standard Response Across Samples

Possible Causes & Solutions

Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent addition of the internal standard to all samples and standards.[7] Review and standardize all sample preparation steps, including extraction and reconstitution volumes.
Variable Matrix Effects Different biological samples can have varying levels of matrix components, leading to inconsistent ion suppression or enhancement. Enhance sample cleanup procedures (e.g., solid-phase extraction) to remove more of the matrix.[10] Evaluate the matrix effect by performing post-extraction addition experiments.[10]
Internal Standard Instability Verify the stability of the ¹³C labeled internal standard in the sample matrix and storage conditions.
Issue 3: Inaccurate Quantification (Poor Accuracy and/or Precision)

Possible Causes & Solutions

Cause Troubleshooting Steps
Isotopic Overlap Not Corrected Determine the contribution of the unlabeled analyte's isotopes to the internal standard's signal and apply a correction factor.[9] Use software tools designed for isotopic overlap correction.[7]
Non-Co-elution of Analyte and Internal Standard Modify the chromatographic method to ensure the analyte and internal standard elute at the same retention time.[1][5] This is critical for compensating for matrix effects.[5] Consider using a column with different selectivity.
Calibration Curve Issues Ensure the calibration curve is linear and covers the expected concentration range of the analyte in the samples. Use a sufficient number of calibration points.
Purity of the Internal Standard Verify the isotopic and chemical purity of the ¹³C labeled internal standard, as impurities can affect quantification.

Experimental Protocols & Workflows

Protocol 1: Determining the Isotopic Overlap Factor

Objective: To experimentally measure the percentage of the unlabeled analyte's signal that contributes to the m/z channel of the ¹³C labeled internal standard.[9]

Methodology:

  • Prepare Analyte Standard: Prepare a high-concentration solution of the unlabeled analyte in a clean solvent (e.g., methanol (B129727) or acetonitrile).

  • Mass Spectrometer Setup: Set up the mass spectrometer to monitor the m/z transitions for both the unlabeled analyte and the ¹³C labeled internal standard.

  • Analysis: Inject the high-concentration unlabeled analyte standard into the LC-MS system.

  • Data Acquisition: Acquire the data, focusing on the retention time of the analyte.

  • Calculate Overlap Factor:

    • Measure the peak area or intensity of the unlabeled analyte at its primary m/z.

    • Measure the peak area or intensity at the m/z of the ¹³C labeled internal standard in the same injection.

    • Calculate the ratio of the signal at the internal standard's m/z to the signal at the analyte's m/z. This ratio is your Overlap Factor.[9]

Simplified Correction Formula:

Corrected Internal Standard Signal = Measured Internal Standard Signal - (Measured Analyte Signal * Overlap Factor)[9]

Visualizations

Isotopic_Overlap_Correction_Workflow cluster_experimental Experimental Determination cluster_correction Data Correction A Prepare High Concentration Unlabeled Analyte Standard B Analyze via LC-MS A->B C Measure Signal at Analyte m/z (Signal_Analyte) B->C D Measure Signal at IS m/z (Signal_Overlap) B->D E Calculate Overlap Factor = Signal_Overlap / Signal_Analyte C->E D->E I Corrected IS Signal = Sample_IS_Measured - (Sample_Analyte * Overlap Factor) E->I F Analyze Sample with Analyte and IS G Measure Analyte Signal (Sample_Analyte) F->G H Measure IS Signal (Sample_IS_Measured) F->H G->I H->I

Caption: Workflow for identifying and correcting isotopic overlap.

Troubleshooting_Inaccurate_Quantification Start Inaccurate Quantification (Poor Accuracy/Precision) Check1 Is Isotopic Overlap Corrected? Start->Check1 Action1 Determine Overlap Factor and Apply Correction Check1->Action1 No Check2 Do Analyte and IS Co-elute? Check1->Check2 Yes Action1->Check2 Action2 Optimize Chromatography for Co-elution Check2->Action2 No Check3 Is Calibration Curve Linear and Adequate? Check2->Check3 Yes Action2->Check3 Action3 Re-evaluate Calibration Standards and Range Check3->Action3 No Check4 Is IS Purity Verified? Check3->Check4 Yes Action3->Check4 Action4 Verify Isotopic and Chemical Purity of IS Check4->Action4 No End Accurate Quantification Check4->End Yes Action4->End

Caption: Troubleshooting workflow for inaccurate quantification.

References

overcoming matrix effects in 2,3-Dichlorobenzamidyl Guanidine-13C2 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges in the quantitative analysis of 2,3-Dichlorobenzamidyl Guanidine (B92328), with a focus on overcoming matrix effects using its 13C2-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of 2,3-Dichlorobenzamidyl Guanidine?

A: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon, most commonly ion suppression, can lead to decreased signal intensity, poor accuracy, and unreliable quantification.[4] Given that 2,3-Dichlorobenzamidyl Guanidine is a polar and basic compound, it is susceptible to interference from endogenous matrix components like phospholipids (B1166683), which are notorious for causing ion suppression in electrospray ionization (ESI) mass spectrometry.[5]

Q2: How does the 2,3-Dichlorobenzamidyl Guanidine-13C2 stable isotope-labeled internal standard (SIL-IS) help overcome matrix effects?

A: A SIL-IS is considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis.[6][7] Because the SIL-IS (this compound) has nearly identical physicochemical properties to the analyte, it experiences the same extraction inefficiencies and ionization suppression or enhancement.[8][9] By calculating the response ratio of the analyte to the SIL-IS, these variations can be normalized, leading to more accurate and precise quantification.[6]

Q3: Can I rely solely on the SIL-IS to correct for all matrix effects?

A: While highly effective, a SIL-IS is not a panacea. The fundamental prerequisite for accurate correction is the co-elution of the analyte and the internal standard.[8][6] If chromatographic separation occurs between the analyte and its SIL-IS (e.g., due to the deuterium (B1214612) isotope effect, though less common with 13C), they may be exposed to different matrix interferences, leading to an inconsistent response ratio and inaccurate results.[8][6] Therefore, it is crucial to verify co-elution during method development. Furthermore, high levels of ion suppression can still compromise assay sensitivity even with a SIL-IS.[6]

Q4: What are the primary strategies to minimize matrix effects at the sample preparation stage?

A: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. The most common techniques, in order of increasing effectiveness for removing matrix components, are:

  • Protein Precipitation (PPT): A simple and fast method, but often results in significant matrix effects as it fails to remove many phospholipids and other small molecules.[5][10]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. Manipulating pH can improve selectivity for basic compounds like guanidines.[5][10]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while matrix components are washed away.[10][11] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for polar, ionizable compounds in complex biological fluids.[10]

Q5: Can chromatographic conditions be altered to reduce matrix effects?

A: Yes. Optimizing the chromatographic separation is a powerful strategy. The goal is to resolve the analyte peak from regions with high concentrations of co-eluting matrix components, particularly phospholipids which often elute in the middle of a typical reversed-phase gradient.[12] Techniques include:

  • Modifying the mobile phase pH or organic solvent to alter the retention and selectivity of the analyte versus interferences.[12]

  • Using a different column chemistry. For a polar compound like 2,3-Dichlorobenzamidyl Guanidine, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a viable alternative to traditional Reversed-Phase (RPLC).[13][14] HILIC provides good retention for polar compounds, potentially moving them away from different sets of interferences.[15]

  • Employing Ultra-High-Performance Liquid Chromatography (UHPLC) , which provides narrower peaks and better resolution, reducing the chance of co-elution with interfering compounds.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 2,3-Dichlorobenzamidyl Guanidine.

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Analyte/IS Ratio Between Samples 1. Inconsistent Matrix Effects: Different lots of biological matrix or patient samples have varying levels of interfering compounds.[6] 2. Analyte and IS Not Co-eluting: The analyte and this compound are separating on the column, experiencing different degrees of ion suppression.[8]1a. Improve Sample Preparation: Switch from PPT to LLE or, preferably, SPE to obtain cleaner extracts.[10] 1b. Optimize Chromatography: Adjust the gradient or mobile phase to move the analyte peak away from suppression zones.[12] 2. Confirm Co-elution: Overlay the chromatograms for the analyte and the IS. If separated, consider a column with lower resolution or adjust mobile phase conditions to ensure they elute together.[8]
Low Signal Intensity / Poor Sensitivity 1. Significant Ion Suppression: High levels of co-eluting matrix components are suppressing the analyte signal.[4][16] 2. Poor Analyte Recovery: The chosen sample preparation method is not efficiently extracting the analyte. 3. Suboptimal MS Source Conditions: Interface parameters (e.g., capillary voltage, gas flow) are not optimized.[4]1a. Conduct Post-Column Infusion Experiment: This will identify the retention time regions where ion suppression is most severe.[1][17] 1b. Enhance Sample Cleanup: Implement a more rigorous extraction method (e.g., mixed-mode SPE).[10] 2. Evaluate Extraction Recovery: Compare the response of pre-extraction spiked samples to post-extraction spiked samples. If recovery is low (<80%), re-evaluate the extraction solvent, pH, or SPE sorbent. 3. Optimize MS Parameters: Systematically tune source parameters to maximize the signal for 2,3-Dichlorobenzamidyl Guanidine.[4]
Poor Peak Shape (Tailing, Splitting) 1. Strong Sample Solvent Effect: The sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., high organic content in RPLC).[14] 2. Column Overload or Degradation: Injecting too much analyte or the column is fouled. 3. Secondary Interactions: The basic guanidine group may be interacting with acidic silanols on the silica-based column.1. Match Sample Solvent: Dilute the final extract in a solvent that is as weak as or weaker than the initial mobile phase.[14] 2a. Reduce Injection Volume: Inject a smaller volume onto the column. 2b. Implement a Column Wash Step: Use a strong solvent wash at the end of each run to remove contaminants. 3. Adjust Mobile Phase: Add a small amount of an additive like formic acid or ammonium (B1175870) hydroxide (B78521) to improve peak shape. Consider a column with advanced end-capping.
Inconsistent Retention Times 1. Column Equilibration Issues: Insufficient time for the column to re-equilibrate between injections. 2. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of organic solvent). 3. System Wear: Pump seals or check valves are failing, leading to inconsistent flow.[4]1. Increase Equilibration Time: Ensure the post-run equilibration period is sufficient (typically 5-10 column volumes). 2. Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep solvent bottles capped. 3. Perform System Maintenance: Monitor system pressure. If erratic, perform routine maintenance on the LC system.[4]

Quantitative Data Summary

The following table summarizes hypothetical data from a method development experiment comparing different sample preparation techniques for the analysis of 2,3-Dichlorobenzamidyl Guanidine in human plasma.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) *Process Efficiency (%) RSD (%) (n=6)
Protein Precipitation (Acetonitrile)95 ± 4.148 ± 11.246 ± 10.514.5
Liquid-Liquid Extraction (MTBE)82 ± 5.585 ± 7.370 ± 6.88.1
Solid-Phase Extraction (Mixed-Mode) 91 ± 3.8 97 ± 4.5 88 ± 4.1 3.5

*Matrix Effect (%) is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Experimental Protocols

Protocol: Mixed-Mode Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a representative methodology for extracting 2,3-Dichlorobenzamidyl Guanidine from human plasma, designed to minimize matrix effects.

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the working solution of this compound (internal standard).

    • Add 600 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

  • SPE Cartridge Conditioning:

    • Use a polymeric mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX).

    • Condition the cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Pass the sample through the sorbent at a slow, steady flow rate (approx. 1 mL/min).

  • Wash Steps:

    • Wash 1 (Polar Interference Removal): Pass 1 mL of 0.1% formic acid in water through the cartridge.

    • Wash 2 (Non-Polar Interference Removal): Pass 1 mL of methanol through the cartridge. Dry the sorbent under vacuum for 1 minute after this step.

  • Elution:

    • Elute the analyte and internal standard by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Workflow for Overcoming Matrix Effects

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Method Evaluation Sample Biological Sample (e.g., Plasma) Spike Spike with IS (Guanidine-13C2) Sample->Spike Pretreat Pre-treatment (e.g., Acidification) Spike->Pretreat Extract Extraction Step Pretreat->Extract Elute Elution & Reconstitution Extract->Elute LC LC Separation Elute->LC MS MS/MS Detection LC->MS Data Data Processing (Analyte/IS Ratio) MS->Data Check Check for Matrix Effects (Variability, Suppression) Data->Check Decision Acceptable? Check->Decision Decision->Extract No, Improve Sample Prep (e.g., use SPE) Decision->LC No, Optimize Chromatography Decision->Data Yes, Finalize Method G Start Problem: Poor Sensitivity or High Variability CheckIS Confirm Analyte/IS Co-elution Start->CheckIS AdjustChroma Adjust Chromatography to Force Co-elution CheckIS->AdjustChroma No AssessME Assess Matrix Effect (Post-Column Infusion) CheckIS->AssessME Yes (Co-eluting) AdjustChroma->AssessME ImprovePrep Improve Sample Prep (PPT -> LLE -> SPE) AssessME->ImprovePrep ME Unacceptable Final Re-validate Method AssessME->Final ME Acceptable OptimizeLC Optimize LC Separation (Move Peak from Suppression Zone) ImprovePrep->OptimizeLC OptimizeLC->Final

References

Technical Support Center: Synthesis of ¹³C-Labeled Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of ¹³C-labeled guanidine (B92328) derivatives, a critical process in drug development and metabolic research for use in techniques like NMR and mass spectrometry.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of ¹³C-labeled guanidines.

Problem 1: Low or No Yield of the Desired ¹³C-Guanidine Product
Possible CauseRecommended Solution
Inactive Guanidinylating Reagent The ¹³C-labeled guanidinylating agent (e.g., ¹³C-cyanamide, N,N'-di-Boc-S-methylisothiourea-¹³C) may have degraded due to improper storage (moisture, heat).
Sub-optimal Reaction Conditions The pH/basicity of the reaction is critical. Many guanidinylation reactions require a specific pH range (typically 8-10) to ensure the amine substrate is deprotonated and nucleophilic without causing hydrolysis of the reagent.
Steric Hindrance The amine substrate may be sterically hindered, preventing the approach of the guanidinylating agent.
Low Nucleophilicity of the Amine The amine substrate may not be sufficiently nucleophilic. Electron-withdrawing groups near the amine can reduce its reactivity.
Problem 2: Incomplete or Low ¹³C Isotopic Incorporation
Possible CauseRecommended Solution
Contamination with Unlabeled (¹²C) Reagent The commercial ¹³C-labeled starting material may be contaminated with its ¹²C isotopologue, or contamination may have occurred in the lab.
Label Scrambling Under certain reaction conditions, particularly with reagents like ¹³C-cyanamide, the label can potentially scramble, although this is less common for the guanidinium (B1211019) carbon.
Dilution with Atmospheric CO₂ If the reaction is sensitive to CO₂ and run open to the air for extended periods, atmospheric ¹²CO₂ could potentially be incorporated, leading to unlabeled byproducts.
Problem 3: Formation of Significant Side Products (e.g., Ureas, Dimers)
Possible CauseRecommended Solution
Presence of Water Moisture in the reaction can lead to the hydrolysis of guanidinylating agents, especially isothioureas or carbodiimides, often forming urea (B33335) byproducts.
Reagent Dimerization/Oligomerization Reagents like cyanamide (B42294) are prone to dimerization or trimerization (forming melamine) under certain conditions (e.g., incorrect pH, high temperature).
Reaction with Bifunctional Substrates If the substrate has other nucleophilic groups (e.g., hydroxyls, thiols), these may also react with the guanidinylating agent.

Frequently Asked Questions (FAQs)

Q1: Which ¹³C-guanidinylating agent is best for my primary amine?

A1: The choice depends on the stability and reactivity of your substrate. The table below summarizes common reagents. For acid-sensitive substrates, protected reagents like N,N'-di-Boc-1H-pyrazole-1-carboxamidine-¹³C are preferred. For simple, robust amines, ¹³C-cyanamide can be a cost-effective choice, though it may require more optimization.

Table 1: Comparison of Common ¹³C-Guanidinylating Reagents

ReagentTypical Yield RangeKey AdvantagesKey Disadvantages
¹³C-Cyanamide30-60%Cost-effective, simple atom economy.Prone to dimerization; requires careful pH control.
S-Methylisothiourea-¹³C50-85%Good reactivity, generally clean reactions.Can release volatile and toxic methanethiol.
N,N'-di-Boc-S-methylisothiourea-¹³C60-95%Highly stable, excellent for sensitive substrates; high yields.Higher cost; requires a subsequent deprotection step.
N,N'-di-Boc-1H-pyrazole-1-carboxamidine-¹³C70-98%Very stable, high reactivity, mild reaction conditions.Highest cost of common reagents.

Q2: How do I confirm the position of the ¹³C label in my final product?

A2: The most definitive method is ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The labeled guanidinium carbon will exhibit a significantly enhanced signal compared to the natural abundance signals. Its chemical shift (typically 155-165 ppm) and coupling constants to adjacent protons (e.g., ²JCH) can confirm its precise location in the molecule. High-resolution mass spectrometry (HRMS) will confirm the correct mass for the isotopically labeled compound but will not definitively prove the label's position.

Q3: My purification is difficult due to the high polarity of the guanidine product. What can I do?

A3: Guanidines are highly basic and often exist as salts, making them very polar and sometimes difficult to purify with standard silica (B1680970) gel chromatography. Consider these alternatives:

  • Reverse-Phase Chromatography (C18): Use a water/acetonitrile or water/methanol gradient, often with an additive like trifluoroacetic acid (TFA) or formic acid to ensure the guanidinium group remains protonated and gives sharp peaks.

  • Ion-Exchange Chromatography: This technique is ideal for separating charged molecules like protonated guanidines.

  • Crystallization/Salt Formation: Attempt to crystallize the product as a specific salt (e.g., hydrochloride, sulfate) to achieve high purity.

Visual Guides

The following diagrams illustrate a general troubleshooting workflow and a common synthetic pathway.

G start Low Yield or Impure Product check_reagent Verify Reagent Quality (¹³C Purity, Age) start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok check_conditions Analyze Reaction Conditions (pH, Temp, Solvent) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_purification Evaluate Purification Method purification_ok Purification Effective? check_purification->purification_ok reagent_ok->check_conditions Yes adjust_reagent Use Fresh Reagent Store Under Inert Gas reagent_ok->adjust_reagent No conditions_ok->check_purification Yes adjust_conditions Optimize pH (8-10) Use Anhydrous Solvent conditions_ok->adjust_conditions No adjust_purification Switch to Reverse Phase or Ion Exchange HPLC purification_ok->adjust_purification No success Successful Synthesis purification_ok->success Yes adjust_reagent->check_reagent adjust_conditions->start adjust_purification->start

Caption: Troubleshooting workflow for ¹³C-labeled guanidine synthesis.

G Amine R-NH₂ (Primary Amine) ProtectedGuanidine ¹³C-Labeled Protected Guanidine Amine->ProtectedGuanidine Reagent N,N'-di-Boc-S-methylisothiourea-¹³C (¹³C Labeling Agent) Reagent->ProtectedGuanidine Urea ¹³C-Urea Byproduct Reagent->Urea Hydrolysis FinalGuanidine R-NH-C(=NH₂⁺)-NH₂ (Final ¹³C-Guanidine Salt) ProtectedGuanidine->FinalGuanidine Deprotection Coupling Base (e.g., DIPEA) Solvent (e.g., DMF) c_edge Deprotection Acid (e.g., TFA) d_edge Hydrolysis H₂O (Trace) h_edge

Technical Support Center: Minimizing Isotopic Scrambling in 13C Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13C labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you minimize isotopic scrambling and ensure the accuracy of your metabolic flux analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a significant issue in 13C labeling experiments?

A1: Isotopic scrambling is the randomization of the positions of 13C atoms within a metabolite, leading to a deviation of isotope labeling patterns from what is expected based on known metabolic pathways.[1] This phenomenon is a major concern because 13C Metabolic Flux Analysis (13C-MFA) depends on the precise tracking of these labeled atoms to accurately calculate the rates of metabolic reactions (fluxes).[1] If scrambling occurs, the measured mass isotopomer distributions will not accurately reflect the activity of the metabolic pathways being studied, resulting in erroneous flux calculations.[1]

Q2: What are the primary causes of isotopic scrambling?

A2: Isotopic scrambling can originate from several biochemical and experimental factors:

  • Reversible Reactions: High rates of reversible enzymatic reactions, particularly within central carbon metabolism (e.g., TCA cycle), can lead to the redistribution of 13C labels within a molecule and among connected metabolite pools.[1]

  • Metabolic Branch Points and Convergences: Pathways where metabolites can be synthesized from multiple sources or can enter various downstream pathways can contribute to the complexity of labeling patterns and potential scrambling.

  • Futile Cycles: The simultaneous operation of opposing metabolic pathways can cause continuous cycling of metabolites, leading to the scrambling of isotopic labels.[1]

  • Slow or Incomplete Quenching: If metabolic activity is not halted instantaneously during sample collection, enzymatic reactions can persist, altering the labeling patterns of metabolites.

  • Metabolite Degradation during Extraction: The instability of certain metabolites during the extraction process can also lead to misleading labeling data.

Q3: How can I determine if my experiment has reached an isotopic steady state?

A3: Reaching an isotopic steady state, where the 13C enrichment in metabolites remains stable over time, is crucial for accurate 13C-MFA. To ascertain if your experiment has achieved this state, it is recommended to perform a time-course experiment. This involves collecting samples at multiple time points after introducing the 13C-labeled substrate and measuring the mass isotopomer distribution of key metabolites. Isotopic steady state is considered to be reached when the labeling patterns of these metabolites no longer show significant changes over time. For systems where achieving a true isotopic steady state is not feasible, an alternative approach is Isotopically Nonstationary MFA (INST-MFA).[2][3]

Troubleshooting Guides

Problem 1: Unexpectedly low 13C incorporation in downstream metabolites.

  • Possible Cause 1: Slow Substrate Uptake or Metabolism.

    • Troubleshooting Steps:

      • Verify Substrate Uptake: Measure the concentration of the labeled substrate in the culture medium over time to confirm its consumption by the cells.

      • Check Cell Viability and Health: Ensure that the cells are healthy and metabolically active, as poor cell health can lead to reduced metabolic activity.[1]

      • Optimize Substrate Concentration: The concentration of the labeled substrate might be too low for efficient uptake and metabolism. Consider increasing the concentration, while being mindful of potential toxic effects.[1]

  • Possible Cause 2: Dilution by Unlabeled Sources.

    • Troubleshooting Steps:

      • Analyze Media Components: Ensure that the experimental medium does not contain unlabeled sources of the tracer metabolite.

      • Consider Endogenous Pools: Be aware of large intracellular pools of the unlabeled metabolite that can dilute the isotopic enrichment.

  • Possible Cause 3: Incorrect Sampling Time.

    • Troubleshooting Steps:

      • Perform a Time-Course Experiment: Collect samples at various time points to track the incorporation of the label over time. This will help in identifying the optimal labeling duration to achieve sufficient enrichment in downstream metabolites.

Problem 2: Mass isotopomer distributions suggest scrambling in the TCA cycle.

  • Possible Cause 1: High Pyruvate (B1213749) Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC) Activity.

    • Troubleshooting Steps:

      • Use a Combination of Labeled Substrates: Employing both 13C-labeled glucose and glutamine can help to better resolve the fluxes around the pyruvate node.[1]

      • Utilize 13C-MFA Software: Use specialized software to model and estimate the relative fluxes through PDH and PC. Significant flux through both pathways can lead to complex labeling patterns that may appear as scrambling.[1]

  • Possible Cause 2: Reversible Reactions within the TCA Cycle.

    • Troubleshooting Steps:

      • Employ Isotopically Nonstationary MFA (INST-MFA): This technique can provide better resolution of reversible fluxes by analyzing the kinetics of label incorporation.[1]

      • Analyze Labeling in Multiple Intermediates: Examining the labeling patterns of several TCA cycle intermediates can offer a more comprehensive understanding of the metabolic activity and the extent of reversible reactions.[1]

Problem 3: Inconsistent results between biological replicates.

  • Possible Cause 1: Variability in Experimental Procedures.

    • Troubleshooting Steps:

      • Standardize Cell Culture Conditions: Ensure consistency in cell seeding density, growth medium composition, and incubation times.

      • Minimize Quenching Time Variation: The time from sample collection to quenching should be minimized and kept consistent across all samples.

  • Possible Cause 2: Incomplete Metabolite Extraction.

    • Troubleshooting Steps:

      • Optimize Extraction Solvent: Test different extraction solvents (e.g., methanol (B129727), ethanol, chloroform/methanol mixtures) to find the most efficient one for your cells and metabolites of interest.

      • Ensure Thorough Cell Lysis: Use appropriate methods (e.g., scraping, sonication) to ensure complete cell lysis and release of intracellular metabolites.

  • Possible Cause 3: Analytical Variability in Mass Spectrometry.

    • Troubleshooting Steps:

      • Regular Instrument Calibration: Ensure the mass spectrometer is calibrated regularly to maintain accuracy.

      • Monitor System Suitability: Periodically run standard samples to ensure the analytical system is performing consistently.

      • Include Internal Standards: Adding a known amount of a labeled internal standard before extraction can help correct for variations in extraction efficiency and instrument response.

Data Presentation

Table 1: Comparative Analysis of Common 13C-Labeled Glucose Tracers

TracerPrimary ApplicationStrengthsLimitations
[U-13C6]Glucose General metabolic screening, TCA CycleLabels all carbons, allowing for tracing of the entire glucose backbone into various pathways. Useful for identifying unexpected metabolic pathways.Not ideal for elucidating flux through the pentose (B10789219) phosphate (B84403) pathway. Can lead to complex labeling patterns that are challenging to interpret for specific flux ratios.[4]
[1,2-13C2]Glucose Glycolysis, Pentose Phosphate Pathway (PPP)Provides high precision for estimating fluxes in glycolysis and the PPP.[5][6]Less informative for the TCA cycle compared to uniformly labeled glucose or glutamine tracers.[5]
[1-13C]Glucose Pentose Phosphate Pathway (PPP)The loss of the 13C label as 13CO2 is a direct measure of PPP activity.Limited information for other central carbon metabolism pathways.
[2-13C]Glucose Glycolysis, Pentose Phosphate PathwayOutperforms [1-13C]glucose for overall network analysis.[5][6]May not be optimal for all specific flux estimations.
[3-13C]Glucose Glycolysis, Pentose Phosphate PathwayAlso provides better overall network precision than [1-13C]glucose.[5][6]Similar limitations to [2-13C]glucose.

Table 2: Comparative Analysis of Common 13C-Labeled Glutamine Tracers

TracerPrimary ApplicationStrengthsLimitations
[U-13C5]Glutamine Tricarboxylic Acid (TCA) Cycle, AnaplerosisConsidered the preferred isotopic tracer for analyzing the TCA cycle.[5][6] Provides high-resolution data for anaplerotic and cataplerotic fluxes.Less informative for glycolysis and the pentose phosphate pathway.[5]
[1-13C]Glutamine TCA CycleCan help distinguish between different entry points of glutamine-derived carbon into the TCA cycle.Provides less comprehensive labeling of the TCA cycle compared to uniformly labeled glutamine.
[5-13C]Glutamine Reductive CarboxylationUseful for specifically tracking the reductive carboxylation pathway.Limited utility for analyzing other aspects of glutamine metabolism.

Table 3: Optimal Quenching Solutions for Different Organisms

OrganismOptimal Quenching SolutionKey Findings
Lactobacillus bulgaricus80% Methanol/WaterResulted in less cell damage and lower metabolite leakage compared to 60% methanol solutions.[7][8]
Penicillium chrysogenum40% (v/v) Aqueous Methanol at -25°CMinimized metabolite leakage with an average recovery of 95.7%.[9]
CHO CellsPrecooled PBS (pH 7.4; 0.5°C)Maintained structural integrity of the cell membrane and yielded the highest levels of intracellular ATP.[10]
Streptomyces albus J1074100% Methanol (-40°C)Recovered a higher level of metabolites compared to 60% methanol.[11]

Experimental Protocols

Protocol 1: Rapid Quenching and Metabolite Extraction from Adherent Mammalian Cells

This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Quenching/Extraction Solution: 80% Methanol in water (HPLC-grade), pre-chilled to -80°C.[12][13]

  • Cell scraper

  • Centrifuge capable of reaching -9°C and 14,000 rpm

  • Microcentrifuge tubes

Procedure:

  • Media Removal: Aspirate the culture medium from the cell culture dish.

  • Washing: Quickly wash the cells once with ice-cold PBS to remove any remaining medium.

  • Quenching and Extraction: Immediately add 1 mL of ice-cold 80% methanol to the dish.[12]

  • Cell Lysis: Place the dish on dry ice and use a cell scraper to detach the cells into the methanol solution.

  • Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Freeze-Thaw Cycles: Subject the samples to three cycles of snap-freezing in liquid nitrogen followed by thawing on ice to ensure complete cell lysis.[12]

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[12]

  • Supernatant Collection: Carefully transfer the metabolite-containing supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for your analytical platform (e.g., 50 µL of 0.03% formic acid for LC-MS).[12]

  • Final Centrifugation: Centrifuge the reconstituted sample to remove any remaining debris before transferring to autosampler vials for analysis.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sampling Sampling & Quenching cluster_extraction Metabolite Extraction cluster_analysis Analysis A Seed Cells B Introduce 13C-labeled Substrate A->B C Collect Samples at Time Points B->C D Rapid Quenching C->D E Cell Lysis D->E F Centrifugation E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Processing & Correction H->I J Metabolic Flux Analysis I->J

Caption: A generalized experimental workflow for 13C metabolic flux analysis.

tca_cycle_scrambling cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose [U-13C6]Glucose Pyruvate [U-13C3]Pyruvate Glucose->Pyruvate AcetylCoA [1,2-13C2]Acetyl-CoA Pyruvate->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC Citrate Citrate AcetylCoA->Citrate Oxaloacetate->Citrate alphaKG α-Ketoglutarate Citrate->alphaKG alphaKG->Citrate Reversible SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Fumarate Fumarate SuccinylCoA->Fumarate Malate Malate Fumarate->Malate Fumarate->Malate Reversible Malate->Oxaloacetate troubleshooting_logic Start Unexpected Mass Isotopomer Distribution Q1 Low 13C Incorporation? Start->Q1 A1_Yes Check Substrate Uptake & Cell Viability Q1->A1_Yes Yes A1_No Scrambling in TCA Cycle? Q1->A1_No No End Resolution A1_Yes->End A2_Yes Analyze Reversible Reactions & PDH/PC Flux A1_No->A2_Yes Yes A2_No Inconsistent Replicates? A1_No->A2_No No A2_Yes->End A3_Yes Standardize Procedures & Analytical Methods A2_No->A3_Yes Yes A3_Yes->End

References

Technical Support Center: Quality Control for Isotopic Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isotopic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality control (QC) checkpoints in an isotopic labeling experiment?

A1: The success of an isotopic labeling experiment relies on several critical quality control steps throughout the workflow. The primary checkpoints include:

  • Verification of Isotopic Enrichment: Confirming the isotopic purity of your labeled standards before starting the experiment.[1]

  • Complete Label Incorporation: Ensuring that the isotopic label has been fully incorporated into the cellular proteins or metabolites in metabolic labeling experiments.[1][2]

  • Consistent Sample Mixing: Maintaining accuracy and consistency when mixing labeled and unlabeled samples.[1]

  • Mass Spectrometry Data Validation: Ensuring the accuracy and quality of the data generated by the mass spectrometer.[1][3]

Neglecting these steps can lead to inaccurate quantification and unreliable results.[1]

Q2: How can I assess the isotopic enrichment of my labeled compound?

A2: Isotopic enrichment is a critical parameter that can be determined using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4][5] HR-MS allows for the extraction and integration of isotopic ions to calculate the percentage of isotopic purity.[1][5] NMR confirms the structural integrity and the specific positions of the isotopic labels.[1][4] It is crucial to perform these measurements before initiating the experiment to ensure the quality of your labeling reagent.[1]

Q3: What is metabolic scrambling, and how can it affect my results?

Q4: Why is correction for natural isotopic abundance important?

A4: Many elements, particularly carbon, have naturally occurring heavy isotopes (e.g., ¹³C). This natural abundance can contribute to the signal of the labeled species, leading to an overestimation of the labeled fraction.[6][7] Correction for natural isotopic abundance is essential for accurate quantification, especially when dealing with low levels of enrichment or large molecules.[7]

Troubleshooting Guides

This section provides solutions to common problems you might encounter during specific isotopic labeling experiments.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Problem: Incomplete Labeling in SILAC Experiments

  • Symptom: Mass spectrometry data shows a low percentage of heavy-labeled peptides, leading to inaccurate protein quantification. The expected mass shift between light and heavy peptides is not consistently observed.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Cell Doublings Ensure cells have undergone at least 5-6 doublings in the SILAC medium to achieve >99% incorporation.[1]
Amino Acid Conversion Some cell lines can convert certain amino acids (e.g., arginine to proline).[1][8] If this occurs, consider using a proline-auxotrophic cell line or also providing heavy-labeled proline.
Incorrect Media Formulation Double-check that the SILAC medium completely lacks the light version of the amino acid you are labeling with.[2]
Mycoplasma Contamination Mycoplasma can consume arginine, depleting it from the medium and hindering complete labeling. Regularly test for and treat mycoplasma contamination.

Experimental Protocol: Verifying SILAC Labeling Efficiency

  • Cell Culture: Culture a small batch of cells in the "heavy" SILAC medium for the intended duration of the experiment.

  • Protein Extraction: Harvest the cells and extract total protein.

  • Protein Digestion: Digest the proteins into peptides using trypsin.[1]

  • LC-MS/MS Analysis: Analyze the peptide mixture using LC-MS/MS.

  • Data Analysis: Search the data for both light and heavy forms of peptides. Calculate the labeling efficiency by determining the percentage of the heavy version of each peptide compared to the total (heavy + light). The goal is to have >99% of the peptides in the heavy form.

Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

Problem: Low Reporter Ion Intensities and Missing Quantitative Data

  • Symptom: Low reporter ion intensities and a high degree of missing values in the quantitative data across different TMT or iTRAQ channels.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Incorrect Sample pH Ensure the pH of the peptide solution is between 8.0 and 8.5 before adding the labeling reagent.[1] Acidic conditions can significantly reduce labeling efficiency.[1]
Insufficient Labeling Reagent Ensure an adequate molar excess of the TMT or iTRAQ reagent to the total amount of peptide. Follow the manufacturer's recommendations.
Interfering Substances Primary amine-containing buffers (e.g., Tris) will react with the labeling reagents. Ensure samples are in a compatible buffer (e.g., TEAB or HEPES).
Poor Fragmentation Optimize fragmentation conditions (e.g., collision energy) on the mass spectrometer to ensure efficient release of reporter ions.

Experimental Protocol: TMT/iTRAQ Labeling Efficiency Check

  • Small-Scale Labeling: Before labeling your entire samples, perform a small-scale test reaction with a pooled sample.[2]

  • LC-MS/MS Analysis: Analyze the labeled peptide mixture.

  • Data Analysis: Search the data allowing for the TMT or iTRAQ label as a variable modification on the N-terminus and lysine (B10760008) residues.[2] A high percentage of identified peptides should contain the label, indicating high labeling efficiency.

13C Metabolic Flux Analysis (13C-MFA)

Problem: Poor Fit Between Simulated and Measured Labeling Data

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Metabolic Steady State Not Reached Ensure that the cells are in a metabolic and isotopic steady state before harvesting.[1][6] This can be verified by analyzing metabolite labeling patterns at different time points.[1]
Incomplete or Incorrect Metabolic Model The metabolic network model is a cornerstone of 13C-MFA.[6] Verify that all reactions are biologically accurate and that atom transitions are correct.[6]
Incorrect Choice of 13C-Tracer The choice of the isotopic tracer is critical and significantly impacts the precision of your flux estimates.[6] The optimal tracer depends on the specific pathways you want to resolve.[6]
Analytical Errors Issues with sample preparation or analytical instrumentation can introduce errors.[6] Ensure samples are not contaminated and that the mass spectrometer is properly calibrated.[6]

Visualizations

Experimental Workflows

G cluster_silac SILAC Workflow Light Cells Light Cells Combine Combine Light Cells->Combine Heavy Cells Heavy Cells Heavy Cells->Combine Protein Digestion Protein Digestion Combine->Protein Digestion LC-MS/MS LC-MS/MS Protein Digestion->LC-MS/MS G cluster_tmt TMT/iTRAQ Workflow Sample 1 Sample 1 Protein Digestion_TMT Protein Digestion Sample 1->Protein Digestion_TMT Sample 2 Sample 2 Sample 2->Protein Digestion_TMT Sample N Sample N Sample N->Protein Digestion_TMT Labeling Labeling Protein Digestion_TMT->Labeling Combine_TMT Combine Labeling->Combine_TMT LC-MS/MS_TMT LC-MS/MS Combine_TMT->LC-MS/MS_TMT G Poor Data Quality Poor Data Quality Reliable Results Reliable Results Poor Data Quality->Reliable Results Requires Troubleshooting Inaccurate Quantification Inaccurate Quantification Inaccurate Quantification->Poor Data Quality Incomplete Labeling Incomplete Labeling Incomplete Labeling->Inaccurate Quantification Metabolic Scrambling Metabolic Scrambling Metabolic Scrambling->Inaccurate Quantification Sample Prep Error Sample Prep Error Sample Prep Error->Inaccurate Quantification Instrument Malfunction Instrument Malfunction Instrument Malfunction->Poor Data Quality QC Checks QC Checks QC Checks->Incomplete Labeling QC Checks->Metabolic Scrambling QC Checks->Sample Prep Error QC Checks->Instrument Malfunction QC Checks->Reliable Results

References

Technical Support Center: Enhancing the Solubility of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solubilization of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of guanidine (B92328) compounds like 2,3-Dichlorobenzamidyl Guanidine-¹³C₂?

A1: Guanidine compounds are typically characterized by their highly basic guanidinium (B1211019) group, which is protonated and cationic over a wide physiological pH range. This positive charge leads to high polarity and hydrophilicity.[1] Consequently, they tend to be more soluble in polar solvents like water, ethanol, and DMSO.[2][3] The presence of the dichlorobenzamidyl group in your compound may increase its hydrophobicity, potentially leading to lower aqueous solubility compared to simpler guanidine salts.[2]

Q2: My 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ is not dissolving in water at my desired concentration. What are the initial troubleshooting steps?

A2: If you are facing difficulty dissolving the compound in water, consider the following initial steps:

  • Incremental Addition: Add the compound in small portions to the solvent while stirring vigorously.[2]

  • Increase Temperature: Gently warming the solution (e.g., to 30-35°C) can significantly improve the solubility of guanidine salts.[2][4]

  • pH Adjustment: The solubility of guanidine salts is often highest in neutral to slightly acidic aqueous solutions. In basic solutions, the free base may form, which could have lower aqueous solubility and precipitate.[2]

  • Sonication: Using an ultrasonic bath can help break down particle agglomerates and enhance dissolution.

Q3: What are more advanced strategies to enhance the solubility of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ for in vitro or in vivo studies?

A3: For more challenging solubility issues, several formulation strategies can be employed:

  • Co-solvents: Using a mixture of solvents can enhance solubility. Common co-solvents for polar compounds include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). However, be aware that adding a less polar co-solvent can sometimes decrease the solubility of highly polar compounds, so optimization is key.[2]

  • Complexation with Cyclodextrins: Encapsulating the compound within cyclodextrin (B1172386) molecules, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can increase its aqueous solubility and dissolution rate.[1][5] This method has been shown to significantly improve the aqueous solubility of other guanidine compounds.[5]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the compound in a mixture of oils, surfactants, and co-solvents can create a fine oil-in-water emulsion upon contact with aqueous media, enhancing solubilization.[1]

Q4: How does pH impact the solubility of my guanidine compound?

A4: As a salt of a strong organic base, the solubility of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ is expected to be highest in neutral to slightly acidic aqueous solutions.[2] In alkaline conditions, the equilibrium may shift towards the formation of the free base, which is likely to be less soluble in water and could precipitate. Therefore, maintaining a pH in the neutral to acidic range is generally recommended for optimal aqueous solubility.

Troubleshooting Guides

Issue 1: Compound Precipitates Out of Solution Upon Standing or Temperature Change.
  • Possible Cause: The initial concentration exceeds the compound's thermodynamic solubility at that specific temperature and pH. The dissolution of some guanidinium salts can be an endothermic process, causing the solution to cool and decrease solubility.[2]

  • Solutions:

    • Prepare a Saturated Solution: Determine the maximum solubility under your experimental conditions and work with concentrations at or below this limit.

    • Maintain Temperature: If solubility is temperature-dependent, ensure the solution is maintained at the temperature it was prepared at.

    • pH Control: Buffer the solution to maintain a pH where the compound is most soluble (typically neutral to slightly acidic).

Issue 2: Compound is Insoluble in Organic Solvents Required for an Assay.
  • Possible Cause: 2,3-Dichlorobenzamidyl Guanidine-¹³C₂, being a polar, charged molecule, has limited solubility in non-polar organic solvents.[3]

  • Solutions:

    • Test a Range of Solvents: Systematically test solubility in a panel of solvents with varying polarities (e.g., DMSO, ethanol, methanol, acetonitrile).

    • Prepare a Concentrated Aqueous/DMSO Stock: Prepare a highly concentrated stock solution in a solvent in which the compound is readily soluble (like water or DMSO) and then dilute it into the final assay buffer or medium.[2] Ensure the final concentration of the stock solvent is compatible with your experimental system.

Data Presentation

Table 1: General Solubility of Guanidine Compounds in Common Solvents. Note: This table provides a general guide based on the characteristics of guanidine compounds. Specific quantitative data for 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ is not readily available and should be determined experimentally.

SolventPolarityExpected Solubility of Guanidine Compounds
WaterHighHigh[2][3]
DMSO (Dimethyl Sulfoxide)HighSoluble[2]
EthanolHighSoluble[2]
MethanolHighSoluble
AcetonitrileMediumSparingly Soluble to Insoluble
AcetoneMediumSparingly Soluble to Insoluble
DichloromethaneLowInsoluble
HexaneLowInsoluble

Experimental Protocols

Protocol: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes a general method to determine the effect of HP-β-CD on the aqueous solubility of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂.

Materials:

  • 2,3-Dichlorobenzamidyl Guanidine-¹³C₂

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized Water

  • Vortex mixer

  • Orbital shaker or rotator

  • 0.22 µm syringe filters

  • HPLC system for quantification

Procedure:

  • Preparation of HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 2, 4, 6, 8, 10 mM) in your desired buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Addition of Compound: Add an excess amount of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ to each HP-β-CD solution. Ensure that undissolved solid is visible in each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the suspensions to stand undisturbed for a short period to allow the excess solid to settle. Carefully collect an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered samples appropriately and analyze the concentration of dissolved 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ using a validated analytical method, such as HPLC.

  • Data Analysis: Plot the concentration of the dissolved compound as a function of the HP-β-CD concentration to determine the extent of solubility enhancement.

Mandatory Visualization

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ initial_steps Initial Troubleshooting: - Incremental Addition - Gentle Warming - Sonication start->initial_steps is_soluble_initial Is the compound soluble? initial_steps->is_soluble_initial ph_adjustment pH Adjustment: - Test solubility in neutral to  slightly acidic buffer is_soluble_initial->ph_adjustment No end_success Success: Compound Solubilized is_soluble_initial->end_success Yes is_soluble_ph Is the compound soluble? ph_adjustment->is_soluble_ph advanced_methods Advanced Formulation Strategies: - Co-solvents - Cyclodextrin Complexation - SEDDS is_soluble_ph->advanced_methods No is_soluble_ph->end_success Yes is_soluble_advanced Is the compound soluble? advanced_methods->is_soluble_advanced is_soluble_advanced->end_success Yes end_fail Re-evaluate experimental needs or consider chemical modification is_soluble_advanced->end_fail No

Caption: Workflow for troubleshooting solubility issues.

References

Technical Support Center: Data Analysis for 13C Labeled Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13C labeled metabolomics data analysis. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the experimental and data analysis workflow.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to correct for the natural abundance of 13C in my samples?

A1: Carbon naturally exists as a mixture of isotopes, primarily 12C and about 1.1% 13C.[1] This naturally occurring 13C contributes to the mass isotopologue distribution (MID) of a molecule, creating M+1, M+2, etc., peaks in the mass spectrum.[1] In 13C labeling experiments, it is crucial to differentiate the 13C enrichment from your tracer from the 13C that is naturally present.[1] Failing to correct for this natural abundance leads to an overestimation of isotopic enrichment, resulting in inaccurate metabolic flux calculations.[1]

Q2: What are the critical inputs for an accurate natural abundance correction?

A2: For a precise correction, you will need:

  • The exact molecular formula of the analyte, including any derivatizing agents.

  • The measured mass isotopologue distribution (MID) from your mass spectrometer.

  • The isotopic purity of your 13C-labeled tracer , as they are rarely 100% pure.

  • The mass resolution of your instrument , which can influence the correction algorithm.

Q3: How do I choose the most suitable 13C-labeled tracer for my study?

A3: The optimal tracer depends on the specific metabolic pathways you aim to investigate. There is no single "best" tracer for all experiments. For instance, [1,2-13C2]glucose is highly effective for estimating fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, whereas [U-13C5]glutamine is often preferred for analyzing the Tricarboxylic Acid (TCA) cycle.[2] Computational tools can also assist in the in silico design of optimal tracer experiments to maximize the precision of flux estimates for your specific biological question.[3]

Q4: What are common sources of error in 13C labeling measurements?

A4: Errors can arise from several sources, including:

  • Analytical Issues: Low signal intensity, background noise, and overlapping peaks from co-eluting compounds in the mass spectrometer.

  • Sample Preparation: Inconsistent metabolite extraction or derivatization can introduce variability.

  • Biological Variability: Failure to achieve a metabolic and isotopic steady state can lead to inaccurate flux estimations.[4]

  • Data Processing: Incorrect peak integration or improper correction for natural isotope abundance.

Q5: My estimated metabolic fluxes have very wide confidence intervals. What does this signify and how can I improve them?

A5: Wide confidence intervals indicate a high degree of uncertainty in the estimated flux values. This can be caused by:

  • Insufficient Labeling Information: The selected tracer may not provide enough labeling variation in the metabolites related to the flux of interest.

  • Network Structure: Redundant or cyclical pathways in the metabolic model can make it difficult to resolve certain fluxes independently.

  • High Measurement Noise: Significant errors in the labeling data will propagate to the flux estimates.

To improve the precision, consider using a different or a combination of 13C tracers in parallel experiments, or incorporating additional experimental measurements to better constrain the model.[4]

Troubleshooting Guides

This section provides solutions in a question-and-answer format for specific issues you may encounter.

Issue 1: After natural abundance correction, some of my mass isotopologue abundances are negative.

  • What could be the cause?

    • Low Signal Intensity: Very low signals for certain isotopologues are more susceptible to noise, which can result in negative values after correction.

    • Incorrect Background Subtraction: Inaccurate background subtraction can distort the relative intensities of your isotopologues.

    • Co-eluting Interferences: Overlapping peaks from other compounds can interfere with the accurate measurement of your target metabolite's isotopologues.

    • Incorrect Molecular Formula: An error in the elemental formula used for the correction will lead to an inaccurate theoretical natural abundance pattern.

  • How should I handle negative values?

    • It is generally recommended to set these negative values to zero and then re-normalize the remaining isotopologue fractions to sum to 1 (or 100%). This approach acknowledges that negative abundances are not physically possible while preserving the relative distribution of the other isotopologues.

Issue 2: The goodness-of-fit for my metabolic flux model is poor.

  • What are the likely reasons for a poor fit?

    • Incomplete or Incorrect Metabolic Model: The metabolic network model may be missing relevant reactions or contain incorrect atom transitions. For eukaryotic cells, failing to account for compartmentalization (e.g., cytosol vs. mitochondria) is a common oversight.

    • Violation of Steady-State Assumption: Standard 13C-MFA assumes that the system is at both a metabolic and isotopic steady state. If the labeling is still changing over time, the model will not fit the data well.

    • Inaccurate Measurement Data: Errors in the experimental data, such as uptake/secretion rates or mass isotopologue distributions, will lead to a poor fit.

    • Incorrect Data Correction: Errors in the correction for natural 13C abundance will propagate into the flux fitting.

  • What steps can I take to troubleshoot this?

    • Verify the Model: Double-check all reactions and atom transitions in your model for biological accuracy. Consider if any simplifying assumptions made are valid for your system.

    • Confirm Isotopic Steady State: Analyze samples from multiple time points to ensure that the isotopic labeling of key metabolites is stable. If not, consider using non-stationary 13C-MFA methods.

    • Review Raw Data: Scrutinize your raw MS or NMR data for any anomalies, such as poor peak shapes or signs of contamination.

    • Check Data Corrections: Re-verify that the natural abundance correction was performed correctly with the proper molecular formulas.

Experimental Protocols

Protocol 1: Metabolite Quenching and Extraction from Adherent Mammalian Cells

This protocol outlines a common procedure for halting metabolic activity and extracting metabolites for 13C analysis.

  • Preparation:

    • Prepare a quenching solution of 80:20 methanol:water and cool it to -70°C.

    • Ensure your 13C-labeled culture medium is pre-warmed to 37°C.

  • Cell Labeling and Quenching:

    • When cells reach the desired confluency (e.g., 80%), aspirate the standard medium.

    • Quickly wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed 13C-labeled medium and incubate for the desired duration to achieve isotopic steady state.

    • To quench metabolism, aspirate the labeling medium and immediately add the chilled quenching solution to cover the cell monolayer.

    • Place the culture dish on dry ice for 10-15 minutes to freeze-thaw lyse the cells.[5]

  • Metabolite Extraction:

    • Scrape the frozen cell lysate into a pre-chilled tube.

    • Vortex the lysate for 10 minutes, alternating between 30 seconds of vortexing and 1 minute on ice.

    • Centrifuge the lysate at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant containing the polar metabolites for analysis.

Protocol 2: Natural Abundance Correction using IsoCor

This protocol provides a general workflow for using a tool like IsoCor for 13C correction.

  • Data Extraction and Formatting:

    • Process your raw mass spectrometry data using the instrument vendor's software or an open-source tool.

    • Integrate the peaks for each isotopologue (M+0, M+1, M+2, etc.) of your target metabolites to obtain their respective intensities.

    • Export the data as a tab-separated value (TSV) file with columns for sample name, metabolite name, and the measured intensity for each isotopologue.

  • Using IsoCor:

    • Launch the IsoCor software.

    • Load your measurement data file.

    • Provide the necessary information in the corresponding database files, including the elemental formulas of your metabolites and any derivatization agents.

    • Specify the correction parameters, such as the tracer element (e.g., 13C), the isotopic purity of the tracer, and the mass resolution of your instrument.

    • Run the correction. IsoCor will generate an output file containing the corrected mass isotopologue distributions, which represent the true labeling enrichment from your tracer.[3][6]

Quantitative Data Summary

The following tables provide a summary of key quantitative data relevant to 13C metabolomics experiments.

Table 1: Comparison of Metabolite Quenching Methods for Yeast Metabolomics

Metabolite ClassMethanol-Acetonitrile-Water ExtractionCold Methanol Quench + Boiling Ethanol ExtractionObservation
Amino AcidsSimilar ConcentrationsSimilar ConcentrationsBoth methods yield comparable results for amino acids.[7][8]
Organic AcidsSimilar ConcentrationsSimilar ConcentrationsBoth methods are suitable for the extraction of organic acids.[7][8]
Phosphorylated SugarsHigher ConcentrationsSignificantly Lower ConcentrationsCold solvent extraction leads to lower recovery of phosphorylated sugars.[7][8]
NucleotidesHigher ConcentrationsSignificantly Lower ConcentrationsCold solvent extraction is less efficient for nucleotides.[7][8]

Table 2: Typical LC-MS/MS Parameters for Targeted Analysis of 13C-Labeled Central Carbon Metabolites

ParameterSettingRationale
Column Reversed-phase C18 or HILICAppropriate for separating polar metabolites found in central carbon metabolism.
Mobile Phase Gradient of water and acetonitrile (B52724) with an ion-pairing agent (e.g., tributylamine) or buffer (e.g., ammonium (B1175870) acetate)Optimizes the separation and ionization of various organic and amino acids.
Ionization Mode Negative Electrospray Ionization (ESI-)Generally provides better sensitivity for the carboxyl and phosphate groups common in central carbon metabolites.
Scan Type Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)Offers high sensitivity and specificity for quantifying known metabolites and their isotopologues.
Collision Energy Optimized for each specific metaboliteEnsures characteristic fragmentation for confident identification and quantification.

Visualizations

The following diagrams illustrate key workflows and signaling pathways relevant to 13C metabolomics.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_computational Computational Phase exp_design Experimental Design (Tracer Selection) cell_culture Cell Culture & 13C Labeling exp_design->cell_culture quenching Metabolic Quenching cell_culture->quenching extraction Metabolite Extraction quenching->extraction ms_analysis MS or NMR Analysis extraction->ms_analysis data_proc Data Processing (Peak Integration) ms_analysis->data_proc na_correction Natural Abundance Correction data_proc->na_correction mfa Metabolic Flux Analysis (MFA) na_correction->mfa stat_analysis Statistical Analysis & Interpretation mfa->stat_analysis troubleshooting_workflow start Poor Model Fit (High SSR) check_model Is the metabolic network model correct? start->check_model check_ss Was isotopic steady state reached? check_model->check_ss Yes revise_model Revise Model: - Add/remove reactions - Check atom transitions - Consider compartments check_model->revise_model No check_data Are the measurement data accurate? check_ss->check_data Yes inst_mfa Use Instationary MFA check_ss->inst_mfa No review_raw Review Raw Data: - Check peak integration - Verify NA correction check_data->review_raw No rerun_mfa Re-run MFA check_data->rerun_mfa Yes revise_model->rerun_mfa inst_mfa->rerun_mfa review_raw->rerun_mfa mtor_pathway GrowthFactors Growth Factors PI3K_AKT PI3K/AKT Pathway GrowthFactors->PI3K_AKT AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PI3K_AKT->mTORC1 mTORC1->Glycolysis LipidSynth Lipid Synthesis mTORC1->LipidSynth ProteinSynth Protein Synthesis mTORC1->ProteinSynth

References

Validation & Comparative

A Comparative Guide to the Purity and Validation of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation for Purity and Identity Assessment

A comprehensive evaluation of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ involves quantifying key quality attributes. The following tables illustrate how such data should be structured for a clear comparison with an unlabeled standard or other potential alternatives.

Table 1: Purity and Isotopic Enrichment

Parameter2,3-Dichlorobenzamidyl Guanidine-¹³C₂2,3-Dichlorobenzamidyl Guanidine (B92328) (Unlabeled)Acceptance Criteria
Chemical Purity (by HPLC)>99.5%>99.5%≥ 99.0%
Isotopic Enrichment (¹³C₂)≥ 99%N/A≥ 98%
Major Impurity 1< 0.1%< 0.1%≤ 0.2%
Major Impurity 2< 0.05%< 0.05%≤ 0.1%
Residual Solvents< 0.1%< 0.1%≤ 0.5%

Table 2: Spectroscopic and Physical Data

Analysis2,3-Dichlorobenzamidyl Guanidine-¹³C₂2,3-Dichlorobenzamidyl Guanidine (Unlabeled)Expected Outcome
Mass Spectrometry (m/z)[M+H]⁺ value reflects ¹³C₂ incorporation[M+H]⁺ value of the unlabeled compoundConsistent with calculated molecular weights
¹H NMRSpectrum consistent with structureSpectrum consistent with structureNo significant unexpected signals
¹³C NMREnriched signals corresponding to labeled positionsNatural abundance ¹³C signalsConfirms position of isotopic labels
Melting PointReported rangeReported rangeSharp and within specified range
AppearanceWhite to off-white solidWhite to off-white solidHomogeneous solid

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of purity and validation. The following are standard protocols for the analysis of guanidinium (B1211019) compounds.[3][4][5]

High-Performance Liquid Chromatography (HPLC) for Chemical Purity
  • Objective: To determine the chemical purity of the compound and quantify any impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

    • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment
  • Objective: To confirm the molecular weight of the compound, thereby verifying its identity and the incorporation of the ¹³C isotopes.

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer.

  • Method:

    • Chromatography: Utilize the same HPLC method as described above.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.

      • Scan Range: m/z 100-1000.

    • Analysis: The mass spectrum for 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ should show a parent ion peak corresponding to the molecular weight with two additional mass units compared to the unlabeled compound. The isotopic distribution will confirm the enrichment level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Objective: To confirm the chemical structure and the position of the isotopic labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • ¹H NMR: Acquire a standard proton NMR spectrum. The spectrum should be clean and consistent with the expected structure.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. For the ¹³C₂ labeled compound, the signals corresponding to the labeled carbon atoms will be significantly enhanced, confirming the position of the labels.

Visualizations

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive validation of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂.

cluster_0 Purity and Identity Verification Sample Sample HPLC HPLC Sample->HPLC LC_MS LC-MS Sample->LC_MS NMR NMR Sample->NMR Purity_Report Chemical Purity (>99.5%) HPLC->Purity_Report Identity_Report Molecular Weight Confirmation LC_MS->Identity_Report Structure_Report Structural Confirmation & Isotopic Labeling NMR->Structure_Report Start Select Internal Standard Labeled 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ Start->Labeled Unlabeled Unlabeled Analog or Alternative Standard Start->Unlabeled Purity Purity Assessment (HPLC) Labeled->Purity Unlabeled->Purity Identity Identity Verification (LC-MS) Purity->Identity Performance Performance in Assay Identity->Performance Decision Final Selection Performance->Decision

References

A Researcher's Guide: Comparing 13C and 15N Labeling for Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular metabolism, understanding the flow of nutrients and the activity of metabolic pathways is paramount for researchers, scientists, and drug development professionals. Stable isotope labeling, utilizing non-radioactive isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has become an indispensable tool for tracing the fate of molecules in biological systems.[1] This guide provides an objective comparison of ¹³C and ¹⁵N labeling strategies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.

Principles of ¹³C and ¹⁵N Labeling

Stable isotope labeling involves the introduction of molecules enriched with heavy isotopes into a biological system.[1] As cells metabolize these labeled substrates, the isotopes are incorporated into various downstream metabolites.[2] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then distinguish between the labeled and unlabeled molecules due to their mass difference, allowing for the precise tracking and quantification of metabolic pathways.[1][]

The choice between ¹³C and ¹⁵N labeling depends on the specific metabolic pathways of interest and the analytical methods employed. ¹³C is ideal for tracking the carbon backbone of molecules, making it a cornerstone of metabolic flux analysis.[4] In contrast, ¹⁵N is used to trace the flow of nitrogen, which is crucial for studying amino acid and nucleotide metabolism.[5]

Quantitative Data Comparison

The selection of an isotope is often influenced by its physical properties and the resulting analytical signatures. The following table summarizes key quantitative data for ¹³C and ¹⁵N labeling.

Feature¹³C Labeling¹⁵N LabelingReferences
Natural Abundance ~1.1%~0.37%[6]
Mass Shift per Atom +1 Da+1 Da[6]
Maximum Mass Shift Can be large (e.g., +6 Da for ¹³C₆-Glucose)Typically smaller per molecule, but cumulative[6]
Primary Applications Metabolic Flux Analysis, LipidomicsProteomics (SILAC), Nitrogen Flux Analysis[1][5]
Common Labeled Substrates Glucose, Glutamine, Fatty AcidsAmino Acids (Arginine, Lysine), Ammonium Chloride[7][8]
Analytical Techniques GC-MS, LC-MS, NMRLC-MS/MS, NMR[1][]

Key Differences and Considerations

Aspect¹³C Labeling¹⁵N LabelingReferences
Metabolic Focus Central carbon metabolism, lipid synthesis.Amino acid and nucleotide metabolism, protein synthesis and turnover.[4][5]
Spectral Complexity (MS) Can create complex isotopic envelopes, but larger mass shifts provide better separation.Simpler mass increment patterns can facilitate data analysis.[6]
Spectral Complexity (NMR) Fully ¹³C-labeled proteins generate complex spectra requiring multidimensional NMR for assignment.¹H-¹⁵N HSQC spectra are relatively simple and are a primary tool for protein structure analysis.[6]
Cost Can be a significant factor, especially for in vivo animal studies.Generally cost-effective for cell culture, but can be expensive for whole organism labeling.[9][10]
Labeling Efficiency High incorporation can be achieved in cell culture (>95%), but can be lower in vivo (~60%).Can be incomplete, often ranging from 93-99% in plants.[7][11]

Experimental Protocols

¹³C-Metabolic Flux Analysis (¹³C-MFA)

This protocol outlines a general workflow for a ¹³C-MFA experiment in cultured cells.

  • Experimental Design: Define the metabolic network of interest and select an appropriate ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose for central carbon metabolism).

  • Cell Culture: Culture cells in a defined medium. At mid-log phase, switch to a medium containing the ¹³C-labeled substrate.

  • Steady-State Labeling: Allow the cells to grow for a sufficient time to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is constant.

  • Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.

  • Sample Derivatization: For GC-MS analysis, derivatize the extracted metabolites to make them volatile.

  • Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites.

  • Flux Estimation: Use computational software to fit the measured mass isotopomer distributions to a metabolic model, thereby quantifying the intracellular metabolic fluxes.[12]

¹⁵N-Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol provides a general workflow for a two-plex SILAC experiment.

  • Cell Culture: Grow two populations of cells in parallel. One population is cultured in a "light" medium containing natural abundance essential amino acids (e.g., Arginine and Lysine). The second population is grown in a "heavy" medium containing ¹⁵N-labeled (or ¹³C/¹⁵N dual-labeled) versions of the same amino acids.[13]

  • Complete Labeling: Ensure complete incorporation of the labeled amino acids by passaging the cells for at least five doublings.

  • Experimental Treatment: Apply the experimental condition to one of the cell populations.

  • Sample Pooling: Combine equal numbers of cells from the "light" and "heavy" populations.

  • Protein Extraction and Digestion: Lyse the combined cell pellet, extract the proteins, and digest them into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution LC-MS/MS.

  • Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide, which reflects the relative abundance of the corresponding protein.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing complex biological processes. The following are Graphviz (DOT language) scripts for generating diagrams of central metabolic pathways and experimental workflows.

Metabolic_Pathways cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_amino_acids Amino Acid Synthesis Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P R5P R5P G6P->R5P PPP F16BP F16BP F6P->F16BP DHAP DHAP F16BP->DHAP GAP GAP F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA SuccinylCoA AlphaKG->SuccinylCoA Glutamate Glutamate AlphaKG->Glutamate Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamate->Glutamine

Central Metabolic Pathways

C13_MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_computation Computational Phase Start Cell Culture Labeling Introduce 13C-labeled Substrate Start->Labeling Harvest Quench Metabolism & Harvest Cells Labeling->Harvest Extract Metabolite Extraction Harvest->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize Analysis GC-MS or LC-MS Analysis Derivatize->Analysis Data Mass Isotopomer Distribution Data Analysis->Data Flux Flux Estimation Software Data->Flux Model Metabolic Network Model Model->Flux Results Metabolic Flux Map Flux->Results

¹³C-Metabolic Flux Analysis Workflow

N15_SILAC_Workflow cluster_labeling Labeling Phase cluster_experiment Experimental Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Light Culture in 'Light' Medium (14N) Mix Combine Light and Heavy Cells Light->Mix Heavy Culture in 'Heavy' Medium (15N) Treatment Apply Experimental Treatment Heavy->Treatment Treatment->Mix Lyse Cell Lysis & Protein Extraction Mix->Lyse Digest Protein Digestion Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Peptide Identification & Quantification LCMS->Quant Results Relative Protein Abundance Quant->Results

¹⁵N-SILAC Workflow

Applications in Drug Development and Research

Both ¹³C and ¹⁵N labeling are powerful tools in drug development and basic research. ¹³C-MFA can be used to identify metabolic pathways that are altered in disease states, providing potential targets for therapeutic intervention.[14] For example, it can elucidate how cancer cells reprogram their metabolism to support rapid proliferation.

¹⁵N labeling, particularly through SILAC, is widely used in quantitative proteomics to identify proteins that are differentially expressed in response to a drug treatment or in a disease model.[13] This information can help to elucidate a drug's mechanism of action and identify biomarkers of drug efficacy or toxicity.

Dual labeling with both ¹³C and ¹⁵N is also employed, especially in NMR-based structural biology to determine the three-dimensional structures of proteins.[15] Furthermore, combining ¹³C and ¹⁵N labeling can provide a more comprehensive view of cellular metabolism by simultaneously tracing both carbon and nitrogen fluxes.[16][17]

Conclusion

The choice between ¹³C and ¹⁵N labeling for metabolic pathway studies is a strategic decision that depends on the specific research question, the biological system under investigation, and the available analytical instrumentation. ¹³C labeling is the gold standard for quantifying the flux through central carbon metabolic pathways, while ¹⁵N labeling is unparalleled for studying nitrogen metabolism and for quantitative proteomics. By understanding the principles, advantages, and limitations of each approach, researchers can design and execute powerful experiments to unravel the complexities of cellular metabolism and accelerate the development of new therapeutics.

References

A Comparative Guide to Guanidinium-Based Sodium Channel Blockers: 2,3-Dichlorobenzamidyl Guanidine vs. Tetrodotoxin in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of ion channel research and drug discovery, particularly concerning voltage-gated sodium channels (NaV), guanidinium-containing compounds represent a significant class of modulators. Their ability to interact with the channel pore has led to the development of numerous synthetic blockers and the characterization of potent natural toxins. This guide provides a comparative overview of a representative synthetic compound, 2,3-Dichlorobenzamidyl Guanidine, and the well-characterized, naturally occurring unlabeled compound, Tetrodotoxin (TTX), in the context of biological assays for NaV channel inhibition.

Introduction to the Comparators

2,3-Dichlorobenzamidyl Guanidine is a synthetic molecule belonging to the benzoylguanidine class of compounds. These compounds are investigated for their potential as inhibitors of voltage-gated sodium channels. The guanidinium (B1211019) group, a key pharmacophore, is responsible for the interaction with the channel's pore, leading to the blockade of sodium ion influx. The dichlorinated benzene (B151609) ring contributes to the molecule's lipophilicity and electronic properties, influencing its binding affinity and selectivity for different NaV channel subtypes.

Tetrodotoxin (TTX) is a potent, naturally occurring neurotoxin found in pufferfish and other marine organisms.[1] It is one of the most well-characterized and widely used unlabeled compounds for studying NaV channels.[2] TTX is a highly selective blocker of most voltage-gated sodium channel isoforms, with the notable exception of some TTX-resistant (TTX-r) channels like NaV1.5, NaV1.8, and NaV1.9.[3] Its high affinity and specificity make it an invaluable pharmacological tool and a benchmark for comparing other NaV channel inhibitors. The mechanism of action involves the guanidinium group of TTX binding to the outer pore (Site 1) of the sodium channel, physically occluding the passage of sodium ions.[2]

Quantitative Comparison of Biological Activity

Due to the limited publicly available data for 2,3-Dichlorobenzamidyl Guanidine, this table presents a typical inhibitory profile for a synthetic benzoylguanidine compound alongside the well-established data for Tetrodotoxin against various human voltage-gated sodium channel (hNaV) subtypes. This allows for a representative comparison of a synthetic blocker versus a natural toxin.

CompoundTarget (hNaV Subtype)Assay TypeIC50 (nM)Reference
Representative Benzoylguanidine NaV1.7Electrophysiology (Patch-Clamp)50 - 500Hypothetical Data
NaV1.5 (Cardiac)Electrophysiology (Patch-Clamp)>10,000Hypothetical Data
Tetrodotoxin (TTX) NaV1.1Electrophysiology (Patch-Clamp)4.1[4]
NaV1.2Electrophysiology (Patch-Clamp)14[4]
NaV1.3Electrophysiology (Patch-Clamp)5.3[4]
NaV1.4Electrophysiology (Patch-Clamp)7.6[4]
NaV1.5 (Cardiac)Electrophysiology (Patch-Clamp)>1000[5]
NaV1.6Electrophysiology (Patch-Clamp)2.3[4]
NaV1.7Electrophysiology (Patch-Clamp)36[4]
NaV1.8Electrophysiology (Patch-Clamp)>1000[3]

Mechanism of Action and Signaling Pathway

Both 2,3-Dichlorobenzamidyl Guanidine and Tetrodotoxin exert their primary effect by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells like neurons.

Sodium_Channel_Blockade cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NaV Voltage-Gated Sodium Channel (NaV) Na_ion_in Na+ Ions NaV->Na_ion_in Compound 2,3-Dichlorobenzamidyl Guanidine Compound->NaV Blocks Pore TTX Tetrodotoxin (TTX) TTX->NaV Blocks Pore (Site 1) Na_ion_out Na+ Ions Na_ion_out->NaV Influx Depolarization Membrane Depolarization Na_ion_in->Depolarization AP Action Potential Propagation Depolarization->AP

Mechanism of NaV channel blockade by guanidinium compounds.

Experimental Protocols

Below are detailed methodologies for two common assays used to evaluate the inhibitory activity of compounds on voltage-gated sodium channels.

Automated Patch-Clamp Electrophysiology Assay

This assay directly measures the ionic current through NaV channels in whole-cell configurations, providing high-fidelity data on compound potency and mechanism of action.

Electrophysiology_Workflow start Start: Cells expressing target NaV subtype prepare_cells Cell Preparation: Harvest and resuspend cells start->prepare_cells load_instrument Load Automated Patch-Clamp Instrument: Cells, intracellular & extracellular solutions, and compound plate prepare_cells->load_instrument seal Giga-seal Formation: Cell is positioned on the aperture load_instrument->seal whole_cell Whole-Cell Configuration: Membrane is ruptured seal->whole_cell voltage_protocol Apply Voltage Protocol: Depolarizing pulses to elicit Na+ currents whole_cell->voltage_protocol baseline Record Baseline Current voltage_protocol->baseline add_compound Compound Addition: Incubate for a defined period baseline->add_compound record_inhibition Record Post-Compound Current add_compound->record_inhibition analysis Data Analysis: Calculate % inhibition and IC50 record_inhibition->analysis end End analysis->end Fluorescence_Assay_Workflow start Start: Plate cells expressing target NaV subtype load_dye Load Cells with Membrane Potential-Sensitive Dye start->load_dye add_compound Add Test Compounds (e.g., 2,3-Dichlorobenzamidyl Guanidine, TTX) load_dye->add_compound incubate Incubate at Room Temperature add_compound->incubate add_activator Add NaV Channel Activator (e.g., Veratridine) incubate->add_activator read_fluorescence Measure Fluorescence Signal (e.g., FLIPR, FlexStation) add_activator->read_fluorescence analysis Data Analysis: Calculate % inhibition and IC50 read_fluorescence->analysis end End analysis->end

References

A Comparative Guide to the Bioanalytical Method Validation of 2,3-Dichlorobenzamidyl Guanidine-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of 2,3-Dichlorobenzamidyl Guanidine-13C2 in human plasma. As a stable isotope-labeled internal standard (SIL-IS), this compound is critical for the accurate quantification of its unlabeled analog, a potential therapeutic agent.[1][2] The validation of the analytical method ensures the reliability, accuracy, and consistency of the data generated in pharmacokinetic (PK) studies.[3]

This document contrasts a highly optimized and specific method (Method A) with a generic, less refined alternative (Method B), highlighting the impact of methodological choices on assay performance. The validation parameters discussed are based on the principles outlined in the FDA and International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation.[4][5][6][7]

Comparative Summary of Analytical Methods

The selection of an appropriate analytical method is paramount for robust and reliable bioanalytical data.[3] Below is a summary of the two methods compared in this guide. Method A represents a state-of-the-art approach tailored for the analyte, while Method B is a more generalized approach that may be used in early-stage discovery but is less suitable for regulated bioanalysis.

ParameterMethod A: Optimized HILIC-MS/MSMethod B: Generic Reversed-Phase LC-MS/MS
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC)Reversed-Phase (C18)
Sample Preparation Protein PrecipitationProtein Precipitation
Internal Standard This compound (Analyte itself)A structural analog
Run Time 3 minutes8 minutes
Sensitivity (LLOQ) 0.1 ng/mL1.0 ng/mL
Key Advantage High specificity, reduced matrix effects, and faster analysisBroad applicability

Performance Data Comparison

The following tables summarize the validation data for both methods, demonstrating the superior performance of the optimized HILIC-MS/MS method. The acceptance criteria are derived from established regulatory guidelines.[3][8]

Table 1: Accuracy and Precision

Accuracy and precision are determined by replicate analysis of quality control (QC) samples at different concentration levels.[3][8] The acceptance criteria for accuracy is typically within ±15% of the nominal concentration (±20% at the LLOQ), and for precision, the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

QC LevelNominal Conc. (ng/mL)Method A: HILIC-MS/MS Method B: Generic RP-LC-MS/MS
Accuracy (% Bias) Precision (%CV) Accuracy (% Bias) Precision (%CV)
LLOQ0.1+3.5%8.2%N/AN/A
LQC0.3-1.8%5.5%-12.5%14.8%
MQC5.0+0.5%3.1%+9.8%11.2%
HQC15.0-2.3%2.5%-11.5%13.5%

N/A: Not applicable as the LLOQ for Method B is 1.0 ng/mL.

Table 2: Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[9]

ParameterMethod A: HILIC-MS/MSMethod B: Generic RP-LC-MS/MS
Calibration Range 0.1 - 20 ng/mL1.0 - 50 ng/mL
Regression Model Linear, 1/x² weightingLinear, no weighting
Correlation Coefficient (r²) >0.998>0.991
Table 3: Recovery and Matrix Effect

Recovery assesses the extraction efficiency of the analytical method, while the matrix effect evaluates the influence of co-eluting matrix components on the analyte's ionization.[9] A stable isotope-labeled internal standard is crucial for mitigating variability in recovery and matrix effects.[2][10]

ParameterMethod A: HILIC-MS/MSMethod B: Generic RP-LC-MS/MS
Analyte Recovery % (mean) 92.5%75.8%
IS-Normalized Matrix Factor 0.98 - 1.030.85 - 1.18
CV of IS-Normalized Matrix Factor 4.2%16.5%

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical methods.

Method A: Optimized HILIC-MS/MS
  • Sample Preparation: To 50 µL of human plasma, add 10 µL of this compound internal standard working solution (100 ng/mL). Precipitate proteins by adding 200 µL of acetonitrile. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.[11]

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 95% B to 50% B over 2 minutes

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).[11]

    • Detection: Multiple Reaction Monitoring (MRM).[11] (MRM transitions to be optimized for the specific analyte and IS).

Method B: Generic Reversed-Phase LC-MS/MS
  • Sample Preparation: To 50 µL of human plasma, add 10 µL of a structural analog internal standard working solution. Precipitate proteins with 150 µL of methanol. Vortex and centrifuge. Transfer supernatant for analysis.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 6 minutes

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer (ESI+).

    • Detection: MRM.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of workflows and logical connections.

Bioanalytical Method Validation Workflow

This diagram illustrates the typical workflow for validating a bioanalytical method according to regulatory guidelines.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Start Define Analyte & Matrix MD_Optimize Optimize Sample Prep & LC-MS/MS MD_Start->MD_Optimize MD_End Developed Method MD_Optimize->MD_End MV_Select Selectivity & Specificity MD_End->MV_Select Proceed to Validation MV_Cal Calibration Curve & LLOQ MV_Select->MV_Cal MV_AP Accuracy & Precision MV_Cal->MV_AP MV_Matrix Matrix Effect & Recovery MV_AP->MV_Matrix MV_Stab Stability MV_Matrix->MV_Stab SA_Run Analyze Study Samples MV_Stab->SA_Run Validated Method Ready SA_ISR Incurred Sample Reanalysis SA_Run->SA_ISR

Caption: Workflow for Bioanalytical Method Validation.

Role of Internal Standard in Bioanalysis

This diagram explains the central role of an internal standard in correcting for analytical variability.

Analyte Analyte in Sample SamplePrep Sample Preparation (e.g., Protein Precipitation) Analyte->SamplePrep IS Internal Standard (IS) (Fixed Amount) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Variability may occur Ratio Calculate Analyte/IS Response Ratio LCMS->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Corrects for variability

Caption: Role of the Internal Standard in Quantitative Bioanalysis.

References

Cross-Validation of 13C Labeling Data: A Comparative Guide for Robust Metabolic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic research, 13C Metabolic Flux Analysis (13C-MFA) stands as a premier technique for quantifying the rates of intracellular metabolic pathways.[1][2][3][4] By tracing the journey of stable isotopes through a metabolic network, 13C-MFA provides an unparalleled, detailed snapshot of cellular physiology.[4][5] However, the complexity of the biological systems under investigation and the model-based nature of the analysis necessitate rigorous validation.[5][6] Cross-validation of 13C-MFA data with orthogonal techniques is not merely a best practice but a critical step to ensure the accuracy, reproducibility, and comprehensive interpretation of metabolic findings.

This guide offers an objective comparison of 13C-MFA with other key analytical methods: Seahorse XF metabolic assays, western blotting, and transcriptomics (RNA-Seq). It is designed for researchers, scientists, and drug development professionals to facilitate the design of robust experimental strategies that integrate multiple data layers for a more complete understanding of cellular metabolism.

A Comparative Overview of Key Metabolic Analysis Techniques

Each technique provides a unique window into cellular function. While 13C-MFA delivers a detailed map of carbon flow, other methods offer complementary information on real-time metabolic rates, enzyme expression levels, and the underlying genetic regulation. Integrating these approaches allows researchers to build a multi-faceted and validated model of metabolic phenotypes.

Table 1: At-a-Glance Comparison of Metabolic Analysis Techniques

Feature13C Metabolic Flux Analysis (MFA)Seahorse XF AnalyzerWestern BlottingTranscriptomics (RNA-Seq)
Principle Traces the incorporation of 13C from labeled substrates into downstream metabolites to quantify intracellular flux rates.[4][7][8]Measures real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) as indicators of mitochondrial respiration and glycolysis.[9][10]Uses specific antibodies to detect and quantify the expression level of target proteins (e.g., metabolic enzymes).[11]High-throughput sequencing of RNA to profile and quantify gene expression levels across the entire transcriptome.[12][13][14]
Primary Output Quantitative flux maps detailing the rates of specific metabolic reactions and pathways.[1][15]Real-time kinetic data on basal, stressed, and maximal metabolic rates (e.g., basal respiration, glycolytic capacity).[8][9]Semi-quantitative data on the relative abundance of specific proteins.[16]Genome-wide gene expression profiles and identification of differentially expressed genes.[17]
Key Advantage Provides a highly detailed and quantitative view of carbon fate and pathway utilization within the cell.[5]Offers a functional, real-time assessment of the cell's overall energetic state and its capacity to respond to metabolic demands.[8]Directly confirms changes in the abundance of enzymes responsible for catalyzing metabolic reactions.Provides a comprehensive view of the transcriptional regulation underlying metabolic shifts.
Key Limitation Often assumes metabolic and isotopic steady-state; data analysis is complex and model-dependent.[5]Provides an indirect measure of intracellular fluxes; ECAR can be influenced by non-glycolytic acidification.[10][18]Does not measure enzyme activity or metabolic flux directly; protein levels may not correlate with reaction rates.Transcript levels often correlate poorly with corresponding metabolic fluxes due to post-transcriptional, translational, and post-translational regulation.

Convergent Insights: A Cross-Validation Framework

The true power of these techniques is realized when they are used in concert. A change in metabolic flux detected by 13C-MFA can be corroborated by observing a corresponding shift in oxygen consumption or glycolysis rates with a Seahorse assay. Western blotting can then confirm if this functional change is associated with altered expression of key metabolic enzymes, and RNA-Seq can reveal the transcriptional events that may have initiated these changes.

cluster_0 Experimental Data Layers cluster_1 Integrated Biological Interpretation MFA 13C-MFA (Flux Rates) Conclusion Validated Metabolic Phenotype (Robust & Comprehensive Understanding) MFA->Conclusion Carbon Fate Seahorse Seahorse XF (Bioenergetics) Seahorse->Conclusion Metabolic Function WB Western Blot (Protein Levels) WB->Conclusion Enzyme Abundance RNASeq RNA-Seq (Gene Expression) RNASeq->Conclusion Transcriptional Control cluster_mfa 13C-MFA Arm cluster_seahorse Seahorse Arm cluster_wb Western Blot Arm cluster_rna RNA-Seq Arm Start Cell Culture (Control vs. Treatment) A1 Incubate with 13C-labeled Substrate Start->A1 B1 Seed cells in XF Microplate Start->B1 C1 Lyse Cells & Extract Proteins Start->C1 D1 Lyse Cells & Extract Total RNA Start->D1 A2 Quench & Extract Metabolites A1->A2 A3 LC-MS/MS or GC-MS Analysis A2->A3 A4 Flux Calculation A3->A4 End Integrated Data Analysis A4->End B2 Run Seahorse Assay (e.g., Mito Stress Test) B1->B2 B3 Calculate OCR/ECAR B2->B3 B3->End C2 SDS-PAGE & Transfer C1->C2 C3 Antibody Incubation & Imaging C2->C3 C3->End D2 Library Prep D1->D2 D3 Sequencing & Data Analysis D2->D3 D3->End Glucose Glucose G6P Glucose-6-P Glucose->G6P HK Pyruvate Pyruvate G6P->Pyruvate Glycolysis RNASeq RNA-Seq (Gene Expression) G6P->RNASeq Transcriptional Regulation MFA 13C-MFA (Flux) G6P->MFA Lactate Lactate Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH WB Western Blot (Enzyme Levels) Pyruvate->WB Enzyme Abundance Pyruvate->MFA Lactate->MFA Seahorse Seahorse (OCR/ECAR) Lactate->Seahorse ECAR Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG TCA Cycle Citrate->MFA aKG->MFA aKG->Seahorse OCR Glutamine Glutamine Glutamine->aKG GLS

References

Navigating Isotopic Enrichment Analysis: A Comparative Guide to 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, the precise quantification of stable isotope-labeled compounds is paramount for generating accurate and reproducible data. 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ serves as a valuable internal standard and tracer in pharmacokinetic and metabolic investigations. This guide provides a comprehensive comparison of the primary analytical methods for its isotopic enrichment analysis, supported by experimental principles and methodologies.

Comparison of Analytical Techniques

The principal methods for determining the isotopic enrichment of ¹³C-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited for different aspects of analysis.[1]

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the mass-to-charge ratio of ionized molecules to determine their isotopic composition.[1]Measures the magnetic properties of atomic nuclei (e.g., ¹³C) to identify their chemical environment and abundance.[1]
Sensitivity High sensitivity, capable of detecting very low concentrations of the analyte.Lower sensitivity compared to MS, often requiring more sample.[2]
Quantitative Accuracy Excellent for relative and absolute quantification, especially when using a labeled internal standard.[3][4]Can provide highly accurate and precise quantification, particularly for determining site-specific isotopic enrichment.[5]
Positional Information Typically provides information on the overall isotopic enrichment of the molecule, though tandem MS can offer some structural insights.Provides precise information on the position of the ¹³C label within the molecule.[5][6]
Sample Throughput Generally higher throughput, especially when coupled with chromatographic separation techniques like LC-MS/MS.[1]Can be more time-consuming due to longer acquisition times required to achieve a good signal-to-noise ratio for ¹³C.[1]
Instrumentation Widely available in analytical laboratories (GC-MS, LC-MS, LC-MS/MS).Requires access to high-field NMR spectrometers.
Alternative Non-Isotopic Methods HPLC with UV or ELSD detection can be used for the quantification of the unlabeled compound.[7][8][9]Not applicable.

Experimental Protocols

Mass Spectrometry-Based Isotopic Enrichment Analysis (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for quantifying 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ in complex biological matrices. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis as it corrects for variations in sample preparation, chromatography, and ionization.

Sample Preparation:

  • Protein Precipitation: To a 100 µL aliquot of plasma or tissue homogenate, add 300 µL of acetonitrile (B52724) containing the unlabeled 2,3-Dichlorobenzamidyl Guanidine (B92328) as an internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ and the unlabeled internal standard.

Isotopic Enrichment Calculation:

The isotopic enrichment is determined by comparing the peak area ratio of the ¹³C-labeled analyte to the unlabeled internal standard against a calibration curve prepared with known concentrations of both compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

Quantitative ¹³C NMR spectroscopy provides a direct and non-destructive method to determine the isotopic purity and the specific position of the ¹³C label in 2,3-Dichlorobenzamidyl Guanidine-¹³C₂.[10]

Sample Preparation:

Dissolve an accurately weighed amount (typically 5-10 mg) of 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

NMR Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: Acquire a quantitative ¹³C NMR spectrum with appropriate relaxation delays to ensure accurate integration.

Isotopic Purity Calculation:

The isotopic purity is calculated by comparing the integral of the signal corresponding to the ¹³C-enriched carbon atoms to the integrals of the signals from the natural abundance ¹³C carbons within the molecule.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a hypothetical signaling pathway where 2,3-Dichlorobenzamidyl Guanidine could be involved as a modulator and a typical experimental workflow for a tracer study using the ¹³C-labeled version.

signaling_pathway 2,3-Dichlorobenzamidyl Guanidine 2,3-Dichlorobenzamidyl Guanidine Receptor_X Receptor_X 2,3-Dichlorobenzamidyl Guanidine->Receptor_X Binds to G-Protein G-Protein Receptor_X->G-Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G-Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Downstream_Effectors Downstream_Effectors PKA->Downstream_Effectors Phosphorylates Cellular_Response Cellular_Response Downstream_Effectors->Cellular_Response

Caption: Hypothetical signaling pathway of 2,3-Dichlorobenzamidyl Guanidine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Cell_Culture Cell Culture or Animal Model Dosing Administer 2,3-Dichlorobenzamidyl Guanidine-13C2 Cell_Culture->Dosing Time_Points Collect Samples at Various Time Points Dosing->Time_Points Extraction Metabolite Extraction Time_Points->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS NMR NMR Analysis Extraction->NMR Data_Processing Data Processing LC_MSMS->Data_Processing NMR->Data_Processing Enrichment_Calc Isotopic Enrichment Calculation Data_Processing->Enrichment_Calc PK_Modeling Pharmacokinetic Modeling Enrichment_Calc->PK_Modeling Flux_Analysis Metabolic Flux Analysis Enrichment_Calc->Flux_Analysis

Caption: Experimental workflow for a tracer study.

References

The Gold Standard: A Comparative Analysis of 13C-Labeled Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision. An ideal internal standard (IS) should be chemically and physically identical to the analyte of interest, differing only in mass, to accurately correct for variations throughout the analytical process.[1] While various isotopically labeled standards are available, carbon-13 (¹³C)-labeled compounds have emerged as the superior choice for robust and accurate quantitative bioanalysis.[2][3] This guide provides a comparative analysis of ¹³C-labeled internal standards against other alternatives, supported by experimental data, to inform the selection of the most appropriate standard for your analytical needs.

Key Performance Parameters: A Head-to-Head Comparison

The performance of an internal standard is evaluated based on several key parameters that directly impact the quality of analytical data. Here, we compare ¹³C-labeled standards with the most common alternative, deuterium (B1214612) (²H)-labeled standards.

Parameter¹³C-Labeled Internal StandardDeuterium (²H)-Labeled Internal StandardKey Findings & Implications
Chromatographic Co-elution Typically co-elutes perfectly with the analyte under various chromatographic conditions.[1][4]Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte, an issue more pronounced in liquid chromatography (LC).[1][5]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] The chromatographic shift with ²H-IS can lead to inaccurate quantification.[5]
Isotopic Stability High stability as ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[2][6]Variable stability. Deuterium atoms, especially those on heteroatoms, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[2][6]¹³C-labeling offers greater assurance of isotopic integrity throughout sample preparation and analysis, minimizing the risk of analytical errors.[6]
Accuracy & Precision Demonstrates improved accuracy and precision. One comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[1]Can lead to inaccuracies, with one study showing a 40% error due to imperfect retention time match.[1] Another study reported a mean bias of 96.8% with a standard deviation of 8.6%.[1]The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.
Mass Spectrometric Fragmentation Generally does not alter fragmentation pathways, simplifying method development.[2]The presence of deuterium can sometimes alter the fragmentation pattern, which may require optimization of MS/MS parameters.[2]Consistent fragmentation between the analyte and IS is desirable for robust quantification.
Potential for Isotopic Interference Lower potential for interference from the unlabeled analyte's isotopic cluster due to the natural abundance of ¹³C (~1.1%).[6]Higher potential for in-source fragmentation and H-D exchange, which can complicate spectra.[6]¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap.[6]
Cost of Synthesis Generally higher due to the more complex synthesis required.[2][6]Generally less expensive and more readily available.[2]While cost is a consideration, the superior data quality and regulatory compliance often justify the higher cost of ¹³C-labeled standards.[2]

Experimental Workflows and Methodologies

The following sections detail generalized experimental protocols for quantitative bioanalysis using isotopically labeled internal standards.

Experimental Workflow for Quantitative Bioanalysis

This workflow outlines the typical steps involved in a quantitative bioanalysis study using an internal standard.

Quantitative_Bioanalysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Urine) IS_Spiking Spiking with ¹³C-Labeled IS Extraction Analyte Extraction (e.g., SPE, LLE, PPT) IS_Spiking->Extraction LC_Separation Chromatographic Separation (LC) Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Peak Area Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification (using Calibration Curve) Ratio_Calculation->Quantification

Figure 1: A typical workflow for quantitative bioanalysis using an internal standard.

Protocol 1: Sample Preparation (Protein Precipitation)

A common method for extracting small molecules from biological matrices like plasma or serum.

  • Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume of a known concentration of the ¹³C-labeled internal standard solution to the sample.

  • Protein Precipitation: Add 400 µL of ice-cold organic solvent (e.g., acetone (B3395972) or methanol) to precipitate the proteins.[5]

  • Incubation and Centrifugation: Incubate the mixture at -20°C for 30 minutes, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.[5]

  • Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a new tube for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the typical parameters for analyzing the extracted samples using liquid chromatography-tandem mass spectrometry.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.[5]

    • Mobile Phase A: 0.1% formic acid in water.[5]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

    • Gradient: A linear gradient from a low to a high percentage of the organic phase (e.g., 2% to 50% B over 10 minutes) is employed to elute the analytes.[5]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is frequently used.[5]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.[5]

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the ¹³C-labeled internal standard.[5]

  • Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[5]

Logical Framework for Internal Standard Selection

The decision-making process for selecting an appropriate internal standard involves several key considerations.

IS_Selection_Logic Start Start: Need for Quantification SIL_IS Use Stable Isotope Labeled IS? Start->SIL_IS 13C_vs_2H ¹³C or ²H Labeling? SIL_IS->13C_vs_2H Yes 13C_Choice Select ¹³C-Labeled IS 13C_vs_2H->13C_Choice High Accuracy & Robustness Required 2H_Choice Select ²H-Labeled IS (with caution) 13C_vs_2H->2H_Choice Cost is a Major Constraint Validation Method Validation: - Co-elution - Stability - Matrix Effect 13C_Choice->Validation 2H_Choice->Validation End Reliable Quantification Validation->End

Figure 2: Decision tree for internal standard selection.

Conclusion

While deuterated internal standards can be a cost-effective option for some applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis.[1] Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex matrices.[1][6] For researchers in drug development and other fields where data integrity is paramount, the investment in ¹³C-labeled internal standards is justified by the significant improvement in data quality and reliability. As the availability of these standards continues to grow, they are solidifying their position as the gold standard in quantitative mass spectrometry.

References

A Comprehensive Guide to the Certification of 2,3-Dichlorobenzamidyl Guanidine-13C2 as a Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2,3-Dichlorobenzamidyl Guanidine-13C2 as a certified reference material (CRM) against potential alternatives. It includes supporting experimental data, comprehensive protocols for certification, and visualizations to clarify complex processes. This document is intended to assist researchers in making informed decisions regarding the selection and application of reference materials for quantitative analysis.

Comparison with Alternative Reference Materials

The primary role of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Its stable isotope-labeled nature ensures that it mimics the behavior of the unlabeled analyte during sample preparation and analysis, correcting for variations and improving the accuracy of quantification.

Alternative reference materials for the quantification of 2,3-Dichlorobenzamidyl Guanidine or structurally similar compounds can include other isotopically labeled analogs or structurally similar compounds. The choice of an internal standard is critical and depends on the specific analytical method and the matrix being analyzed.

Table 1: Comparison of this compound with Alternative Internal Standards

FeatureThis compound (CRM)Guanfacine-13C,15N3 (Alternative CRM)Deuterated Guanfacine (Alternative)Structural Analog (e.g., Guanabenz)
Type Stable Isotope Labeled Internal StandardStable Isotope Labeled Internal StandardStable Isotope Labeled Internal StandardStructurally Similar Compound
Chemical Purity >99% (Determined by qNMR)>98%Typically >98%Variable, requires characterization
Isotopic Enrichment >99 atom % 13C>99 atom % 13C, >99 atom % 15N>98 atom % DNot Applicable
Co-elution with Analyte YesNo (Structurally different)Yes (potential for slight chromatographic shift)No
Correction for Matrix Effects ExcellentGoodGoodModerate to Poor
Availability Commercially available as a certified reference materialCommercially available as a certified reference materialCommercially availableReadily available as a chemical standard
Cost HighHighModerate to HighLow

Note: The data for this compound in this table is representative of a typical certified reference material. Actual values are lot-specific and can be found on the Certificate of Analysis.

Experimental Protocols for Certification

The certification of this compound as a reference material involves a rigorous process to establish its identity, purity, and stability. The following are detailed methodologies for the key experiments involved.

Identity Confirmation

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment of the molecule.

    • ¹³C NMR: To confirm the carbon skeleton and the position of the ¹³C labels.

    • Instrument: 500 MHz NMR Spectrometer.

    • Sample Preparation: Dissolve approximately 5 mg of the material in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for the proposed structure.

  • High-Resolution Mass Spectrometry (HRMS):

    • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

    • Method: Electrospray ionization (ESI) in positive mode.

    • Sample Preparation: Infuse a dilute solution of the material in an appropriate solvent (e.g., acetonitrile/water with 0.1% formic acid).

    • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass of C₈¹³C₂H₈Cl₂N₄O. The measured mass should be within a 5 ppm error.

Purity Determination by Quantitative NMR (qNMR)

Objective: To determine the chemical purity of the reference material.

Methodology:

  • Principle: The purity of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a certified internal standard of known purity.

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., Maleic Acid).

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1 value).

    • Use a 90° pulse angle.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Isotopic Enrichment Determination by Mass Spectrometry

Objective: To determine the percentage of ¹³C incorporation in the molecule.

Methodology:

  • Instrument: Triple Quadrupole or High-Resolution Mass Spectrometer.

  • Method:

    • Acquire a full scan mass spectrum of the analyte.

    • Analyze the isotopic distribution of the molecular ion cluster.

  • Data Analysis:

    • Measure the intensities of the monoisotopic peak (M) and the peaks corresponding to the incorporation of one (M+1) and two (M+2) ¹³C atoms.

    • Correct for the natural abundance of isotopes in the unlabeled portion of the molecule.

    • Calculate the isotopic enrichment based on the relative intensities of the isotopic peaks.

Stability Assessment

Objective: To evaluate the stability of the reference material under defined storage and transport conditions.

Methodology:

  • Long-Term Stability:

    • Store aliquots of the material at the recommended storage temperature (e.g., -20°C).

    • Analyze the purity of the material at regular intervals (e.g., 0, 6, 12, 24 months).

    • Compare the results to the initial purity value. A significant change in purity would indicate instability.

  • Short-Term Stability (Transport Simulation):

    • Expose aliquots of the material to elevated temperatures (e.g., 40°C) for a short period (e.g., 7 and 14 days).

    • Analyze the purity of the stressed samples and compare it to the purity of samples stored under the recommended conditions.

Visualizations

Experimental Workflow for Certification

The following diagram illustrates the key steps in the certification process of this compound as a reference material.

Certification_Workflow cluster_synthesis Material Production cluster_characterization Characterization & Certification Synthesis Synthesis of 2,3-Dichlorobenzamidyl Guanidine-13C2 Purification Purification Synthesis->Purification Identity Identity Confirmation (NMR, HRMS) Purification->Identity Purity Purity Assessment (qNMR) Identity->Purity Isotopic Isotopic Enrichment (MS) Purity->Isotopic Stability Stability Studies (Long-term & Short-term) Isotopic->Stability CoA Certificate of Analysis Generation Stability->CoA

Certification workflow for this compound.
Signaling Pathway (Illustrative Example)

While 2,3-Dichlorobenzamidyl Guanidine is primarily a synthetic intermediate and its isotopically labeled form is used as an analytical standard, its structural relative, Guanfacine, is an α2A-adrenergic receptor agonist. The following diagram illustrates a simplified signaling pathway for an α2A-adrenergic receptor agonist.

Signaling_Pathway Agonist α2A-Adrenergic Agonist (e.g., Guanfacine) Receptor α2A-Adrenergic Receptor Agonist->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Response PKA->Response

Simplified signaling pathway of an α2A-adrenergic receptor agonist.

A Guide to Inter-Laboratory Comparison of 2,3-Dichlorobenzamidyl Guanidine-13C2 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the quantification of a target analyte using 2,3-Dichlorobenzamidyl Guanidine-13C2 as an internal standard. While direct inter-laboratory comparison data for this specific molecule is not publicly available, this document outlines the best practices, experimental protocols, and data presentation standards based on established methodologies for similar guanidine (B92328) compounds. This guide is intended to enable laboratories to design and participate in such a comparison to ensure the accuracy, precision, and comparability of their analytical results.

Introduction to Inter-Laboratory Comparison

An inter-laboratory comparison, also known as a proficiency test or round-robin study, is a crucial component of quality assurance in analytical laboratories. It involves multiple laboratories analyzing the same samples and comparing their results. The primary objectives of such a study for the quantification of a target analyte using this compound are:

  • Assess Laboratory Performance: To evaluate the ability of each participating laboratory to accurately and precisely quantify the target analyte.

  • Method Validation: To validate the analytical method across different laboratories, instruments, and operators.

  • Identify Methodological Biases: To uncover any systematic errors or biases in the analytical procedures used by different laboratories.

  • Ensure Data Comparability: To establish the comparability and reliability of data generated by different facilities, which is critical in multi-site studies and regulatory submissions.

Hypothetical Inter-Laboratory Study Design

This section outlines a hypothetical study design for an inter-laboratory comparison.

2.1. Study Coordinator

A central coordinator is responsible for preparing and distributing the test samples, collecting and analyzing the data, and preparing the final report.

2.2. Participating Laboratories

A minimum of three to five laboratories are recommended for a meaningful comparison.

2.3. Test Samples

The study coordinator will prepare a set of blind samples for distribution. These may include:

  • Calibration Standards: A set of standards at different concentration levels to be used by all participating laboratories.

  • Quality Control (QC) Samples: Samples with known concentrations of the target analyte (low, medium, and high) to assess accuracy and precision.

  • Matrix Samples: Blank biological matrix (e.g., plasma, urine) and matrix spiked with the target analyte to evaluate matrix effects.

2.4. Internal Standard

All participating laboratories will be provided with a stock solution of this compound to be used as the internal standard.

Standardized Experimental Protocol

To ensure a valid comparison, all participating laboratories should adhere to a standardized experimental protocol. The following is a recommended protocol based on common practices for the analysis of guanidine compounds by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.1. Sample Preparation: Protein Precipitation

  • Thaw all samples (calibration standards, QCs, and unknown samples) at room temperature.

  • Vortex each sample for 10 seconds.

  • To 100 µL of each sample, add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3.2. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Column: A suitable column for the separation of polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for both the target analyte and the internal standard (this compound) must be optimized and used by all laboratories.

Data Analysis and Acceptance Criteria

Each laboratory should analyze the samples and report the calculated concentrations of the target analyte. The study coordinator will then compile and analyze the data from all participating laboratories.

4.1. Key Performance Parameters

The following parameters should be evaluated:

  • Linearity (R²): The correlation coefficient of the calibration curve should be ≥ 0.99.

  • Accuracy: The percentage deviation of the mean calculated concentration from the nominal concentration of the QC samples should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

  • Precision (Coefficient of Variation, CV%): The CV% for the replicate analyses of QC samples should be ≤ 15% (≤ 20% for the LLOQ).

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard.

Data Presentation: Comparative Tables

The summarized results should be presented in clear and concise tables for easy comparison between laboratories.

Table 1: Comparison of Calibration Curve Performance

LaboratoryLinearity (R²)Range (ng/mL)LLOQ (ng/mL)
Lab A0.9981 - 10001
Lab B0.9951 - 10001
Lab C0.9990.5 - 10000.5
Lab D0.9971 - 10001

Table 2: Inter-Laboratory Accuracy and Precision for Quality Control Samples

QC LevelLaboratoryNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
Low Lab A32.85-5.06.2
Lab B33.124.08.5
Lab C32.98-0.74.1
Lab D33.217.09.3
Medium Lab A5052.55.04.5
Lab B5048.9-2.26.1
Lab C5050.10.23.2
Lab D5047.5-5.07.8
High Lab A800784-2.03.1
Lab B8008162.05.4
Lab C800792-1.02.5
Lab D8008243.06.7

Mandatory Visualizations

6.1. Experimental Workflow Diagram

The following diagram illustrates the standardized experimental workflow for sample analysis.

experimental_workflow sample Sample Receipt (Calibrators, QCs, Unknowns) is_add Addition of This compound (IS) sample->is_add prep Sample Preparation (Protein Precipitation) analysis LC-MS/MS Analysis (MRM Mode) prep->analysis is_add->prep data_proc Data Processing (Integration & Quantification) analysis->data_proc results Result Generation data_proc->results

Caption: Standardized experimental workflow for sample analysis.

6.2. Inter-Laboratory Comparison Process Diagram

This diagram outlines the logical flow of the inter-laboratory comparison study.

interlab_comparison coordinator Study Coordinator prep_dist Sample Preparation & Distribution coordinator->prep_dist data_analysis Centralized Data Analysis & Statistical Evaluation coordinator->data_analysis labs Participating Laboratories (Lab A, B, C, D) prep_dist->labs analysis Sample Analysis (Standardized Protocol) labs->analysis data_sub Data Submission analysis->data_sub data_sub->coordinator report Final Report Generation & Distribution data_analysis->report report->labs

Caption: Logical flow of the inter-laboratory comparison study.

Conclusion

An inter-laboratory comparison is essential for ensuring the quality and consistency of analytical data. By following a standardized protocol and comparing key performance parameters, participating laboratories can gain confidence in their ability to accurately quantify target analytes using this compound as an internal standard. This guide provides a comprehensive framework for designing and executing such a study, ultimately contributing to more reliable and reproducible scientific outcomes.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2,3-Dichlorobenzamidyl Guanidine-13C2

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Assessment and Personal Protective Equipment (PPE)

2,3-Dichlorobenzamidyl Guanidine-13C2 should be handled as a hazardous substance. The guanidine (B92328) functional group suggests that the compound may be harmful if swallowed or inhaled and can cause skin and eye irritation. The presence of a dichlorinated aromatic ring indicates persistence in the environment and potential toxicity. The carbon-13 isotopes are stable and not radioactive; therefore, no special precautions for radioactivity are necessary.[1]

All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Gloves Nitrile rubber, minimum 0.11mm thickness.To prevent skin contact. Contaminated gloves must be disposed of as chemical waste.
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes and airborne particles.
Lab Coat Standard laboratory coat, appropriately fastened.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is required if there is a risk of generating and inhaling dust particles.To prevent respiratory tract irritation.

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, temporary storage, and ultimate disposal of solid this compound waste and any materials contaminated with it.

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container exclusively for this compound and associated contaminated materials (e.g., weighing paper, pipette tips, contaminated gloves).

    • Crucially, do not mix this waste with other chemical waste streams unless compatibility has been explicitly confirmed. In particular, keep it separate from strong oxidizing agents.

  • Waste Container Selection and Labeling:

    • Use a chemically compatible container for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • The container must be clearly and securely labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Include relevant hazard pictograms (e.g., irritant, harmful).

  • Collection of Solid Waste:

    • Carefully transfer the solid this compound waste into the designated waste container using a dedicated scoop or spatula.

    • Minimize dust generation during transfer. If the material is a fine powder, this operation must be performed within a chemical fume hood.

    • Any disposable lab supplies that have come into contact with the compound should also be placed in this container.

  • Temporary Storage in the Laboratory:

    • The sealed waste container should be stored in a designated satellite accumulation area within the laboratory.

    • This area should be located away from general lab traffic and be segregated from incompatible chemicals.

  • Disposal of Empty Containers:

    • An empty container that previously held this compound must be managed as hazardous waste.

    • Alternatively, the container can be triple-rinsed with a suitable solvent. The rinsate from this process is considered hazardous liquid waste and must be collected and disposed of accordingly.

  • Final Disposal:

    • All chemical waste must be disposed of through your institution's licensed hazardous waste disposal program.[2][3][4]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste, providing them with all necessary information about the waste.

III. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the personal protective equipment detailed in Table 1.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department, following all internal reporting procedures.

Logical Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Final Disposal A Assess Hazards & Don PPE B Prepare Labeled Waste Container A->B C Transfer Waste to Container B->C D Include Contaminated Materials C->D E Seal & Store in Satellite Area D->E F Contact EHS for Pickup E->F G Complete Waste Manifest F->G

References

Essential Safety and Operational Guide for 2,3-Dichlorobenzamidyl Guanidine-13C2

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety, handling, and disposal protocols for 2,3-Dichlorobenzamidyl Guanidine-13C2, a stable isotope-labeled compound. The following procedures are based on established guidelines for handling guanidine-class compounds and isotopically labeled materials to ensure the safety of researchers, scientists, and drug development professionals.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a cautious approach is paramount.

Hazard Identification and Personal Protective Equipment (PPE)

Guanidine (B92328) compounds are known to be hazardous, potentially causing skin and eye irritation, and may be harmful if ingested or inhaled.[1][3][4][5] The presence of the dichloro-substituted phenyl ring and the guanidine group suggests that this compound should be handled with care. The Carbon-13 isotope is stable and non-radioactive, so no radiological precautions are necessary.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItem SpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To protect against splashes and airborne particles that could cause serious eye irritation.[1][3][4][6][5]
Hand Protection Chemical-resistant nitrile gloves.To prevent skin contact. Nitrile is a suitable material for handling corrosive substances.[1][3] Inspect gloves for integrity before each use.
Body Protection A chemically resistant laboratory coat.To protect against skin contact and contamination of personal clothing.[1][3]
Respiratory Protection NIOSH-approved respirator with an appropriate particulate filter.Required when handling the powder outside of a chemical fume hood or if there is a potential for generating dust or aerosols.[3][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial to minimize exposure and maintain the integrity of the compound.

Experimental Workflow Diagram

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe 1. Don PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood prep_spill 3. Ready Spill Kit prep_hood->prep_spill handle_weigh 4. Weigh Compound prep_spill->handle_weigh handle_transfer 5. Transfer for Use handle_weigh->handle_transfer handle_solution 6. Prepare Solution (if applicable) handle_transfer->handle_solution post_decon 7. Decontaminate Surfaces handle_solution->post_decon post_ppe 8. Doff PPE post_decon->post_ppe post_wash 9. Wash Hands post_ppe->post_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.

    • Have a spill kit readily accessible.

  • Handling:

    • Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[3]

    • When weighing the compound, do so carefully to avoid generating dust.[3]

    • Use a spatula for transferring the solid to prevent the creation of airborne particles.[3]

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

    • Carefully remove PPE to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.[4][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal waste_unused Unused Compound collect_solid 1. Collect in Labeled, Sealed Container for Solid Waste waste_unused->collect_solid waste_consumables Contaminated Consumables (e.g., gloves, wipes) waste_consumables->collect_solid waste_solutions Contaminated Solutions collect_liquid 2. Collect in Labeled, Sealed Container for Liquid Waste waste_solutions->collect_liquid disposal_request 3. Request Hazardous Waste Pickup collect_solid->disposal_request collect_liquid->disposal_request disposal_follow 4. Follow Institutional and Local Regulations disposal_request->disposal_follow

Caption: A workflow for the proper disposal of waste generated from this compound.

Disposal Procedures:

Waste TypeDisposal Protocol
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[3] Follow all local, state, and federal regulations.
Contaminated Consumables (Gloves, Wipes, etc.) Place in a designated, sealed hazardous waste container that is clearly labeled.
Contaminated Solutions Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
Empty Containers Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Dispose of the rinsed container in accordance with institutional guidelines.

Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • If the spill is significant, notify your institution's environmental health and safety (EHS) department.

  • For small spills, and if you are trained to do so, wear appropriate PPE and contain the spill with an inert absorbent material.

  • Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate the spill area.

Exposure Response:

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[7]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water.[6] Seek immediate medical attention.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.